(5-Bromo-2-fluorophenyl)methanamine
Description
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKBJZGGXHTHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369280 | |
| Record name | 5-BROMO-2-FLUOROBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190656-34-9 | |
| Record name | 5-BROMO-2-FLUOROBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Bromo-2-fluorophenyl)methanamine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (5-Bromo-2-fluorophenyl)methanamine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational design.[1] Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[1] Bromine, a larger and more polarizable halogen, serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity. This compound, CAS No. 190656-34-9, is a prime exemplar of a building block that harnesses the synergistic advantages of these two halogens.[2][3]
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a robust understanding of not only the synthetic protocols but also the underlying chemical principles and analytical validation required to produce this valuable intermediate with high purity and confidence. We will delve into a field-proven synthetic pathway, explain the causality behind critical experimental choices, and detail the suite of analytical techniques necessary for unambiguous structural confirmation.
Part 1: Synthesis of this compound
The most reliable and common route to this compound involves a two-stage process: the synthesis of the key aldehyde intermediate, followed by a reductive amination. This approach ensures high yields and allows for straightforward purification.
Stage 1: Synthesis of the Precursor, 5-Bromo-2-fluorobenzaldehyde
The critical precursor for our target amine is 5-Bromo-2-fluorobenzaldehyde. Its synthesis is foundational to the success of the overall process. While several methods exist, a common and effective approach is the direct bromination of 2-fluorobenzaldehyde.
Causality of Method Selection:
Starting with 2-fluorobenzaldehyde is advantageous due to its commercial availability and the directing effects of the substituents. The fluorine atom is an ortho-, para-director, but it is deactivating. The aldehyde group is a meta-director and is also deactivating. The ortho-position to the fluorine is sterically hindered by the aldehyde. Therefore, bromination is strongly directed to the para-position relative to the fluorine atom, which is the desired 5-position.
Experimental Protocol: Bromination of 2-Fluorobenzaldehyde [4]
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 500 mL of 65% aqueous sulfuric acid.
-
Reagent Preparation: In a separate beaker, prepare a mixture of 124.1 g (1.0 mol) of 2-fluorobenzaldehyde and 167 g (1.0 mol) of potassium bromate.
-
Reaction: Heat the sulfuric acid solution to 90°C. Slowly add the 2-fluorobenzaldehyde and potassium bromate mixture dropwise into the reactor over 2-3 hours, ensuring the temperature is maintained at 90°C.
-
Work-up: After the addition is complete, allow the reaction to stir for an additional hour. Cool the mixture to room temperature and add 1000 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with methyl tert-butyl ether (3 x 300 mL).
-
Washing: Combine the organic layers and wash sequentially with an aqueous sodium sulfite solution (to quench any remaining bromine) and then with brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purification: Purify the crude product by vacuum distillation to obtain 5-Bromo-2-fluorobenzaldehyde as a colorless oil.[4]
Stage 2: Reductive Amination of 5-Bromo-2-fluorobenzaldehyde
Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds.[5] In this stage, the aldehyde precursor reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine.
Causality of Reagent Selection:
-
Ammonia Source: Ammonium acetate or a solution of ammonia in methanol can be used. Ammonium acetate is often preferred as it is an easily handled solid and acts as a mild acid catalyst to promote imine formation.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation. It is selective for the imine functional group over the aromatic ring and is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH). The reduction of the intermediate imine is much faster than the reduction of the starting aldehyde, preventing significant formation of the corresponding alcohol byproduct.
Experimental Protocol: Synthesis of this compound
-
Setup: To a solution of 5-Bromo-2-fluorobenzaldehyde (10.15 g, 50 mmol) in 200 mL of methanol in a round-bottom flask, add ammonium acetate (19.3 g, 250 mmol).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (2.84 g, 75 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4 hours.
-
Quenching: Carefully quench the reaction by slowly adding 100 mL of water.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Isolation & Purification: Filter the solution and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Synthetic Workflow Diagram
Caption: Analytical workflow for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
-
¹H NMR: This spectrum will confirm the presence of the different types of protons and their connectivity. The aromatic protons will appear as complex multiplets due to H-H and H-F coupling. The benzylic protons (-CH₂-) will typically appear as a singlet or a doublet (due to coupling with fluorine), and the amine protons (-NH₂) will appear as a broad singlet.
-
¹³C NMR: This provides information on the carbon skeleton. The spectrum will show distinct signals for each of the 7 carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (F, Br, N).
-
¹⁹F NMR: This experiment is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine.
| Expected NMR Data | |
| Technique | Expected Chemical Shifts (δ) and Multiplicity |
| ¹H NMR (in CDCl₃) | ~7.5-7.0 ppm (m, 3H, Ar-H), ~3.9 ppm (s, 2H, CH₂), ~1.6 ppm (br s, 2H, NH₂) |
| ¹³C NMR (in CDCl₃) | ~160 ppm (d, C-F), ~140-115 ppm (Ar-C), ~40 ppm (CH₂) |
| ¹⁹F NMR (in CDCl₃) | ~ -110 to -120 ppm |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
-
Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments are measured.
-
Expected Result: For this compound (C₇H₇BrFN), the molecular weight is 204.04 g/mol . [2][6]A key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 203 and 205). This is a definitive indicator of the presence of a single bromine atom.
| Expected Mass Spectrometry Data | |
| Technique | Expected m/z Values |
| EI-MS | 203/205 ([M]⁺, characteristic 1:1 bromine isotope pattern), 124 ([M-Br]⁺) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Principle: Different chemical bonds absorb infrared radiation at specific frequencies. By analyzing the absorption spectrum, one can identify the types of bonds present.
-
Expected Absorptions: The IR spectrum of this compound should display characteristic peaks for the N-H bonds of the primary amine, the C-N bond, the aromatic C-H bonds, and the C-F bond. [7]
Expected IR Data Functional Group Expected Absorption Range (cm⁻¹) N-H Stretch (Amine) 3400-3250 (typically two bands for a primary amine) C-H Stretch (Aromatic) 3100-3000 C-H Stretch (Aliphatic) 2950-2850 C=C Stretch (Aromatic) 1600-1450 C-N Stretch 1250-1020 | C-F Stretch | 1250-1000 |
Conclusion
This guide has outlined a robust and reliable pathway for the synthesis of this compound, a key intermediate in pharmaceutical and chemical research. By following the detailed protocols for synthesis via reductive amination of 5-Bromo-2-fluorobenzaldehyde and employing the comprehensive suite of analytical techniques described, researchers can confidently produce and validate this valuable compound. The strategic placement of the fluoro, bromo, and aminomethyl groups makes this molecule a highly versatile platform for the development of novel therapeutic agents and complex organic materials. [8][9][10]
References
-
5-Bromo-2-fluorobenzaldehyde: A Versatile Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
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The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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(4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem. PubChem. Available at: [Link]
-
(2-Bromo-5-fluorophenyl)methanamine - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]
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(2-bromo-5-fluorophenyl)methanamine (C7H7BrFN) - PubChemLite. PubChemLite. Available at: [Link]
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. MDPI. Available at: [Link]
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Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - Green Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
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B(C6F5)3- Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis. Available at: [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. MDPI. Available at: [Link]
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Applications of Fluorine in Medicinal Chemistry - PubMed. PubMed. Available at: [Link]
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Infrared Spectroscopy - CDN. Illinois State University. Available at: [Link]
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DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid - IJTSRD. IJTSRD. Available at: [Link]
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2-Bromo-5-fluorotoluene - the NIST WebBook. NIST. Available at: [Link]
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(2-Bromo-5-fluorophenyl)methanamine - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]
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physicochemical properties of (5-Bromo-2-fluorophenyl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (5-Bromo-2-fluorophenyl)methanamine
This guide provides a comprehensive technical overview of the essential , a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core data with field-proven insights, explaining the causality behind experimental choices and their implications for pharmaceutical development.
Introduction: A Versatile Scaffold in Drug Discovery
This compound is a substituted benzylamine derivative that has garnered significant interest in the field of drug discovery. The strategic placement of bromo and fluoro substituents on the phenyl ring makes it a valuable scaffold for synthesizing novel therapeutic agents.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions.[3][4] Understanding the fundamental physicochemical properties of this compound is paramount, as these characteristics directly influence its handling, reactivity, and, most importantly, the pharmacokinetic and pharmacodynamic profiles of the drug candidates derived from it. This guide delineates these core properties, providing both established data and standardized protocols for their determination.
Chemical Identity and Core Properties
Precise identification is the cornerstone of all subsequent chemical and biological evaluation. The fundamental identifiers and physical properties of this compound and its commonly used hydrochloride salt are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound; 5-Bromo-2-fluorobenzylamine | [5][6] |
| CAS Number | 190656-34-9 (Free Base); 202865-69-8 (HCl Salt) | [5][6][7] |
| Molecular Formula | C₇H₇BrFN (Free Base); C₇H₈BrClFN (HCl Salt) | [5][6][7] |
| Molecular Weight | 204.04 g/mol (Free Base); 240.50 g/mol (HCl Salt) | [5][6] |
| Appearance | Off-white to light yellow or cream powder/crystals | [5][7] |
| Density | 1.571 g/cm³ | [6] |
| Boiling Point | 243.8 °C at 760 mmHg | [5][6] |
| Melting Point (HCl) | 221-226 °C; 245-254 °C | [5][7] |
| Flash Point | 101.2 °C | [5][6] |
| XLogP3 (Predicted) | 3.55 | [5] |
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a novel or sourced batch of this compound, a suite of spectroscopic tests is required for identity confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The proton NMR spectrum will confirm the number and connectivity of all hydrogen atoms. Key expected signals include the benzylic protons (-CH₂-), which will appear as a singlet or doublet depending on coupling to the amine proton, and distinct signals for the aromatic protons, with coupling patterns dictated by their relationship to the fluorine and bromine substituents.
-
¹³C NMR: This spectrum reveals all unique carbon environments. The carbon atoms directly bonded to fluorine will show a characteristic large coupling constant (¹JCF), providing definitive evidence of the fluoro-substitution pattern.
-
¹⁹F NMR: As fluorine is not naturally abundant in most biological systems, ¹⁹F NMR is a highly sensitive and specific technique used in drug discovery.[3] For this compound, it provides a clean signal confirming the presence and chemical environment of the fluorine atom.
Protocol 1: NMR Spectrum Acquisition
Expertise & Rationale: This protocol outlines a standard approach for acquiring high-quality NMR data. The choice of solvent (DMSO-d₆) is crucial for amine-containing compounds as it can slow down proton exchange, allowing for observation of the N-H protons. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, ensuring spectral referencing.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) TMS.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the ¹H NMR signals and identify the peak positions in all spectra.
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, confirming its elemental composition. The bromine atom imparts a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which serves as a definitive marker in the mass spectrum.
Expected Fragmentation: In an electron ionization (EI) mass spectrum, a common fragmentation pathway for benzylamines is the loss of the amino group or cleavage at the benzylic position, leading to the formation of a stable tropylium-like cation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational bands are expected for the N-H bonds of the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H bonds (aromatic and aliphatic), and C-F/C-Br bonds in the fingerprint region.
Key Physicochemical Properties in Drug Development
The journey of a drug from administration to its target is governed by its physicochemical properties. Accurate determination of these parameters is critical for predicting a compound's behavior and optimizing its formulation.
Acidity Constant (pKa)
Trustworthiness & Rationale: The pKa value dictates the ionization state of a molecule at a given pH. For this compound, the primary amine group is basic and will be protonated at physiological pH (~7.4). This ionization is critical as it dramatically increases aqueous solubility but can decrease membrane permeability. Knowing the pKa is essential for designing formulations, predicting gastrointestinal absorption, and understanding potential target interactions. Potentiometric titration is a robust and reliable method for its determination.
Protocol 2: pKa Determination by Potentiometric Titration
Methodology:
-
System Setup: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10). Use a temperature-controlled vessel maintained at 25 °C.
-
Sample Preparation: Prepare an accurate ~0.01 M solution of this compound hydrochloride in deionized water. A co-solvent like methanol may be added if solubility is low, but the resulting pKa will be an apparent value (pₐKa).
-
Titration: Place the pH electrode in the sample solution. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, use derivative plots (e.g., dpH/dV) to accurately find the equivalence point and calculate the pKa using specialized software that fits the entire titration curve.
Aqueous Solubility
Expertise & Rationale: Solubility is a gatekeeper for oral drug absorption; a compound must first dissolve to be absorbed. Low solubility is a major cause of failure in drug development. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, providing a definitive value that informs formulation strategies.
Protocol 3: Equilibrium Solubility Determination (Shake-Flask Method)
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing relevant aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Centrifuge or filter the samples to remove all solid particles.
-
Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or µg/mL by comparing the sample concentration to a standard curve prepared with known concentrations of the compound.
Stability and Safety Profile
A viable drug candidate must be stable enough to be manufactured, stored, and administered without significant degradation.
Chemical Stability Assessment
Expertise & Rationale: Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods. By subjecting the compound to harsh conditions (acid, base, oxidation, light, heat), we can predict its long-term stability and identify potential incompatibilities with excipients. This is a regulatory requirement and is foundational for formulation development.
Safe Handling and Storage
Based on available safety data sheets, this compound and its salts require careful handling.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, impervious gloves, and safety glasses with side-shields.[5]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation and inhalation of dust.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention if irritation or other symptoms persist.[8]
Conclusion
This compound is a valuable intermediate whose utility in drug discovery is underpinned by its specific physicochemical properties. The data and protocols presented in this guide provide a framework for its effective characterization. A thorough understanding of its solubility, pKa, stability, and spectral characteristics enables researchers to make informed decisions, accelerating the design and development of novel, safe, and effective medicines.
References
- He, W., Zhang, R., & Cai, M. (2016). Supporting Information - A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry.
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PubChem. (n.d.). (4-Bromo-2-fluorophenyl)methanamine. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
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PubChem. (n.d.). (5-Bromo-2-fluorophenyl)(phenyl)methanone. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved January 4, 2026, from [Link]
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SpectraBase. (n.d.). (2-Bromo-5-fluorophenyl)methanamine. John Wiley & Sons, Inc. Retrieved January 4, 2026, from [Link]
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Kang, C., et al. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 29(23), 5748. [Link]
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An In-depth Technical Guide to (5-Bromo-2-fluorophenyl)methanamine: A Key Building Block in Modern Drug Discovery
For Immediate Release
SHANGHAI, CN – January 4, 2026 – As a cornerstone in the synthesis of complex pharmaceutical agents, (5-Bromo-2-fluorophenyl)methanamine has emerged as a critical intermediate for researchers and drug development professionals. This technical guide provides an in-depth overview of its core attributes, synthesis, and applications, offering a vital resource for scientists engaged in the pursuit of novel therapeutics.
Introduction: The Strategic Importance of Halogenated Benzylamines
This compound, a halogenated benzylamine derivative, holds significant strategic value in medicinal chemistry. The presence and specific positioning of the bromo and fluoro substituents on the phenyl ring provide a unique combination of physicochemical properties and synthetic versatility. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide delves into the essential technical details of this compound, providing a comprehensive resource for its effective utilization in research and development.
Core Compound Profile
CAS Number: 190656-34-9[1]
Molecular Formula: C₇H₇BrFN[1]
Molecular Weight: 204.04 g/mol [1]
Synonyms: 5-Bromo-2-fluorobenzylamine, 1-(5-bromo-2-fluorophenyl)methanamine[1]
Molecular Structure:
The molecular structure of this compound features a benzylamine core with a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring.
Caption: Molecular structure of this compound.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Appearance | White to cream crystals or powder | [2] |
| Boiling Point | 243.8 °C at 760 mmHg | N/A |
| Melting Point | 245.0-254.0 °C (hydrochloride salt) | [2] |
| Purity | ≥96.0% (hydrochloride salt) | [2] |
| ¹H NMR | Spectral data available from chemical suppliers and databases. | [3][4] |
| ¹³C NMR | Spectral data available from chemical suppliers and databases. | [3] |
| Mass Spec. | Predicted m/z: [M+H]⁺ 203.98188 | [5] |
| FTIR | Vapor phase IR spectrum available. | [6] |
Synthesis Methodology: A Representative Protocol
The synthesis of this compound is typically achieved through the reduction of the corresponding nitrile, 5-bromo-2-fluorobenzonitrile. The following protocol is a representative example of this transformation.
Experimental Protocol: Reduction of 5-Bromo-2-fluorobenzonitrile
Objective: To synthesize this compound via the reduction of 5-bromo-2-fluorobenzonitrile.
Materials:
-
5-Bromo-2-fluorobenzonitrile
-
Sodium borohydride (NaBH₄)
-
Trifluoroacetic acid (TFA)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard workup and purification glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 5-bromo-2-fluorobenzonitrile (1.0 eq) and sodium borohydride (2.5 eq) in anhydrous tetrahydrofuran.
-
Addition of Reducing Agent: To the stirred solution, slowly add trifluoroacetic acid (3.0 eq) over a period of 20 minutes, maintaining the temperature at or below room temperature.
-
Reaction: Allow the resulting mixture to stir at room temperature for 16 hours.
-
Quenching: Carefully add methanol to the reaction mixture to quench any unreacted sodium borohydride and stir for an additional 30 minutes.
-
Workup: Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound as a colorless oil.[7]
Caption: A simplified workflow for the synthesis of this compound.
Applications in Drug Development
The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of pharmacologically active molecules.
Intermediate in the Synthesis of Kinase Inhibitors
The bromo-fluoro-phenyl motif is a common feature in many kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR). The fluorine atom often contributes to favorable binding interactions within the kinase domain, while the bromine atom provides a site for further molecular elaboration through cross-coupling reactions to enhance potency and selectivity. Derivatives of this compound are utilized in the synthesis of compounds for the treatment of cancers with EGFR mutations, such as non-small cell lung cancer.[8]
Precursor for Novel Therapeutic Agents
The versatility of the bromo-substituent allows for its conversion into other functional groups or for its use in palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions.[9] This enables the introduction of diverse substituents, leading to the generation of compound libraries for high-throughput screening and the development of novel therapeutic agents targeting a variety of diseases. For instance, related bromo-fluoro-phenyl compounds are key intermediates in the synthesis of drugs like Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes.[10]
Role in Fragment-Based Drug Discovery
The relatively small size and defined chemical functionality of this compound make it and its derivatives suitable fragments for use in fragment-based drug discovery (FBDD). The fluorine atom can serve as a sensitive NMR probe to study binding interactions with protein targets, aiding in the identification and optimization of lead compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[1]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs, get medical advice/attention.
Researchers should always consult the most current Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its unique combination of a synthetically versatile bromine atom and a strategically placed fluorine atom provides a powerful tool for medicinal chemists in the design and synthesis of novel drug candidates. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective use in advancing the frontiers of drug discovery.
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A Senior Application Scientist's Guide to (5-Bromo-2-fluorophenyl)methanamine: Commercial Availability, Synthesis, and Applications in Drug Discovery
This technical guide provides an in-depth overview of (5-bromo-2-fluorophenyl)methanamine, a key building block for researchers, medicinal chemists, and drug development professionals. We will explore its commercial availability, synthesis strategies, chemical properties, and critical applications in the synthesis of novel therapeutic agents. This document is intended to serve as a practical resource, grounded in established scientific principles and field-proven insights.
Strategic Importance in Medicinal Chemistry
This compound is a versatile bifunctional molecule. The presence of a bromine atom, a fluorine atom, and a primary amine on a phenyl ring offers multiple reaction handles for chemical modification. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability and binding affinity of a final drug compound. The primary amine serves as a key nucleophile or a point for amide bond formation, crucial for building larger molecular architectures. These features make it a valuable starting material in the synthesis of complex molecules with potential therapeutic applications.
Commercial Availability and Procurement
This compound is commercially available from a variety of suppliers, typically in high purity. It is often supplied as the free base or as a more stable hydrochloride salt. When sourcing this reagent, it is crucial to consider purity, available quantities, and the supplier's quality control documentation.
Below is a summary of representative commercial sources:
| Supplier | Product Name | CAS Number | Purity | Form |
| Thermo Scientific Chemicals | 5-Bromo-2-fluorobenzylamine hydrochloride | 202865-69-8 | 97% | Crystals or powder |
| AiFChem | This compound | 190656-34-9 | 98% | In stock |
| Advanced ChemBlocks | This compound | 190656-34-9 | 97% | Not specified |
Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.
Synthetic Routes and Methodologies
The synthesis of this compound can be achieved through several established routes, most commonly involving the reduction of a nitrile or an aldehyde. The choice of starting material and reduction conditions can be optimized based on scale, desired purity, and available laboratory resources.
Reduction of 2-Bromo-5-fluorobenzonitrile
A common and efficient method involves the reduction of 2-bromo-5-fluorobenzonitrile. This approach leverages the commercial availability of the nitrile starting material.
Experimental Protocol: Reduction of 2-Bromo-5-fluorobenzonitrile
-
Reaction Setup: To a solution of 2-bromo-5-fluorobenzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a reducing agent like sodium borohydride (NaBH₄) (2.5 eq).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (3.0 eq) to the mixture over a period of 20 minutes while maintaining the temperature at 20°C.
-
Reaction: Stir the resulting mixture at room temperature for 16 hours.
-
Quenching: Quench the reaction by the addition of methanol (MeOH).
-
Work-up: Dilute the mixture with ethyl acetate (EtOAc), wash with water, and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield (2-bromo-5-fluorophenyl)methanamine.[1]
Reductive Amination of 5-Bromo-2-fluorobenzaldehyde
An alternative route is the reductive amination of 5-bromo-2-fluorobenzaldehyde. This method is also highly effective and utilizes a readily available aldehyde starting material.[2][3][4]
Experimental Protocol: Reductive Amination of 5-Bromo-2-fluorobenzaldehyde
-
Imine Formation: Dissolve 5-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent like methanol (MeOH) and add a source of ammonia (e.g., ammonium hydroxide or ammonia in methanol).
-
Reduction: To the solution containing the in-situ formed imine, add a reducing agent such as sodium borohydride (NaBH₄) in portions.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Caption: Role in the synthesis of therapeutic agents.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its unique combination of reactive sites allows for the efficient construction of complex molecular architectures. A thorough understanding of its commercial sources, synthetic routes, and safe handling practices is essential for its effective utilization in the research and development of novel therapeutics.
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The Strategic Deployment of (5-Bromo-2-fluorophenyl)methanamine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of contemporary drug discovery, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, (5-Bromo-2-fluorophenyl)methanamine has emerged as a cornerstone intermediate, prized for its unique combination of steric and electronic properties that impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules. This technical guide serves as an in-depth exploration of the synthesis, reactivity, and strategic application of this compound in the design and generation of next-generation therapeutic agents.
Introduction: The Physicochemical Advantage of Halogenation
The incorporation of halogen atoms, particularly fluorine and bromine, into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2][3] The presence of a fluorine atom at the 2-position of the phenyl ring in this compound can influence the pKa of the benzylic amine, potentially improving oral bioavailability. Concurrently, the bromine atom at the 5-position provides a versatile synthetic handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).[4]
This guide will delve into the practical applications of this valuable building block, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its role in constructing complex and biologically active molecules.
Synthesis and Physicochemical Properties
The synthesis of this compound is a critical first step in its utilization. While various synthetic routes can be envisaged, a common approach involves the reduction of the corresponding benzonitrile. A detailed protocol for a similar, positional isomer, (2-Bromo-5-fluorophenyl)methanamine, provides a foundational methodology that can be adapted for the synthesis of the title compound.
Table 1: Physicochemical Properties of (4-Bromo-2-fluorophenyl)methanamine (a positional isomer with available data)
| Property | Value | Source |
| Molecular Formula | C7H7BrFN | [5] |
| Molecular Weight | 204.04 g/mol | [5] |
| XLogP3 | 1.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
Note: Data for the exact 5-bromo-2-fluoro isomer may vary slightly but is expected to be in a similar range, providing a useful starting point for computational modeling and drug design.
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. Preliminary research suggests that derivatives of this compound may possess significant potential in several therapeutic areas.[6]
Anticancer and Anti-inflammatory Agents
The 5-bromo-2-fluorophenyl motif is a key component in a variety of compounds with demonstrated or potential anticancer and anti-inflammatory properties.[4] The bromine atom can be readily transformed through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce complex aryl or heteroaryl moieties that are often crucial for potent biological activity.[4] The fluorine atom can contribute to enhanced binding interactions with target proteins and improved metabolic stability.
A Key Building Block for SGLT2 Inhibitors: The Canagliflozin Connection
A compelling testament to the value of the 5-bromo-2-halophenylmethyl scaffold is its application in the synthesis of Canagliflozin, a marketed sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. A key intermediate in the synthesis of Canagliflozin is 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene.[7][8] This highlights the strategic importance of the 5-bromo-2-substituted phenylmethyl moiety in the construction of complex, clinically relevant molecules. While the Canagliflozin intermediate features a methyl group instead of a methanamine, the underlying synthetic principles and the recognized bioactivity of the core scaffold are highly relevant.
Experimental Protocols
Representative Synthesis of a Halogenated Benzylamine
The following protocol for the synthesis of (2-Bromo-5-fluorophenyl)methanamine illustrates a common reductive approach that can be adapted for the synthesis of the title compound.
Step 1: Reduction of 2-bromo-5-fluorobenzonitrile
Caption: Reductive amination of a benzonitrile to a benzylamine.
Procedure:
-
To a solution of 2-bromo-5-fluorobenzonitrile in tetrahydrofuran (THF), add sodium borohydride (NaBH4).
-
Slowly add trifluoroacetic acid (TFA) to the mixture.
-
Stir the reaction at room temperature for a specified period.
-
Quench the reaction with methanol.
-
Perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired benzylamine.[6]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound derivatives are emerging, broader principles from related series of halogenated benzylamines and N-phenyl aromatic amides provide valuable guidance.[9][10]
-
The Role of the Amine: The primary amine of this compound is a key functional group for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. These modifications directly impact the compound's interaction with biological targets.
-
Impact of Halogenation: The position and nature of the halogen substituents on the phenyl ring are critical determinants of activity. The 5-bromo position serves as a versatile point for modification, allowing for the exploration of different substituents to optimize potency and selectivity.[11] The 2-fluoro substituent can influence the conformation of the molecule and participate in favorable interactions with the target protein.
-
Lipophilicity and Permeability: The overall lipophilicity of the final molecule, influenced by both the core scaffold and its substituents, is a key factor in determining its pharmacokinetic properties, such as cell permeability and metabolic stability.[12][13]
Caption: Logical workflow for SAR studies of this compound derivatives.
Future Perspectives and Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a unique combination of reactivity and desirable physicochemical properties. Its utility is underscored by the incorporation of a closely related scaffold in the marketed drug Canagliflozin. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic deployment of versatile and well-characterized intermediates like this compound will undoubtedly play a pivotal role in accelerating the drug discovery process. Further exploration of its derivatives is anticipated to yield a new generation of bioactive molecules targeting a wide range of diseases.
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Available at: [Link]
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Key Intermediate for Canagliflozin Synthesis: Understanding 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene. Available at: [Link]
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Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available at: [Link]
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ResearchGate. Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Available at: [Link]
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MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available at: [Link]
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(5-Bromo-2-fluorophenyl)methanamine: A Strategic Building Block for Modern Heterocyclic Chemistry
Abstract
In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. (5-Bromo-2-fluorophenyl)methanamine has emerged as a highly versatile and strategic scaffold, uniquely functionalized to facilitate the construction of a diverse array of heterocyclic compounds. The presence of a nucleophilic aminomethyl group, a strategically positioned fluorine atom, and a bromine handle for cross-coupling reactions provides a tripartite of reactivity. This guide provides an in-depth technical exploration of the utility of this compound as a cornerstone for the synthesis of medicinally relevant heterocycles, with a focus on quinazolines and benzodiazepines. We will delve into the mechanistic rationale behind synthetic strategies, provide detailed experimental protocols, and discuss the broader implications for drug development.
The Strategic Advantage of this compound
This compound is more than a simple amine; it is a carefully designed building block that offers distinct advantages in synthetic chemistry. Its structure is a testament to the principles of modern molecular design, where specific functional groups are incorporated to confer desirable properties and reactivity.
-
Chemical Properties:
-
Molecular Formula: C₇H₇BrFN
-
Molecular Weight: 204.04 g/mol [1]
-
Structure: A benzene ring substituted with a bromine atom, a fluorine atom, and a methanamine group. The ortho-fluorine and para-bromo substitution relative to the aminomethyl group are key to its utility.
-
The true value of this molecule lies in the synergistic interplay of its functional groups:
-
The Aminomethyl Group (-CH₂NH₂): This primary amine serves as a potent nucleophile and a key anchor point for annulation reactions. It is the primary site for initiating the formation of nitrogen-containing heterocycles.
-
The Fluorine Atom (-F): The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and increase lipophilicity, which can enhance membrane permeability.[2][3][4][5] These subtle electronic effects can also lead to more potent and selective binding to biological targets.[3]
-
The Bromine Atom (-Br): The bromine atom is an exceptionally versatile synthetic handle. It is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6] This allows for the late-stage functionalization of the heterocyclic core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7]
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} caption [label="Functional Triad of this compound", fontsize=12, fontname="Arial"];
Synthesis of Quinazolines and Dihydroquinazolines
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[8][9] this compound is an excellent precursor for these scaffolds, acting as a surrogate for 2-aminobenzylamine.
Oxidative Cyclization with Aldehydes
A common and efficient method for constructing the quinazoline core is through the condensation of a 2-aminobenzylamine derivative with an aldehyde, followed by an oxidative cyclization. The reaction proceeds through an initial imine formation, followed by intramolecular cyclization to a dihydroquinazoline intermediate, which is then oxidized to the aromatic quinazoline.
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Authoritative Grounding & Causality
The choice of oxidant is critical. Oxidants like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are often preferred because they are effective under relatively mild conditions, preserving sensitive functional groups that may be present on the aldehyde.[10] The reaction is typically carried out in a non-protic solvent like DMSO or toluene to facilitate the initial condensation and prevent side reactions.
Experimental Protocol: Synthesis of 6-Bromo-8-fluoro-2-phenylquinazoline
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.1 mmol) in 10 mL of dimethyl sulfoxide (DMSO).
-
Initial Condensation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.
-
Oxidative Cyclization: Add manganese dioxide (MnO₂, 5.0 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the MnO₂.
-
Extraction: Dilute the filtrate with water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 6-Bromo-8-fluoro-2-phenylquinazoline.
Synthesis of 1,5-Benzodiazepines
Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[11][12] The synthesis of 1,5-benzodiazepines often involves the condensation of an o-phenylenediamine with a β-diketone or two equivalents of a ketone.[12] While this compound is not a diamine itself, it can be readily converted into a suitable precursor for this cyclization.
Two-Step Synthesis via N-Alkylation and Reduction
A robust strategy involves a two-step process: first, reductive amination of this compound with a nitro-substituted benzaldehyde, followed by reduction of the nitro group to an amine. This generates the required ortho-diamine precursor, which can then undergo cyclization.
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Authoritative Grounding & Causality
The choice of reducing agent for the nitro group is crucial. Catalytic hydrogenation (H₂ over Pd/C) is a clean and effective method. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media can be used, which are often tolerant of other functional groups. The final cyclization is typically acid-catalyzed, which promotes the formation of the seven-membered benzodiazepine ring.[12]
Experimental Protocol: Synthesis of a 7-Bromo-5-fluoro-1,5-benzodiazepine derivative
Part A: Synthesis of the Ortho-Diamine Precursor
-
Reductive Amination: To a solution of this compound (1.0 mmol) and 2-nitrobenzaldehyde (1.0 mmol) in dichloromethane (DCM, 20 mL), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol). Stir the mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Nitro Reduction: Dissolve the crude intermediate in ethanol (25 mL). Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 mmol) and concentrated hydrochloric acid (HCl, 1 mL).
-
Reaction: Reflux the mixture for 3 hours. Cool to room temperature and neutralize with aqueous NaOH solution until the pH is ~8-9.
-
Purification: Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the crude ortho-diamine precursor, which can be used in the next step without further purification.
Part B: Cyclization to the 1,5-Benzodiazepine
-
Reaction Setup: Dissolve the crude ortho-diamine precursor (1.0 mmol) and acetone (2.5 mmol) in a mixture of ethanol (15 mL) and glacial acetic acid (1 mL).
-
Cyclization: Stir the reaction mixture at room temperature for 3 hours. The formation of a solid product is often observed.[11]
-
Isolation: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the desired 1,5-benzodiazepine derivative. The purity can be checked by TLC and spectroscopic methods.
Data Summary and Comparison
| Heterocycle | Synthetic Strategy | Key Reagents | Typical Conditions |
| Quinazoline | Oxidative Cyclization | Aldehyde, Oxidant (MnO₂) | 100°C, DMSO, 4-6 h |
| 1,5-Benzodiazepine | Two-Step: Reductive Amination & Cyclization | 2-Nitrobenzaldehyde, Ketone, Reductant (SnCl₂) | Multi-step, RT to Reflux |
Conclusion and Future Perspectives
This compound stands out as a privileged building block in heterocyclic synthesis. Its pre-installed functional handles—the nucleophilic amine, the property-enhancing fluorine, and the versatile bromine—provide a robust platform for constructing complex molecular architectures. The protocols detailed herein for quinazolines and benzodiazepines represent just a fraction of its potential applications. The true power of this building block is fully realized when the resulting heterocyclic cores are subjected to further diversification via palladium-catalyzed cross-coupling reactions at the bromine position. This enables the exploration of vast chemical space, accelerating the discovery of new lead compounds in drug development programs. As synthetic methodologies continue to advance, the strategic application of such multi-functional building blocks will remain a cornerstone of efficient and innovative medicinal chemistry.
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Screening of solvents for the cyclization of aldehyde with 2-aminobenzylamine. ResearchGate. Available at: [Link]
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Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Publishing. Available at: [Link]
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Iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines: synthesis of quinazolines by trapping of ammonia. Semantic Scholar. Available at: [Link]
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The Role of Fluorinated Aromatics in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. PMC - NIH. Available at: [Link]
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Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Publications. Available at: [Link]
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Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. PMC - NIH. Available at: [Link]
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Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Hindawi. Available at: [Link]
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The (5-Bromo-2-fluorophenyl)methanamine Scaffold: A Technical Guide to Unlocking Novel Pharmacological Potential
Introduction: The Strategic Value of the (5-Bromo-2-fluorophenyl)methanamine Core in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the selection of a core scaffold is a critical determinant of a drug discovery program's success. The this compound moiety has emerged as a privileged substructure, offering a unique combination of physicochemical properties and synthetic versatility. The strategic incorporation of fluorine and bromine atoms onto the phenylmethanamine framework provides medicinal chemists with powerful tools to modulate a compound's pharmacokinetic and pharmacodynamic profile.
The highly electronegative fluorine atom can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] Its presence can block sites of metabolic oxidation and alter the pKa of nearby functional groups, thereby fine-tuning the molecule's bioavailability and target engagement. The bromine atom, a larger and more polarizable halogen, serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, while also having the potential to form halogen bonds with biological targets, contributing to enhanced binding affinity.
This technical guide provides an in-depth exploration of the this compound scaffold, moving beyond its role as a synthetic intermediate to elucidate its potential as a core component of novel therapeutic agents. We will delve into its synthesis, explore its presence in established and emerging drug classes, and provide a forward-looking perspective on its potential pharmacological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery efforts.
Synthetic Strategies and Methodologies
The accessibility of the this compound core and its derivatives is paramount for its successful application in drug discovery campaigns. A variety of synthetic routes have been established, offering flexibility in scale-up and the introduction of diverse substituents.
Core Synthesis: From Commercially Available Starting Materials
A common and efficient route to this compound begins with the readily available 5-bromo-2-fluorobenzaldehyde.
Protocol 1: Reductive Amination of 5-Bromo-2-fluorobenzaldehyde
-
Reaction Setup: To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in an appropriate solvent such as methanol or dichloromethane, add a suitable amine source, for example, ammonia in methanol or ammonium acetate (1.5-2.0 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Diagram 1: General Synthetic Workflow
Caption: A simplified workflow for the synthesis of this compound derivatives.
Established Pharmacological Roles: The Scaffold in Marketed and Investigational Drugs
While the direct pharmacological profile of this compound itself is not extensively documented, its incorporation as a key structural motif in several important drug classes provides compelling evidence of its therapeutic potential.
Metabolic Disorders: SGLT2 Inhibition
A significant application of a closely related scaffold, the 5-bromo-2-chlorophenylmethyl moiety, is found in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These agents are a cornerstone of modern type 2 diabetes management.
| Drug Name | Core Moiety | Therapeutic Target | Indication |
| Canagliflozin | 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | SGLT2 | Type 2 Diabetes |
| Dapagliflozin | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | SGLT2 | Type 2 Diabetes |
| Empagliflozin | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | SGLT2 | Type 2 Diabetes |
The this compound scaffold shares key structural features with the core of these SGLT2 inhibitors, suggesting that its derivatives could be rationally designed to target this transporter. The bromo- and fluoro-substituents can be leveraged to optimize binding to the SGLT2 protein and to fine-tune the pharmacokinetic properties of the resulting compounds.
Diagram 2: Conceptual Relationship to SGLT2 Inhibitors
Caption: The structural relationship between the core scaffold and known SGLT2 inhibitors suggests potential in metabolic diseases.
Emerging Therapeutic Frontiers: Oncology and Beyond
The versatility of the this compound scaffold extends beyond metabolic diseases, with emerging evidence pointing towards its potential in oncology and other therapeutic areas.
Targeting Receptor Tyrosine Kinases in Cancer
The substituted phenylmethanamine motif is a common feature in a variety of kinase inhibitors. The ability to introduce diverse substituents on both the phenyl ring and the amine nitrogen allows for the precise tuning of interactions within the ATP-binding pocket of these enzymes.
Protocol 2: Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of the target kinase (e.g., EGFR, VEGFR) and its corresponding substrate in a suitable assay buffer.
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in DMSO.
-
Assay Reaction: In a microplate, combine the kinase, substrate, ATP, and the test compound. Incubate the plate at the optimal temperature for the enzyme.
-
Detection: After the incubation period, stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
While direct evidence for the anticancer activity of this compound derivatives is still emerging, the structural precedent from existing kinase inhibitors provides a strong rationale for their investigation in this area.
Structure-Activity Relationships (SAR) and Future Directions
The future development of therapeutics based on the this compound scaffold will rely on a thorough understanding of its structure-activity relationships. Key areas for exploration include:
-
N-Substitution: The nature of the substituent on the methanamine nitrogen is critical for determining biological activity. Exploration of a wide range of alkyl, aryl, and heterocyclic groups is warranted to identify optimal interactions with various biological targets.
-
Modifications to the Phenyl Ring: While the 5-bromo and 2-fluoro substituents provide a solid foundation, further modifications to the phenyl ring could lead to improved potency and selectivity. For instance, the bromine atom can be replaced with other groups via cross-coupling reactions to probe different regions of a target's binding site.
-
Stereochemistry: For derivatives with chiral centers, the stereochemistry will likely play a crucial role in determining biological activity. The synthesis and evaluation of individual enantiomers will be essential for identifying the more active isomer and for understanding the three-dimensional requirements of the target binding site.
Conclusion: A Scaffold with Untapped Potential
The this compound scaffold represents a promising starting point for the development of novel therapeutics across a range of disease areas. Its synthetic tractability, coupled with the beneficial physicochemical properties imparted by the fluorine and bromine substituents, makes it an attractive core for medicinal chemistry campaigns. While its full pharmacological potential is still being uncovered, the structural parallels with established drug classes, particularly in the areas of metabolic disorders and oncology, provide a clear roadmap for future research. By leveraging the principles of rational drug design and a thorough exploration of its structure-activity relationships, the scientific community is well-positioned to unlock the full therapeutic value of this versatile scaffold.
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literature review of (5-Bromo-2-fluorophenyl)methanamine and its analogs
An In-depth Technical Guide to (5-Bromo-2-fluorophenyl)methanamine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of Halogenated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. The this compound core represents a privileged scaffold, embodying the synergistic effects of these two distinct halogens. The fluorine atom, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, including pKa, metabolic stability, and membrane permeability.[1][2] Its presence can enhance binding affinity to target proteins through unique non-bonding interactions.[3] Simultaneously, the bromine atom provides a reactive handle for further synthetic elaboration through various cross-coupling reactions, while also contributing to the molecule's lipophilicity and potential for specific halogen bonding interactions.
This guide provides a comprehensive overview of this compound and its analogs, targeting researchers and drug development professionals. We will delve into its synthetic pathways, explore the structure-activity relationships (SAR) of its derivatives, and highlight its emerging applications as a key building block in the quest for novel therapeutics. The unique combination of bromine and fluorine substituents on the phenyl ring significantly influences its chemical reactivity and biological interactions, making it a compelling candidate for research and development in medicinal chemistry.[4]
Synthetic Methodologies: Accessing the Core Structure
The efficient synthesis of this compound is critical for its exploration as a chemical scaffold. Several routes have been established, primarily involving the reduction of a corresponding nitrile or aldehyde precursor.
Protocol 1: Reductive Amination from 2-Bromo-5-fluorobenzonitrile
A common and effective method involves the reduction of 2-bromo-5-fluorobenzonitrile. This approach leverages a powerful reducing agent system to convert the nitrile group directly to an aminomethyl group.
Step-by-Step Methodology:
-
Setup: To a solution of 2-bromo-5-fluorobenzonitrile (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), add sodium borohydride (NaBH₄) (2.5 eq).
-
Addition of Acid: Slowly add trifluoroacetic acid (TFA) (3.0 eq) to the mixture over a period of 20 minutes, maintaining the temperature at 20°C. The addition of TFA generates diborane in situ, which is the active reducing agent for the nitrile.
-
Reaction: Stir the resulting mixture at room temperature for approximately 16 hours to ensure complete conversion.
-
Quenching: Carefully add methanol (MeOH) to the reaction mixture to quench any unreacted reducing agent. Stir for an additional 30 minutes.
-
Workup and Purification: Dilute the mixture with ethyl acetate (EtOAc) and wash with water. Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography to yield this compound as a colorless oil.[5]
Protocol 2: Reduction of 5-Bromo-2-fluorobenzaldehyde
An alternative pathway proceeds via the corresponding aldehyde, which is first reduced to an alcohol and then converted to the amine.
Step-by-Step Methodology:
-
Aldehyde Reduction: Dissolve 5-bromo-2-fluorobenzaldehyde (1.0 eq) in ethanol (EtOH). At 0°C, slowly add sodium borohydride (NaBH₄) (1.5 eq).[6]
-
Reaction: Allow the reaction to stir and gradually warm to room temperature over 15 hours.[6]
-
Workup: Cool the mixture back to 0°C and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into ethyl acetate.[6]
-
Conversion to Amine: The resulting 5-bromo-2-fluorobenzyl alcohol can then be converted to the corresponding amine through methods such as conversion to a benzyl halide followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent), or via a Mitsunobu reaction.
The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. The nitrile reduction is often more direct for accessing the primary amine.
Caption: Reductive amination of 2-bromo-5-fluorobenzonitrile.
Structure-Activity Relationships (SAR) and Medicinal Chemistry Insights
The true value of the this compound scaffold lies in its tunability and the profound impact of substitutions on biological activity. The strategic placement of fluorine and bromine is key.
-
Fluorine's Role: The 2-fluoro substituent is critical. Its strong electron-withdrawing nature lowers the pKa of the benzylamine, reducing its basicity.[2] This can be highly advantageous for bioavailability, as a less basic compound is less likely to be protonated at physiological pH, thereby improving its ability to permeate cell membranes.[2] Furthermore, fluorine can block sites of metabolic oxidation, increasing the drug's half-life.[3]
-
Bromine's Role: The 5-bromo substituent serves two main purposes. Firstly, it provides a vector for diversification. It is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, or amino groups. Secondly, bromine can participate in halogen bonding, a specific and directional non-covalent interaction with protein backbones or side chains that can significantly enhance binding affinity.
-
Amine Substitution: The primary amine group is a key point for modification. Acylation, alkylation, or incorporation into heterocyclic systems can drastically alter the compound's pharmacological profile.
The development of analogs often involves exploring how different substituents at these key positions influence potency, selectivity, and pharmacokinetic properties. For instance, in the context of kinase inhibitors, the benzylamine moiety can serve as a hinge-binding element, while the bromophenyl ring extends into a hydrophobic pocket, with modifications at the bromine position fine-tuning the fit and potency.
Caption: Key modification points for SAR studies.
Biological Activity and Therapeutic Applications
Derivatives of this compound have shown promise across several therapeutic areas, underscoring the scaffold's versatility.
Table 1: Potential Biological Activities of this compound Analogs
| Therapeutic Area | Target Class (Example) | Rationale for Activity | Reference |
| Oncology | EGFR Kinase Inhibitors | The fluorophenyl group can interact with the kinase hinge region, while modifications at the bromo-position can target specific sub-pockets for selectivity. | [7] |
| Infectious Diseases | Bacterial Enzymes | The halogenated phenyl ring can provide favorable hydrophobic interactions in active sites. Preliminary studies suggest antimicrobial properties. | [4] |
| Neuroscience | Ion Channels (e.g., Kᵥ7) | The scaffold is related to compounds like flupirtine and retigabine, which are known potassium channel openers. SAR studies are crucial to mitigate toxicity. | [8] |
| Agrochemicals | Pest-specific enzymes/receptors | The lipophilicity and metabolic stability imparted by the halogens can be beneficial for developing effective agrochemicals. | [4] |
Preliminary research suggests that the parent compound and its derivatives may possess anticancer, antimicrobial, and neuropharmacological properties.[4] Its primary value, however, lies in its role as a versatile intermediate in the synthesis of more complex, biologically active molecules. For example, it is a building block for compounds like 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, an intermediate in the synthesis of canagliflozin, an SGLT2 inhibitor for treating type 2 diabetes.[9]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed scaffold that leverages the distinct properties of fluorine and bromine to great effect. Its synthesis is well-established, and its three key modification points—the amine, the bromine, and the fluorinated ring—provide a rich platform for generating diverse chemical libraries. The inherent physicochemical advantages conferred by the fluorine atom, combined with the synthetic versatility of the bromine atom, make this and its related analogs highly valuable tools for drug discovery. As our understanding of structure-activity relationships deepens, this scaffold is poised to remain a significant contributor to the development of novel therapeutics across a wide range of diseases.
References
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- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-801.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864.
- Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 49(15), 4415–4424.
- Leh-nen, D., et al. (2023). Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity. ChemMedChem, 18(14), e202300145.
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- Google Patents. (n.d.). WO2016054987A1 - Egfr inhibitor and preparation and application thereof.
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safety and handling of (5-Bromo-2-fluorophenyl)methanamine
An In-depth Technical Guide to the Safe Handling of (5-Bromo-2-fluorophenyl)methanamine for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound and its salts are pivotal intermediates in the synthesis of novel pharmaceutical compounds. As with many halogenated benzylamines, this compound possesses a reactive profile that necessitates a thorough understanding of its properties for safe handling. This guide provides a comprehensive overview of the critical safety protocols, emergency procedures, and intrinsic chemical characteristics of this compound, designed to empower researchers and drug development professionals to work with this compound responsibly and effectively.
Hazard Identification and GHS Classification
A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity – Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1][2]
-
Acute Toxicity (Oral, Dermal) - Harmful (Category 4) : Some sources also indicate that similar compounds can be harmful if swallowed or in contact with skin.[3][4][5]
The corresponding GHS pictograms are essential for quick hazard recognition:
Signal Word: Warning [2] or Danger [3] depending on the supplier's specific classification.
This classification underscores the necessity for stringent adherence to personal protective equipment (PPE) protocols and engineering controls to mitigate exposure risks.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is crucial for its safe handling, storage, and use in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C7H7BrFN | [6][7] |
| Molecular Weight | 204.04 g/mol | [6] |
| Appearance | Off-white to light yellow powder | [1] |
| Melting Point | 221-226 °C (hydrochloride salt) | [1] |
| Boiling Point | 243.8 °C at 760 mmHg | [1][7] |
| Flash Point | 101.2 °C | [1][7] |
| Vapor Pressure | 0.0315 mmHg at 25°C | [1][7] |
Safe Handling and Storage Protocols
The causality behind recommended handling and storage procedures is rooted in the compound's reactivity and hazardous nature.
Handling
-
Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the buildup of dust or vapors.[1][2][8] Inhalation of the compound can cause respiratory irritation.[2]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[1][8][9]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes nitrile rubber gloves (with a thickness >0.11 mm), a standard laboratory coat, and chemical safety goggles or a face shield.[2][10][11]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where the compound is handled.[4][8] Always wash hands thoroughly with soap and water after handling.[2][8] Contaminated work clothes should be laundered separately before reuse.[4][8]
-
Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition.[2][12] While it has a relatively high flash point, taking precautionary measures against static discharge is good practice.[12]
Storage
-
Container Integrity: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][13] This prevents moisture absorption and contamination.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are the primary lines of defense against exposure.
Engineering Controls
-
Fume Hoods: Use of a certified chemical fume hood is the most effective engineering control for minimizing inhalation exposure.[11][12]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[14][15]
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[10] | Protects against splashes and dust that can cause serious eye irritation. |
| Skin Protection | Nitrile rubber gloves (>0.11 mm thickness), lab coat, and closed-toe shoes.[11] | Prevents skin contact, which can cause irritation.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended if handling outside a fume hood or if ventilation is inadequate.[16] | Prevents inhalation, which can lead to respiratory tract irritation.[2] |
Emergency Procedures
A well-defined and practiced emergency plan is critical for mitigating the consequences of accidental exposure or release.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air.[1][2][13] If breathing has stopped, provide artificial respiration.[13][17] Seek immediate medical attention.[13][17]
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][17] If skin irritation occurs, get medical advice.[1][2]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2][12] Seek immediate medical attention.[2][13]
-
Ingestion: Do NOT induce vomiting.[4][13] Rinse the mouth with water and seek immediate medical attention.[4][13] Never give anything by mouth to an unconscious person.[2][13]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[2][12][13]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (HF), and hydrogen bromide.[12][13][14]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][14][18]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel from the area.[4][12] Wear appropriate personal protective equipment as outlined in Section 4.2.[2][10] Ensure adequate ventilation.[2][12] Remove all sources of ignition.[2][12]
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[2][14]
-
Methods for Containment and Cleaning Up: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[2][9] Avoid generating dust.[9][18] For a liquid spill, soak up with an inert absorbent material and place in a closed container for disposal.[12][14]
Toxicological and Ecological Information
Toxicological Information
-
Acute Effects: The primary acute health effects are irritation to the skin, eyes, and respiratory system.[1][2] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[12][19]
-
Chronic Effects: The toxicological properties have not been fully investigated, and long-term exposure effects are not well-documented.[12][19] Therefore, it is crucial to minimize exposure.
Ecological Information
-
Ecotoxicity: Data on the environmental impact of this compound is limited.[18] It is recommended to prevent its release into the environment.[2][12]
-
Persistence and Degradability: No specific data is available.
-
Bioaccumulation: No specific data is available.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: A flowchart illustrating the key stages of safely handling this compound.
Conclusion
This compound is a valuable research chemical that can be handled safely when its hazardous properties are understood and respected. This guide provides the foundational knowledge for researchers to implement safe work practices, from preparation and handling to emergency response. By integrating these principles into all experimental workflows, the risks associated with this compound can be effectively managed, ensuring a safe and productive research environment.
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5-bromo-2-fluorobenzylamine hydrochloride. Echemi.
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2,4-Dibromo-5-fluorobenzylamine. AK Scientific, Inc.
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First Aid Procedures for Chemical Hazards | NIOSH. CDC.
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5-Bromo-2-fluorobenzotrifluoride. NET.
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(4-Bromo-2-fluorophenyl)methanamine. PubChem.
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Benzylamine. Santa Cruz Biotechnology.
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BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS. Loba Chemie.
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Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects.
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(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. PubChem.
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190656-34-9 | this compound. AiFChem.
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190656-34-9 5-溴-2-氟苄胺5-Bromo-2-fluorobenzylamine. CAS数据库.
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SAFETY DATA SHEET. Sigma-Aldrich.
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SAFETY DATA SHEET. Fisher Scientific.
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190656-34-9|this compound|BLD Pharm.
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(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine.
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1019484-07-1|amine. BLDpharm.
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Personal protective equipment for handling 5-Bromoindole. Benchchem.
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SAFETY DATA SHEET.
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Product information, 5-Bromo-2-fluorobenzylamine hydrochloride. P&S Chemicals.
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5-BROMO-2-FLUOROBENZYLISOCYANIDE SDS, 730964-48-4 Safety Data Sheets.
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chemical label (3-bromo-5-fluorophenyl)methanamine hydrochloride.
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Personal protective equipment for handling 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem.
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5-Bromo-2-fluorobenzonitrile SDS, 179897-89-3 Safety Data Sheets. ECHEMI.
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(2-Amino-5-bromophenyl)(2-fluorophenyl)methanone Safety Data Sheets. Echemi.
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(5-Bromo-2-fluorophenyl)(phenyl)methanone. PubChem.
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5-Bromo-2-fluorobenzaldehyde 97 93777-26-5. Sigma-Aldrich.
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An In-depth Technical Guide to the Solubility of (5-Bromo-2-fluorophenyl)methanamine in Common Organic Solvents
Abstract
(5-Bromo-2-fluorophenyl)methanamine is a key building block in contemporary medicinal chemistry and materials science. Its processing, reactivity, and bioavailability are fundamentally governed by its solubility characteristics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the molecular properties that dictate its solubility, present a theoretical framework for predicting its behavior in various organic solvents, and provide detailed, self-validating experimental protocols for both qualitative and quantitative solubility determination. This document is designed to be a practical and authoritative resource, bridging theoretical principles with actionable laboratory insights.
Molecular Profile and Physicochemical Drivers of Solubility
Understanding the solubility of this compound begins with a thorough analysis of its molecular structure and inherent physicochemical properties. The interplay of these features dictates the nature and strength of its interactions with solvent molecules.
The structure features a benzene ring substituted with a bromine atom, a fluorine atom, and a methanamine group (-CH₂NH₂).
-
Polarity and Hydrogen Bonding: The primary amine group is the most significant contributor to the molecule's polarity. The nitrogen atom possesses a lone pair of electrons and the N-H bonds are polarized, making the amine group a potent hydrogen bond donor and acceptor. The fluorine and bromine atoms, being highly electronegative, create dipole moments within the molecule, further contributing to its overall polarity.
-
Aromatic System: The phenyl ring provides a nonpolar, hydrophobic region. This part of the molecule will preferentially interact with nonpolar or weakly polar solvents through van der Waals forces.
-
Molecular Size and Weight: A larger molecule generally requires more energy to be solvated, which can negatively impact solubility.
These competing features—a polar, hydrogen-bonding head group attached to a larger, halogenated aromatic body—result in a nuanced solubility profile. The molecule is neither extremely polar nor entirely nonpolar.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₇BrFN | [1] |
| Molecular Weight | 204.04 g/mol | [1][2] |
| Appearance | Typically an oil or low-melting solid | |
| Boiling Point | 243.8°C at 760 mmHg (Predicted) | [1] |
| Density | 1.571 g/cm³ (Predicted) | [1] |
| InChIKey | PDKBJZGGXHTHNC-UHFFFAOYSA-N | [3] |
Theoretical Framework and Predictive Solubility Assessment
The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For this compound, this means its solubility will be highest in solvents that can effectively solvate both its polar amine group and its nonpolar aromatic ring.
More advanced predictive models are now commonly used in drug development to screen solvents computationally.[4] These include thermodynamic models like COSMO-RS and machine learning algorithms that leverage large datasets of experimental solubility to predict the behavior of new compounds.[5][6][7] Such models can provide more accurate, quantitative predictions than simple heuristics and are valuable for rapid solvent screening.[8]
Based on a qualitative analysis of intermolecular forces, we can predict the likely solubility of this compound in common classes of organic solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Medium | Toluene may offer slightly better solubility due to π-π stacking interactions with the phenyl ring. Hexane lacks any polar interactions and will poorly solvate the amine group. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Medium to High | These solvents can accept hydrogen bonds from the amine N-H and have sufficient polarity to interact with the C-F and C-Br dipoles, while also being compatible with the nonpolar ring. |
| Polar Protic | Methanol, Ethanol | High | These solvents are excellent hydrogen bond donors and acceptors, allowing for strong interactions with the primary amine group. The alkyl chains are compatible with the phenyl ring. |
| Highly Polar | Water | Very Low | Despite the ability to form hydrogen bonds, the large, hydrophobic bromofluorophenyl group is expected to dominate, leading to poor aqueous solubility. The amine can be protonated in acidic aqueous solutions, which would dramatically increase solubility. |
Experimental Determination of Solubility: A Validated Approach
Theoretical predictions must be confirmed by empirical measurement. The following section provides a two-stage experimental workflow, progressing from a rapid qualitative assessment to a precise quantitative determination.
Safety Precautions
Before beginning any experimental work, a thorough risk assessment is mandatory.
-
Compound Hazards: this compound and related compounds may be harmful if swallowed or inhaled and can cause skin and eye irritation.[9][10] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Solvent Hazards: All organic solvents used are flammable and have their own specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.
Experimental Workflow Diagram
The following diagram outlines the logical flow from initial screening to final quantitative analysis.
Caption: Experimental workflow for solubility determination.
Protocol 1: Qualitative Solubility Classification
This protocol provides a rapid assessment of solubility in various solvents.[12]
Objective: To classify the compound as "soluble" or "insoluble" in key solvents to guide the selection for quantitative analysis.
Materials:
-
This compound
-
Small test tubes or vials (1-2 mL)
-
Solvents: Water, 5% aq. HCl, 5% aq. NaOH, Hexane, Toluene, DCM, THF, Methanol
-
Vortex mixer
-
Pipettor or graduated dropper
Procedure:
-
Place approximately 10-20 mg of this compound into a small, dry test tube.
-
Add the selected solvent dropwise, up to 1 mL, vortexing for 30 seconds after every few drops.
-
Visually inspect the mixture against a dark background.
-
Classification:
-
Soluble: A clear, homogenous solution is formed with no visible solid particles.
-
Insoluble: Solid particles remain suspended or settled, or the solution is cloudy/oily.
-
-
Record the observation for each solvent. The solubility of amines in dilute aqueous acid is a key test, as protonation to the ammonium salt should render it water-soluble.
Protocol 2: Quantitative Gravimetric Solubility Determination
This method provides a precise, quantitative measure of solubility at a specific temperature.[13]
Objective: To determine the saturation solubility (e.g., in mg/mL) of the compound in a specific solvent and temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials with caps
-
Analytical balance (readable to 0.1 mg)
-
Constant temperature orbital shaker or water bath
-
Calibrated pipettes
-
Chemically compatible syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Pre-weighed evaporation vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. "Excess" is critical and is confirmed by the presence of undissolved solid after equilibration.
-
Record the exact volume of solvent added to the vial (e.g., 5.00 mL).
-
-
Equilibration (Self-Validating Step):
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker (e.g., 25°C) and agitate for at least 24 hours. This step is crucial to ensure the system reaches thermodynamic equilibrium. To validate equilibrium, samples can be taken at 24h and 48h; the solubility values should be consistent.
-
-
Sampling:
-
Allow the vial to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (e.g., 1.00 mL) into a syringe fitted with a compatible syringe filter. Causality: Filtering is essential to remove all undissolved micro-particulates, which would otherwise inflate the final mass measurement.
-
-
Gravimetric Analysis:
-
Dispense the filtered aliquot into a pre-weighed (tared) evaporation vial. Record the exact mass of the empty vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point.
-
Once the solvent is fully removed, re-weigh the vial containing the dried solute residue.
-
-
Calculation:
-
Mass of Solute (m): (Mass of vial + residue) - (Mass of empty vial)
-
Volume of Aliquot (V): The volume of the filtered supernatant taken (e.g., 1.00 mL)
-
Solubility (S): S (mg/mL) = m / V
-
-
Trustworthiness: Perform the entire experiment in triplicate for each solvent to ensure reproducibility and calculate the mean and standard deviation.
Applications of Solubility Data
Accurate solubility data is not an academic exercise; it is a critical parameter in drug development and chemical synthesis for:
-
Reaction Solvent Selection: Ensuring reactants are in the same phase for optimal reaction rates and yields.
-
Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating and purifying the final product.
-
Formulation Development: Developing stable and bioavailable drug formulations (e.g., solutions for injections, oral syrups).
-
Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.
Conclusion
The solubility of this compound is governed by the balance between its polar primary amine and its larger, nonpolar bromofluorophenyl ring. While theoretical predictions provide a valuable starting point, rigorous experimental determination is essential for all practical applications. The protocols detailed in this guide offer a robust and validated pathway for researchers to generate high-quality, reliable solubility data. This information is fundamental for accelerating research and development timelines and ensuring the successful application of this versatile chemical intermediate.
References
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link][4]
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link][5]
-
MIT News. (2023). A new model predicts how molecules will dissolve in different solvents. [Link][8]
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. [Link][6]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link][7]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link][14]
-
PubChem. (n.d.). (5-Bromo-2-fluorophenyl)(phenyl)methanone. National Center for Biotechnology Information. [Link]
-
CAS Database. (n.d.). 190656-34-9 5-Bromo-2-fluorobenzylamine. [Link][1]
-
PubChem. (n.d.). (4-Bromo-2-fluorophenyl)methanamine. National Center for Biotechnology Information. [Link][2]
-
Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
-
University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link][12]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of (5-Bromo-2-fluorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a detailed protocol and technical guidance for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (5-Bromo-2-fluorophenyl)methanamine. This substrate presents a unique combination of steric and electronic challenges, including an ortho-fluoro substituent and a primary aminomethyl group. This guide offers a comprehensive approach, from understanding the mechanistic nuances to a step-by-step experimental procedure, troubleshooting, and safety considerations. The protocols and insights provided herein are designed to enable researchers to successfully synthesize novel biaryl structures incorporating the valuable 2-fluoro-5-(aminomethyl)phenyl motif, which is of significant interest in medicinal chemistry and materials science.
Introduction: Navigating the Challenges of a Multifunctional Substrate
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is widespread, facilitating the construction of complex molecular architectures.[2]
The substrate, this compound, presents a confluence of features that require careful consideration for a successful Suzuki coupling:
-
Ortho-Fluoro Substituent: The fluorine atom at the ortho position to the bromine introduces both steric hindrance and electronic effects. While the electron-withdrawing nature of fluorine can be beneficial for the oxidative addition step, its steric bulk can impede the approach of the palladium catalyst.[3]
-
Primary Aminomethyl Group: The presence of a primary amine introduces a basic site that can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.[4] While protection of the amine (e.g., as a Boc-carbamate) is a common strategy, recent advancements have demonstrated successful couplings with unprotected anilines and benzylamines, simplifying the synthetic route.[1][5]
This application note will address these challenges by proposing a robust protocol based on established principles for the Suzuki coupling of sterically hindered and functionalized aryl halides.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki coupling mechanism is crucial for rational protocol design and troubleshooting. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[2]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Experimental Protocol
This protocol is a recommended starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acid partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst |
| SPhos | Catalyst Grade | Commercially Available | Ligand |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Base |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent |
| Deionized Water | Co-solvent | ||
| Nitrogen or Argon Gas | High Purity | For inert atmosphere | |
| Ethyl Acetate | ACS Grade | Commercially Available | For work-up |
| Brine | For work-up | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying | ||
| Celite® | For filtration | ||
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (N₂ or Ar) line with a bubbler
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system (optional)
Reaction Setup and Procedure
Caption: Figure 2: Experimental Workflow for the Suzuki Coupling Protocol.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe. The solvents should be degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and wash it with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Rationale for Experimental Choices and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Catalyst/Ligand | Pd(OAc)₂ / SPhos | The combination of a Pd(II) pre-catalyst and a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling sterically hindered and electron-rich aryl bromides.[5] Troubleshooting: If the reaction is sluggish, consider other Buchwald-type ligands (e.g., XPhos, RuPhos) or an N-heterocyclic carbene (NHC) based catalyst system. |
| Base | K₂CO₃ | A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[7] Troubleshooting: For less reactive boronic acids or if side reactions are observed, stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial. For base-sensitive substrates, a milder base like KF could be explored. |
| Solvent | 1,4-Dioxane / Water | A polar aprotic solvent like dioxane is commonly used to solubilize the reactants and catalyst. The addition of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[6] Troubleshooting: Other solvent systems such as toluene/water or THF/water can be screened. Anhydrous conditions with a soluble organic base (e.g., triethylamine) may be attempted if the substrate is water-sensitive, though this is less common for Suzuki couplings. |
| Temperature | 90-100 °C | Elevated temperatures are typically required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle, especially with less reactive substrates. Troubleshooting: If decomposition is observed, the temperature can be lowered, potentially with a more active catalyst system. Microwave irradiation can sometimes accelerate the reaction and improve yields. |
| Amine Protection | Unprotected | Recent literature suggests that Suzuki couplings can be successful on unprotected anilines and benzylamines, which simplifies the overall synthesis.[1][5] Troubleshooting: If low yields are obtained and catalyst inhibition is suspected, protection of the primary amine as a Boc-carbamate can be considered. The Boc group is stable to the reaction conditions and can be readily removed post-coupling. |
Safety Precautions
-
Palladium Compounds: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Bases: Inorganic bases like potassium carbonate are corrosive. Avoid contact with skin and eyes.
-
Inert Atmosphere: Reactions under an inert atmosphere should be set up with care to avoid pressure build-up.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a challenging yet feasible transformation. By employing a well-chosen palladium catalyst system with a bulky, electron-rich ligand and carefully optimized reaction conditions, researchers can successfully synthesize a variety of novel biaryl compounds. The protocol provided in this application note serves as a robust starting point, and the accompanying rationale and troubleshooting guide will aid in the development of efficient and high-yielding synthetic routes for this valuable class of molecules.
References
- Chen, Y., et al. (2019). B2N2-Embedded Polycylic Aromatic Hydrocarbons with Furan and Thiophene Derivatives Functionalized in Crossed Directions. Chemistry – A European Journal, 25, 9326–9338.
- Suzuki, A. (2010). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds.
- Demchuk, O. M., et al. (2020). The Suzuki–Miyaura Cross-Coupling as the Key Step in the Synthesis of 2-Aminobiphenyls and 2,2'-Diaminobiphenyls: Application in the Synthesis of Schiff Base Complexes of Zn. European Journal of Organic Chemistry, 2020(27), 4208–4226.
- Tilset, M., et al. (2020).
- Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198-9202.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
PubMed Central (PMC). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]
-
SciSpace. (2017). Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pd-NHC catalyzed Suzuki cross-coupling of benzyl ammonium salts. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Note: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of N-Aryl-(5-Bromo-2-fluorophenyl)methanamines
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic implementation of the Buchwald-Hartwig amination for coupling (5-Bromo-2-fluorophenyl)methanamine with various aryl and heteroaryl partners. The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry, offering unparalleled access to arylamines, which are ubiquitous in pharmaceuticals and advanced materials.[1][2][3][4][5] This guide delves into the mechanistic underpinnings of the reaction, provides a detailed analysis of critical reaction parameters, and offers a robust, field-proven experimental protocol. The focus is on providing causal explanations for experimental choices to empower scientists to optimize this transformation for their specific needs.
Introduction and Strategic Considerations
The Buchwald-Hartwig amination has fundamentally transformed the synthesis of aromatic amines, largely replacing harsher, traditional methods that suffered from limited scope and poor functional group tolerance.[1] The substrate of interest, this compound, presents a valuable building block. The fluorine substituent can enhance metabolic stability and binding affinity in drug candidates, while the primary benzylic amine offers a key vector for molecular elaboration.
Successfully coupling this substrate requires careful consideration of its electronic and steric properties. The aryl bromide is activated by the electron-withdrawing fluorine atom, which generally facilitates the initial oxidative addition step. However, the primary amine is a potent ligand for palladium and can present challenges, such as the formation of inactive bis(amine) complexes.[6] Therefore, the choice of catalyst system—specifically the ligand—is paramount to achieving high yields and selectivity.
The Catalytic Cycle: A Mechanistic Blueprint
A thorough understanding of the catalytic cycle is essential for rational troubleshooting and optimization. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II)-aryl complex.[2][7][8] This is often the rate-determining step of the overall cycle.[9]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a stoichiometric amount of base, the amine is deprotonated to form a more nucleophilic palladium-amido intermediate.[3][7][8]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the N-arylated product from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][7][8]
Figure 1: The Catalytic Cycle. A simplified representation of the key steps in the Buchwald-Hartwig amination.
Optimizing Reaction Parameters: A Guide to Component Selection
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Precatalyst
The active catalyst is a Pd(0) species, but for convenience and air stability, Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) or pre-formed Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.[5] The Pd(II) sources are reduced in situ by the amine or phosphine ligand to generate the active Pd(0) catalyst.[2] For difficult couplings, using pre-formed, well-defined Pd(0) or Pd(II) precatalysts complexed with the chosen ligand (e.g., BrettPhos Pd G4) can offer superior reactivity and reproducibility.[7]
Ligand Selection: The Key to Success
The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps. For coupling primary amines, bulky, electron-rich phosphine ligands are essential to prevent the formation of undesired side products and promote high catalytic turnover.
-
Sterically Hindered Biarylphosphines: Ligands such as XPhos , SPhos , and particularly BrettPhos are often the catalysts of choice for coupling primary amines.[1][8] BrettPhos, in particular, has been designed for the arylation of primary aliphatic amines and is an excellent starting point for the amination of this compound.[2]
-
Bidentate Phosphines: Earlier generations of catalysts relied on bidentate ligands like BINAP and DPPF . While effective, they may require higher temperatures and are sometimes less general than the more modern biarylphosphine ligands for primary amine substrates.[1]
The rationale for using bulky ligands is twofold: they promote the final reductive elimination step and discourage the formation of stable, off-cycle palladium-bis(amine) complexes that can sequester the catalyst.
Base Selection and Its Interplay with Solvent
The base's primary role is to deprotonate the amine-palladium complex, forming the crucial palladium-amido intermediate.[3] The choice of base is critical and depends on the solvent and the functional group tolerance of the substrates.
-
Strong Alkoxide Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS) are strong, non-nucleophilic bases that are highly effective, especially in nonpolar solvents like toluene.[2][3] However, their high reactivity can be incompatible with base-sensitive functional groups like esters.[2]
-
Weaker Inorganic Bases: For substrates with sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed.[7][10] These bases often require a more polar solvent (e.g., dioxane, t-BuOH) and a highly active catalyst system to achieve good results.[7]
The relationship between the base and solvent is crucial. In nonpolar solvents like toluene, an anionic base (like an alkoxide) is necessary to deprotonate the neutral palladium-amine complex.[11][12][13]
Solvent Choice
The ideal solvent should solubilize all reaction components while remaining inert to the reaction conditions.
-
Aprotic, Nonpolar Solvents: Toluene is a widely used and effective solvent for many Buchwald-Hartwig reactions.[2]
-
Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are also common choices.[2][4]
-
Polar Aprotic Solvents: While less common, solvents like DMF can be effective in specific cases, though they can sometimes coordinate to the palladium and inhibit catalysis.[11]
All solvents must be anhydrous and deoxygenated, as both water and oxygen can deactivate the palladium catalyst.
Recommended Starting Conditions and Protocols
Based on the principles outlined above, the following table summarizes recommended starting conditions for the amination of this compound.
| Parameter | Condition A (General Purpose) | Condition B (For Base-Sensitive Substrates) | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | BrettPhos Pd G4 Precatalyst (1-2 mol%) | G4 precatalyst is highly active and reliable.[7] |
| Ligand | BrettPhos (2-4 mol%) | (Included in precatalyst) | BrettPhos is specifically designed for primary amines.[2] |
| Base | NaOtBu (1.2-1.5 equiv.) | K₃PO₄ (1.4-2.0 equiv.) | NaOtBu is a strong, effective base. K₃PO₄ is milder.[7] |
| Solvent | Toluene | tert-Butanol or Dioxane | Toluene is standard with alkoxide bases.[2] t-BuOH is effective with phosphate bases.[7] |
| Temperature | 90-110 °C | 100-110 °C | Elevated temperature is typically required. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Protects the catalyst from oxygen.[2] |
Detailed Experimental Protocol (Condition A)
This protocol is a general guideline and should be optimized for the specific amine coupling partner.
Materials:
-
This compound (1.0 equiv.)
-
Amine coupling partner (1.1-1.2 equiv.)
-
Pd₂(dba)₃ (0.01 equiv., 1 mol%)
-
BrettPhos (0.02 equiv., 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous, degassed Toluene (to achieve ~0.1 M concentration)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and NaOtBu.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound, the amine coupling partner, and finally the anhydrous, degassed toluene via syringe.
-
Heating: Place the sealed flask in a preheated oil bath at 100 °C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and quench carefully by adding water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.
Figure 2: Experimental Workflow. A step-by-step visualization of the laboratory protocol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (degraded Pd source or ligand).- Insufficiently anhydrous/deoxygenated conditions.- Base is not strong enough or has degraded. | - Use fresh catalyst, ligand, and base.- Ensure rigorous inert atmosphere technique and use freshly distilled/anhydrous solvents.- Switch to a stronger base (e.g., K₃PO₄ to NaOtBu). |
| Hydrodehalogenation | - Competing β-hydride elimination from the amido complex.[1]- Presence of water. | - Screen different ligands; sometimes a more sterically hindered ligand can suppress this pathway.- Ensure all reagents and solvents are scrupulously dry. |
| Diarylation of Amine | - The primary amine product is more reactive than the starting amine. | - Use a slight excess of the starting amine (1.1-1.2 equiv).- Use a bulkier ligand system which can sterically disfavor the coupling of the more hindered product amine. |
| Insoluble Mixture | - High concentration.- Precipitation of salts. | - Dilute the reaction mixture with more solvent.- This is often normal; ensure vigorous stirring to maintain a homogenous suspension. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly reliable and versatile transformation when key parameters are carefully controlled. The selection of a modern, sterically demanding biarylphosphine ligand, such as BrettPhos, in conjunction with an appropriate base and anhydrous solvent, is critical for success. By understanding the mechanistic principles and systematically applying the protocols detailed in this guide, researchers can confidently and efficiently synthesize a diverse array of valuable N-arylated compounds for applications in drug discovery and materials science.
References
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Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. ACS Publications. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. NROChemistry. [Link]
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Prototypical Buchwald-Hartwig amination mechanism Prototypical... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
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Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. ACS Publications. [Link]
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Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. ACS Publications. [Link]
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Role of the base in Buchwald-Hartwig amination - PubMed. National Center for Biotechnology Information. [Link]
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Use of base metals in Buchwald-Hartwig coupling - Wordpress. ACS Green Chemistry Institute. [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. ResearchGate. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. National Center for Biotechnology Information. [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. University of Groningen. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. ResearchGate. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online. [Link]
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. National Center for Biotechnology Information. [Link]
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Aminations of Aryl Bromides in Water at Room Temperature - PMC - NIH. National Center for Biotechnology Information. [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Royal Society of Chemistry. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions - York Research Database. University of York. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. ChemRxiv. [Link]
-
Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides | Request PDF - ResearchGate. ResearchGate. [Link]
-
Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF - ResearchGate. ResearchGate. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of (5-Bromo-2-fluorophenyl)methanamine
Introduction: Strategic Importance of (5-Bromo-2-fluorophenyl)methanamine
This compound is a highly valuable and versatile building block in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Its utility is derived from its unique trifunctional nature:
-
Aryl Bromide: The bromo substituent serves as a prime reactive handle for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1] The C-Br bond is sufficiently reactive for oxidative addition to a Pd(0) center, initiating the catalytic cycle.
-
Ortho-Fluoro Substituent: The fluorine atom at the C2 position exerts a significant electronic and steric influence. It modifies the reactivity of the C-Br bond and can impart unique physicochemical properties, such as enhanced metabolic stability or altered binding affinities, to the final product. The presence of fluoride ions in a reaction can also play a complex, sometimes beneficial, role in the catalytic cycle.[2][3]
-
Benzylic Amine: The primary aminomethyl group (-CH₂NH₂) is a key nucleophilic site for derivatization, allowing for the construction of amides, sulfonamides, and secondary or tertiary amines, which are prevalent motifs in biologically active molecules.
This guide provides an in-depth exploration of the primary palladium-catalyzed reactions involving this substrate, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are foundational transformations in organic synthesis, enabling the precise and efficient construction of molecular complexity.[4] Most of these reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is critical for rational protocol design and troubleshooting.
The generalized catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., the C-Br bond of our substrate) to form a Pd(II) complex. This is often the rate-limiting step, and its efficiency is heavily influenced by the choice of ligand.[6]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is delivered to the palladium center. In a Suzuki reaction, an organoboron species transfers its organic group to the palladium. In a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[7][8]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Application Notes: Key Transformations
The structure of this compound lends itself to several powerful cross-coupling reactions. A critical first step for many protocols is the protection of the primary amine (e.g., as a Boc-carbamate) to prevent unwanted side reactions, such as self-coupling or catalyst inhibition.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl systems due to the stability and low toxicity of the organoboron reagents.[9][10]
-
Scientific Rationale: This reaction is ideal for extending the molecular scaffold from the C5 position. It tolerates a vast array of functional groups and reaction conditions are generally mild. The base (typically K₂CO₃ or K₃PO₄) activates the boronic acid, facilitating transmetalation.[10]
-
Causality of Choices:
-
Catalyst/Ligand: A combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) or a preformed Pd(0) complex like Pd(PPh₃)₄ is common. Bulky, electron-rich phosphine ligands accelerate both oxidative addition and reductive elimination.[6][9]
-
Base: An aqueous inorganic base is standard. K₃PO₄ is often effective for challenging substrates, while K₂CO₃ is a reliable general choice.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
-
Buchwald-Hartwig Amination: For C-N Bond Formation
This reaction is the premier method for forming C(aryl)-N bonds and is central to the synthesis of countless pharmaceutical agents.[8][11][12]
-
Scientific Rationale: When using the N-protected substrate, this reaction allows for the introduction of a new nitrogen nucleophile at the C5 position. The reaction requires a strong, non-nucleophilic base to deprotonate the amine coupling partner after it coordinates to the palladium center, forming the key palladium-amido intermediate.[7][8]
-
Causality of Choices:
-
Catalyst/Ligand: Specialized, sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are essential.[13] These ligands promote the challenging reductive elimination step to form the C-N bond.
-
Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to achieve a sufficient rate of catalysis.[8] Weaker bases are generally ineffective.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are mandatory to prevent quenching of the strong base.
-
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to arylalkynes, which are versatile intermediates for synthesizing heterocycles, conjugated polymers, and complex natural products.[14][15]
-
Scientific Rationale: This reaction involves a dual-catalyst system. The palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This species undergoes rapid transmetalation with the Pd(II)-aryl complex.[16]
-
Causality of Choices:
-
Catalyst System: A standard combination is Pd(PPh₃)₂Cl₂ and CuI. The presence of both metals is crucial for high efficiency.[16]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX generated and to act as a solvent or co-solvent.[14]
-
Solvent: The amine base can sometimes be used as the solvent, or co-solvents like THF or DMF are used for better solubility.
-
Heck Reaction: For C-C Vinylation
The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene, providing a powerful method for C-C bond formation and functionalization.[5][17]
-
Scientific Rationale: The mechanism differs from the previous examples. After oxidative addition, the alkene coordinates to the Pd(II) center and undergoes a migratory insertion into the Pd-Aryl bond. The final product is formed via a β-hydride elimination step, which regenerates a Pd-H species that is then converted back to Pd(0) by the base.[5]
-
Causality of Choices:
-
Catalyst/Ligand: Simple systems like Pd(OAc)₂ with or without phosphine ligands can be effective. For more challenging substrates, phosphine ligands like P(o-tolyl)₃ may be required.[18]
-
Base: An organic base like Et₃N or an inorganic base like K₂CO₃ is used to neutralize the HBr formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF or NMP are common as they help to stabilize the cationic intermediates.
-
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) must be worn. Many reagents are flammable, toxic, or corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use. All palladium-catalyzed reactions must be set up under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-(5-Bromo-2-fluorophenyl)methanamine
Reaction: Coupling with 4-methoxyphenylboronic acid.
| Reagent | MW | Amount (mg) | mmols | Equiv. |
| N-Boc-(5-bromo-...)methanamine | 318.18 | 318 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 | 0.02 | 0.02 |
| SPhos | 410.53 | 16.4 | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 425 | 2.0 | 2.0 |
| 1,4-Dioxane / H₂O (4:1) | - | 5 mL | - | - |
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add N-Boc-(5-bromo-2-fluorophenyl)methanamine (318 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Place the tube in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Reaction: Coupling of N-Boc-(5-Bromo-2-fluorophenyl)methanamine with morpholine.
| Reagent | MW | Amount (mg/µL) | mmols | Equiv. |
| N-Boc-(5-bromo-...)methanamine | 318.18 | 318 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 |
| RuPhos | 467.62 | 28.1 mg | 0.06 | 0.06 |
| NaOtBu | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Procedure:
-
In a glovebox, add N-Boc-(5-bromo-2-fluorophenyl)methanamine (318 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), RuPhos (28.1 mg, 0.06 mmol), and NaOtBu (135 mg, 1.4 mmol) to a dry vial with a stir bar.
-
If not using a glovebox, add the solids to a Schlenk tube, seal, and purge thoroughly with argon.
-
Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Seal the vessel tightly and heat in an oil bath at 100 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully filter through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Summary of Reaction Conditions & Troubleshooting
| Reaction | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Key Insight |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O | 80-100 | Robust for C-C bonds; water is essential. |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | NaOtBu, LHMDS | Toluene, THF | 90-110 | Requires strong base and bulky ligand; strictly anhydrous. |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, DMF | RT-60 | Cu(I) co-catalyst is critical for efficiency. |
| Heck | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃, Et₃N | DMF, NMP | 100-120 | Forms vinyl C-C bonds; regioselectivity can be an issue. |
Common Troubleshooting:
-
No Reaction: Check for inactive catalyst (improper inert atmosphere technique), incorrect base, or insufficient temperature. Ensure solvents are truly anhydrous for reactions like Buchwald-Hartwig.
-
Low Yield: Consider a different ligand/catalyst system. Reaction may not have gone to completion; increase reaction time or temperature. Purification losses may be high.
-
Hydrodehalogenation (Ar-Br → Ar-H): This side product suggests a competing pathway. For Suzuki, ensure the quality of the boronic acid. For Buchwald-Hartwig, this can occur with certain substrates and indicates that β-hydride elimination is competitive.[8]
-
Homocoupling (Ar-Ar or R'-R'): Often seen in Suzuki reactions (boronic acid homocoupling) or Sonogashira (alkyne homocoupling, Glaser coupling). Can be minimized by slow addition of reagents or ensuring a rigorously oxygen-free environment.
References
-
Amatore, C., Jutand, A., & M'Barki, M. (1995). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics. [Link]
-
Ge, S. (2012). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
-
Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of Organic Chemistry. [Link]
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Pravin, T. P., & Kumar, A. (2014). A Review on Palladium Catalyzed Coupling Reactions. International Journal of ChemTech Research. [Link]
-
Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
-
Khan, S. G., et al. (2018). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Ichikawa, J. (2015). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Ichikawa, J. (2015). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
de Vries, J. G. (Ed.). (2013). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. Wiley-VCH. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
Singh, R., et al. (2020). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Lin, Q., & Jiang, H. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
de Vries, J. G. (Ed.). (2013). Palladium-catalyzed coupling reactions : practical aspects and future developments. Frederick National Laboratory for Cancer Research. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Seechurn, C. C. C. J., et al. (2012). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]
-
Topic: palladium-catalyzed suzuki-miyaura cross-coupling. Science.gov. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Heck reaction – Knowledge and References. Taylor & Francis. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Dachwitz, S., et al. (2021). Sonogashira cross-coupling reaction of 5-bromoindole. ResearchGate. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Green, R. A., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie International Edition. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]
-
Słomkowska-Wojda, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]
-
Martins, M. A. P., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv. [Link]
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synthesis of novel bioactive compounds using (5-Bromo-2-fluorophenyl)methanamine
An Application Guide to the Synthesis of Novel Bioactive Scaffolds from (5-Bromo-2-fluorophenyl)methanamine
Authored by: A Senior Application Scientist
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of this compound as a versatile starting material for the synthesis of novel bioactive compounds. We will move beyond simple procedural lists to explore the chemical rationale behind key synthetic transformations, offering detailed, field-tested protocols for derivatization at its two primary reactive sites: the primary amine and the aryl bromide.
The Strategic Value of this compound in Medicinal Chemistry
This compound is a bifunctional building block of significant interest in modern drug discovery. Its utility stems from the orthogonal reactivity of its functional groups and the inherent physicochemical properties imparted by its halogen substituents.
-
The Primary Amine (-CH₂NH₂): This nucleophilic center is a prime handle for forming stable amide or sulfonamide linkages. This is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of side chains to probe structure-activity relationships (SAR), modulate solubility, and engage in hydrogen bonding with biological targets.
-
The Aryl Bromide (-Br): The carbon-bromine bond is an exceptionally versatile site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the strategic installation of diverse aryl, heteroaryl, alkyl, or alkynyl groups, dramatically increasing molecular complexity and allowing for the exploration of new chemical space.
-
The Fluorine Substituent (-F): The presence of an ortho-fluorine atom is a deliberate design element. Fluorine is known to favorably impact metabolic stability by blocking potential sites of oxidative metabolism.[1][2] It can also modulate the pKa of the nearby amine and influence the conformation of the molecule, which can lead to enhanced binding affinity for a target protein.[3] The judicious use of fluorine has become a critical strategy in modern drug design.[1][4]
This combination of features makes this compound an ideal starting point for building libraries of novel compounds for screening and lead optimization.
Core Synthetic Strategy I: Derivatization via N-Acylation
The most direct modification of the starting material is the acylation of the primary amine to form a stable amide bond. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups on the acylating partner.
Causality and Experimental Choices
The reaction involves the nucleophilic attack of the primary amine on an electrophilic acylating agent (typically an acyl chloride or anhydride). A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. Its role is to scavenge the acidic byproduct (HCl or a carboxylic acid) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation and deactivation of the starting amine. Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent the hydrolysis of the reactive acylating agent.
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
This protocol describes a standard, reliable method for amide bond formation.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Acyl Chloride (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound.
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM (to a concentration of approx. 0.1-0.2 M). Add DIPEA to the solution.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride dropwise via syringe over 5-10 minutes. A white precipitate of DIPEA hydrochloride may form.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: N-Acylation Reaction Parameters
| Entry | Acylating Agent | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Acetyl Chloride | DIPEA (1.5) | DCM | 0 to RT | 2 | >95% |
| 2 | Benzoyl Chloride | DIPEA (1.5) | DCM | 0 to RT | 3 | >90% |
| 3 | Pyridine-3-carbonyl chloride | TEA (1.5) | THF | 0 to RT | 4 | 85-95% |
| 4 | Acetic Anhydride | Pyridine | Pyridine | RT | 12 | 80-90% |
Yields are representative and may vary based on the specific substrate and reaction scale.
Visualization: N-Acylation Workflow
Caption: Standard workflow for the N-acylation of this compound.
Core Synthetic Strategy II: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
With the amine functionalized, the aryl bromide becomes the target for diversification. The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)-C(sp²) bonds, enabling the linkage of the bromophenyl ring to a variety of aryl or heteroaryl boronic acids.[7]
Causality and Experimental Choices
The Suzuki-Miyaura reaction proceeds via a palladium-based catalytic cycle.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of our substrate, forming a Pd(II) intermediate.
-
Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid, facilitating the transfer of its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for success. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] are commonly effective.[9] A solvent system like 1,4-dioxane/water or DME/water is often used to dissolve both the organic substrate and the inorganic base.[10] Degassing the reaction mixture is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for coupling N-acylated this compound derivatives.[10][11]
Materials:
-
N-Acylated-(5-Bromo-2-fluorophenyl)methanamine derivative (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
1,4-Dioxane and Deionized Water (e.g., 4:1 ratio)
Procedure:
-
Preparation: To a Schlenk flask, add the N-acylated bromo-substrate, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe.
-
Degassing: Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the mixture with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Presentation: Suzuki Coupling Reaction Parameters
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 80-90% |
| 2 | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 85-95% |
| 3 | Pyridine-3-boronic Acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ (2.5) | DME/H₂O | 85 | 70-85% |
| 4 | Thiophene-2-boronic Acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | DME/H₂O | 85 | 65-80%[9] |
Yields are representative and depend heavily on the electronic and steric properties of the boronic acid.
Visualization: Suzuki-Miyaura Catalytic Cycle and Workflow
Caption: The catalytic cycle and a typical experimental workflow for the Suzuki-Miyaura reaction.
Integrated Synthesis Strategy for Bioactive Compound Libraries
The true power of this compound is realized when these two core strategies are combined sequentially. By first performing N-acylation and then a Suzuki-Miyaura cross-coupling, researchers can rapidly generate a diverse library of compounds where two distinct points of the scaffold have been varied. This two-step process is fundamental for systematic SAR exploration in a drug discovery program.
Visualization: Two-Step Diversification Workflow
Caption: Logical workflow for library synthesis combining N-acylation and Suzuki coupling.
Conclusion and Outlook
This compound is more than a simple chemical; it is a strategic platform for the efficient synthesis of novel and complex molecules. The protocols detailed in this guide for N-acylation and Suzuki-Miyaura cross-coupling provide robust and reproducible methods for its derivatization. By combining these strategies, medicinal chemists can systematically modify the scaffold at two key positions, enabling a thorough exploration of structure-activity relationships. This approach accelerates the discovery of new bioactive compounds and is a valuable asset in any drug development program, from hit identification to lead optimization.
References
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- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]
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- 6. benchchem.com [benchchem.com]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of (5-Bromo-2-fluorophenyl)methanamine with Arylboronic Acids for the Synthesis of Novel Biarylmethylamines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Biarylmethylamines
The biarylmethylamine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous pharmacologically active compounds. The introduction of fluorine into drug candidates is a widely utilized strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Specifically, the (2-fluoro-5-arylphenyl)methanamine core, synthesized from (5-Bromo-2-fluorophenyl)methanamine, serves as a critical building block for therapeutics targeting a range of diseases, including cancer and inflammatory disorders.[4]
This application note provides a comprehensive guide to the synthesis of these valuable compounds via the Suzuki-Miyaura cross-coupling reaction.[5][6] We will delve into the mechanistic rationale behind the protocol, offer a detailed, reproducible experimental procedure, and provide insights into reaction optimization and troubleshooting. The methodologies described herein are designed to be robust and adaptable for the generation of compound libraries essential for modern drug discovery programs.[4]
Reaction Overview and Mechanism
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[6][7] In this specific application, an aryl-aryl bond is formed between this compound and a variety of arylboronic acids.
General Reaction Scheme:
Figure 1: General reaction scheme.
The catalytic cycle, a cornerstone of this transformation, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[5][9] The electron-withdrawing nature of the ortho-fluorine atom can facilitate this step.
-
Transmetalation: The aryl group is transferred from the boron atom of the arylboronic acid to the palladium center. This step is base-activated; the base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[5][8]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Mechanistic Considerations for the Substrate
The presence of an unprotected primary amine and an ortho-fluorine substituent presents unique challenges. The amine can potentially coordinate to the palladium catalyst, inhibiting its activity. Furthermore, substrates with ortho-substituents can be sterically demanding.[7] The selection of a suitable catalyst system, particularly one with bulky, electron-rich phosphine ligands, is crucial to overcome these challenges and promote high reaction yields.[10] Such ligands can stabilize the monoligated Pd(0) species believed to be highly active in the oxidative addition step.[10]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, CataCXium® A Palladacycle) (1-5 mol%)[7][11]
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O (4:1), 2-MeTHF/H₂O (10:1), DMF/H₂O (95:5))[7][13]
-
Reaction Vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 204 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), the chosen base (e.g., K₂CO₃, 276 mg, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Inert Atmosphere: Seal the reaction vessel with a septum. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[13] The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) to the reaction mixture. Solvents should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction Conditions: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).[11][13] Stir the reaction vigorously for the specified time (typically 2-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by withdrawing small aliquots at timed intervals.[14] Quench the aliquot with a solvent like acetonitrile and analyze by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]
-
Workup: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biarylmethylamine product.
Sources
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- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
Application Notes and Protocols for N-alkylation of (5-Bromo-2-fluorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-2-fluorophenyl)methanamine is a critical structural motif and versatile building block in medicinal chemistry. The primary amine group serves as a key handle for molecular elaboration, and its N-alkylation is a fundamental strategy for synthesizing a diverse array of analogues with modulated pharmacological properties. Introducing alkyl substituents on the nitrogen atom can profoundly influence a compound's potency, selectivity, solubility, and metabolic stability.
This guide provides an in-depth analysis and detailed, field-proven protocols for the successful N-alkylation of this compound. It is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices to empower researchers to adapt and troubleshoot these essential transformations. Two primary, highly reliable methods are detailed: Direct Alkylation with Alkyl Halides and Reductive Amination .
PART 1: CORE CONCEPTS & STRATEGIC CONSIDERATIONS
The N-alkylation of a primary amine like this compound presents a central challenge: controlling the extent of alkylation. The primary amine, upon mono-alkylation, yields a secondary amine which is often more nucleophilic than the starting material. This can lead to a second alkylation event, producing a tertiary amine. The choice of methodology is therefore paramount and depends on the desired outcome and the nature of the available alkylating agent.
-
Direct Alkylation: This classic SN2 approach is ideal when the desired alkyl group is available as a halide (or sulfonate). Its success hinges on carefully controlling stoichiometry and reaction conditions to favor mono-alkylation.
-
Reductive Amination: This powerful one-pot method is the strategy of choice when the desired alkyl group can be sourced from a corresponding aldehyde or ketone. It is renowned for its high chemoselectivity and broad functional group tolerance, generally avoiding the over-alkylation issue.[1][2]
PART 2: EXPERIMENTAL PROTOCOLS & METHODOLOGIES
Method 1: Direct N-Alkylation via Nucleophilic Substitution
This method leverages the nucleophilicity of the primary amine to displace a halide from an electrophilic alkyl halide. A key consideration is the use of a suitable base to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine and halt the reaction.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical for selectivity. While common inorganic bases like K₂CO₃ can be used, Cesium Carbonate (Cs₂CO₃) is particularly effective for promoting mono-N-alkylation and suppressing the undesired dialkylation.[3] Its high solubility in organic solvents like DMF and the "cesium effect" are thought to contribute to its high efficiency.[4][5]
-
Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal. They effectively solvate the cations, leaving the anionic base and amine nucleophile highly reactive, thereby accelerating the SN2 reaction.
-
Stoichiometry: To favor mono-alkylation, it is often advantageous to use an excess of the primary amine relative to the alkyl halide.[6] This ensures the alkylating agent is more likely to encounter a molecule of the starting material than the mono-alkylated product.
Detailed Protocol: Mono-N-Alkylation with an Alkyl Bromide
Materials and Reagents:
-
This compound
-
Alkyl Bromide (e.g., ethyl bromide, benzyl bromide)
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 equivalents). Purge the flask with an inert gas (N₂ or Ar).
-
Dissolution: Add anhydrous DMF to dissolve the amine (concentration typically 0.2–0.5 M).
-
Base Addition: Add anhydrous Cesium Carbonate (1.0 equivalent) to the stirred solution.
-
Alkylating Agent: Slowly add the alkyl bromide (1.0 equivalent) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS. If the alkyl halide is less reactive, gentle heating (e.g., 50–60 °C) may be required.
-
Work-up: Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure secondary amine.
Visualization of Workflow:
Caption: Workflow for Direct N-Alkylation.
Method 2: N-Alkylation via Reductive Amination
This elegant one-pot procedure involves the formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the target secondary amine.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the premier reagent for this transformation.[1] Its mildness and remarkable chemoselectivity are its key assets. It reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde or ketone.[2][7] This prevents the formation of alcohol byproducts and allows all reagents to be combined in a single pot. It is also significantly less toxic than alternatives like sodium cyanoborohydride.[1]
-
Solvent: Anhydrous, non-protic solvents are required. 1,2-Dichloroethane (DCE) is the most common and preferred solvent for STAB reactions.[2] Tetrahydrofuran (THF) is also a viable alternative.
-
Catalyst: The reaction is often self-catalyzing due to the presence of acetic acid as a byproduct of the reducing agent. However, a small amount of glacial acetic acid can be added to facilitate the initial imine formation, especially with less reactive ketones.[8]
Detailed Protocol: Reductive Amination with an Aldehyde
Materials and Reagents:
-
This compound
-
Aldehyde (e.g., propanal, cyclohexanecarbaldehyde)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Glacial Acetic Acid (optional)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 equivalent) and the aldehyde (1.0–1.2 equivalents).
-
Dissolution: Add anhydrous DCE to dissolve the starting materials (typically 0.1–0.3 M). If needed, add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
Reduction: Carefully add Sodium Triacetoxyborohydride (1.3–1.5 equivalents) to the mixture portion-wise over 5-10 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 4-18 hours. Monitor for the disappearance of the starting material and imine intermediate by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, add more water if necessary, and extract with ethyl acetate or dichloromethane (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated amine.
Visualization of Mechanism:
Caption: Reductive Amination Mechanism.
PART 3: DATA SUMMARY AND PURIFICATION INSIGHTS
Method Comparison Table
| Feature | Direct Alkylation with Alkyl Halide | Reductive Amination |
| Alkyl Source | Alkyl halides (R-X), sulfonates (R-OTs) | Aldehydes (R'-CHO), Ketones (R'-CO-R'') |
| Key Reagents | Base (e.g., Cs₂CO₃ ), Alkyl Halide | Reducing Agent (e.g., NaBH(OAc)₃ ) |
| Typical Solvents | DMF, ACN, THF | DCE, THF |
| Advantages | Utilizes readily available alkyl halides. Straightforward SN2 pathway. | High chemoselectivity, minimal over-alkylation.[1] Broad functional group tolerance.[7] One-pot procedure. |
| Limitations | Risk of over-alkylation to tertiary amine.[9] Requires control of stoichiometry. | Requires a stable carbonyl compound. Not suitable for all alkyl groups. |
| Waste Products | Halide salts (e.g., CsBr) | Borate salts, acetic acid |
Purification and Characterization
The purification of the resulting secondary amine is crucial for obtaining high-quality material for subsequent applications.
-
Column Chromatography: This is the most common method for purifying N-alkylated products. Due to the basic nature of amines, they can sometimes streak on standard silica gel. This can often be mitigated by pre-treating the silica with triethylamine or adding a small percentage (0.5-1%) of triethylamine or ammonia to the eluent system.[10]
-
Acid-Base Extraction: For removing non-basic impurities, the crude product can be dissolved in an organic solvent (e.g., EtOAc) and washed with a dilute aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), and the free amine is re-extracted into an organic solvent.[11][12]
-
Distillation: If the product is a thermally stable liquid with a boiling point significantly different from any impurities, vacuum distillation can be an effective purification method, particularly on a larger scale.[13]
Characterization of the final product is typically performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to confirm its structure and purity.
References
-
Castillo Millán, J., Orrego Hernández, J., & Portilla, J. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Asian Journal of Organic Chemistry. Available at: [Link]
-
Castillo Millán, J., Orrego Hernández, J., & Portilla, J. (2016). Scheme 1. Cs2CO3-promoted selective mono-N-alkylation of aliphatic... ResearchGate. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis. Available at: [Link]
-
Medley, J. W. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]
-
soma, et al. (2012). purifying secondary amine. Sciencemadness Discussion Board. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. organic-chemistry.org. Available at: [Link]
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Salvatore, R. N., et al. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines. SciSpace. Available at: [Link]
- US Patent US3864402A. (1975). Purification of secondary alkyl amines. Google Patents.
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage. Available at: [Link]
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Available at: [Link]
-
Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. National Institutes of Health. Available at: [Link]
-
Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
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Application Notes and Protocols for the Use of (5-Bromo-2-fluorophenyl)methanamine in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening libraries of low molecular weight fragments (typically <300 Da), FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency.[1][3] These initial fragment hits, though often exhibiting weak binding affinity (in the mM to µM range), provide high-quality starting points for optimization into potent and drug-like candidates.[4][5]
Within the diverse chemical space of fragment libraries, halogenated fragments, particularly those containing fluorine and bromine, offer unique advantages. The strategic incorporation of these halogens can significantly influence a fragment's physicochemical properties and its interactions with a biological target.[6][7][8][9][10][11]
(5-Bromo-2-fluorophenyl)methanamine is a prime example of a well-designed fragment that leverages the synergistic effects of both fluorine and bromine. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this fragment in FBDD campaigns. We will delve into the rationale behind its design, detailed protocols for screening and hit validation, and strategies for hit-to-lead optimization.
Molecular Profile of this compound
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇BrFN | [12] |
| Molecular Weight | 204.04 g/mol | [12][13] |
| Appearance | Off-white to light yellow powder (hydrochloride salt) | [14] |
| Boiling Point | 243.8 °C at 760 mmHg | [12][14] |
| Flash Point | 101.2 °C | [12][14] |
| CAS Number | 190656-34-9 | [12] |
The Rationale for Dual Halogenation
The unique substitution pattern of this compound provides a powerful combination of properties for FBDD:
-
The Role of Fluorine: The highly electronegative fluorine atom at the 2-position offers several advantages.[6][8] It can modulate the pKa of the benzylic amine, influencing its ionization state and potential for hydrogen bonding. Furthermore, fluorine can enhance metabolic stability and membrane permeability, crucial properties for downstream drug development.[6][15][16] The substitution of hydrogen with fluorine can also lead to improved binding affinity without a significant increase in molecular size.
-
The Role of Bromine: The bromine atom at the 5-position serves multiple strategic purposes. Bromine is known to participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains.[7][10] This can provide an additional anchor point for the fragment, enhancing its binding affinity and specificity. The presence of bromine can also be advantageous for hit-to-lead optimization, offering a reactive handle for synthetic elaboration.[7][9][10][11][17]
-
The Benzylamine Scaffold: The benzylamine core provides a versatile scaffold that can engage in various interactions, including hydrogen bonding and π-stacking, with the target protein.
Experimental Workflows and Protocols
The successful implementation of this compound in an FBDD campaign requires a systematic and multi-faceted approach. The following diagram illustrates a typical workflow, followed by detailed protocols for each stage.
Figure 1: A generalized workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragment binding.[18][19][20][21]
Objective: To identify initial hits from a fragment library, including this compound, that bind to the target protein.
Materials:
-
Purified target protein
-
This compound hydrochloride (and other library fragments) dissolved in 100% DMSO
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+) with a matched concentration of DMSO to the samples
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a freshly prepared mixture of EDC and NHS.
-
Inject the target protein at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound (and other fragments) in 100% DMSO.
-
Dilute the fragment stocks into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is consistent across all samples and the running buffer (e.g., 1-5%).[18]
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the change in response units (RU) to detect binding.
-
-
Data Analysis:
-
Subtract the reference flow cell data to correct for bulk refractive index changes.
-
Identify fragments that produce a response significantly above the background noise.
-
For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations to estimate the dissociation constant (KD).[18]
-
Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful orthogonal method to validate hits from primary screens and provide structural information about the binding event.[4][22][23][24][25][26]
Objective: To confirm the binding of this compound to the target protein and to identify the binding site.
Materials:
-
¹⁵N-labeled or ¹³C-labeled target protein
-
This compound
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer
Methodology:
-
Protein-Observed NMR (¹H-¹⁵N HSQC):
-
Acquire a ¹H-¹⁵N HSQC spectrum of the isotope-labeled protein in the absence of the fragment. This serves as the reference spectrum.
-
Add a stoichiometric excess of this compound to the protein sample.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide peaks indicate that the corresponding residues are in or near the fragment's binding site.[22]
-
-
Ligand-Observed NMR (Saturation Transfer Difference - STD):
-
Acquire a reference ¹H NMR spectrum of this compound in the absence of the protein.
-
Prepare a sample containing the fragment and a substoichiometric amount of the target protein.
-
Perform an STD-NMR experiment.[27] This involves selectively saturating protein resonances and observing the transfer of this saturation to the bound ligand.
-
Protons on the fragment that are in close proximity to the protein will show signals in the resulting STD spectrum, confirming binding and providing information about the binding epitope.
-
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the fragment-protein complex, which is invaluable for structure-based drug design.[25][28][29][30][31]
Objective: To determine the three-dimensional structure of this compound bound to the target protein.
Materials:
-
High-purity, crystallization-grade target protein
-
This compound
-
Crystallization reagents (buffers, precipitants, salts)
-
Cryoprotectant
Methodology:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with a molar excess of this compound.
-
Soaking: Grow apo-protein crystals first. Then, transfer the crystals to a solution containing the fragment (typically 1-10 mM) for a defined period (minutes to hours).[29]
-
-
Data Collection and Structure Determination:
-
Harvest a crystal and flash-cool it in a cryostream.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully examine the electron density maps to confirm the presence and determine the binding mode of this compound.
-
Hit-to-Lead Optimization Strategies
Once the binding of this compound is confirmed and its binding mode is elucidated, the hit-to-lead optimization phase can begin.[32][33][34][35] The goal is to improve the potency and drug-like properties of the initial fragment.
Figure 2: Common strategies for hit-to-lead optimization.
-
Fragment Growing: This is often the most direct approach.[32][36] Based on the crystal structure, synthetic chemistry can be used to add functional groups to the fragment that can form additional interactions with the protein, thereby increasing affinity. The bromine atom on this compound is an excellent vector for growth, allowing for modifications via reactions such as Suzuki or Sonogashira couplings.
-
Fragment Merging: If another fragment is found to bind in an overlapping region of the protein, a new molecule can be designed that incorporates the key features of both fragments.[34][36]
-
Fragment Linking: If a second, distinct binding site is identified nearby, the two fragments can be connected with a suitable linker to create a larger, higher-affinity molecule.[3][32][36]
Conclusion
This compound represents a strategically designed fragment for FBDD campaigns. Its dual halogenation provides unique opportunities for specific interactions and subsequent chemical elaboration. By employing a robust workflow of biophysical screening, orthogonal validation, and structural characterization, researchers can effectively leverage the potential of this fragment to discover novel and potent lead compounds for a wide range of biological targets. The detailed protocols and strategies outlined in this application note provide a solid foundation for the successful integration of this compound into your drug discovery programs.
References
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- A three-stage biophysical screening cascade for fragment-based drug discovery. (n.d.). Nature Protocols.
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Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus.
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Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 247-258. [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. (2024). Scientific Reports, 14(1). [Link]
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Lam, P. C., & Abell, C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry, 12(18), 1957-1967. [Link]
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The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]
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The Role of Bromine in Modern Pharmaceuticals. (2024, December 10). Tethys Chemical. Retrieved January 4, 2026, from [Link]
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Fragment-based screening using surface plasmon resonance technology. (2006). Journal of Molecular Recognition, 19(3), 209-17. [Link]
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NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure. Retrieved January 4, 2026, from [Link]
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Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery. Retrieved January 4, 2026, from [Link]
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Fragment Screening. (n.d.). Sygnature Discovery. Retrieved January 4, 2026, from [Link]
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Role of Fluorine in Drug Design and Drug Action. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
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Fluorine as a key element in modern drug discovery and development. (n.d.). Le Studium. Retrieved January 4, 2026, from [Link]
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SPR-based fragment screening: advantages and applications. (2007). Current Opinion in Chemical Biology, 11(5), 564-9. [Link]
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How Is Fluorine Used in the Medical Field?. (2025, January 27). Inhance Technologies. Retrieved January 4, 2026, from [Link]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). Scientific Reports, 10(1), 22359. [Link]
-
Fragment-Based Drug Discovery: A Comprehensive Overview. (2024, February 16). PharmaFeatures. Retrieved January 4, 2026, from [Link]
-
X-ray Crystallography Fragment Screening. (n.d.). Selvita. Retrieved January 4, 2026, from [Link]
-
Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(5), 471-490. [Link]
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Biophysics for Successful Drug Discovery Programs. (n.d.). Eurofins Discovery. Retrieved January 4, 2026, from [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]
-
Harner, M. J., & Frank, A. O. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Journal of Medicinal Chemistry, 56(1), 1-12. [Link]
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Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Introducing bromine in the molecular structure as a good strategy to the drug design. (2024). Journal of Medical Science, 93(5), e1008. [Link]
-
Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. Retrieved January 4, 2026, from [Link]
-
Introducing bromine in the molecular structure as a good strategy to the drug design. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science, 93(5), e1008. [Link]
-
Practical aspects of NMR-based fragment screening. (2013). Methods in Enzymology, 565, 305-32. [Link]
-
Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
NMR-based fragment screening and hit identification. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences, 7, 199. [Link]
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry, 8, 88. [Link]
-
FBDD: Fragment-Based Drug Design. (n.d.). BioSolveIT. Retrieved January 4, 2026, from [Link]
-
Fragment-to-Lead. (n.d.). Creative Biostructure. Retrieved January 4, 2026, from [Link]
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Fragment-Based Drug Discovery. (2022, April 19-20). Cambridge Healthtech Institute. Retrieved January 4, 2026, from [Link]
-
Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
5-Bromo-2-fluorobenzylamine. (n.d.). CAS Database. Retrieved January 4, 2026, from [Link]
-
(4-Bromo-2-fluorophenyl)methanamine. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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(2-bromo-5-fluorophenyl)methanamine. (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]
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large-scale synthesis of (5-Bromo-2-fluorophenyl)methanamine derivatives
An In-Depth Guide to the Scalable Synthesis of (5-Bromo-2-fluorophenyl)methanamine and Its Derivatives
Introduction: A Cornerstone Building Block in Modern Chemistry
This compound is a highly versatile substituted benzylamine that serves as a critical intermediate in the synthesis of a wide array of high-value compounds.[1][2][3] Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a primary amine for diverse functionalization, makes it an indispensable building block in pharmaceutical and fine chemical industries.[1] Applications range from the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs, to the creation of advanced agrochemicals and specialty materials.[1]
Transitioning from laboratory-scale synthesis to large-scale industrial production presents significant challenges. The primary goals of a large-scale process are to ensure safety, scalability, cost-effectiveness, high purity, and environmental sustainability. This guide provides a detailed, experience-driven framework for the robust and efficient synthesis of this compound and its subsequent derivatives, focusing on methodologies proven for their scalability and reliability.
Overall Synthetic Strategy
The most industrially viable pathway to N-substituted this compound derivatives is a multi-step process that prioritizes the use of readily available starting materials and avoids cryogenic conditions or costly reagents where possible. The strategy is logically segmented into three core stages:
-
Synthesis of the Key Aldehyde Intermediate: Production of 5-Bromo-2-fluorobenzaldehyde, the central precursor.
-
Formation of the Primary Amine: Conversion of the aldehyde to this compound via reductive amination.
-
Derivatization: N-alkylation of the primary amine to yield the desired secondary or tertiary amine derivatives.
Caption: High-level workflow for synthesizing this compound derivatives.
Part 1: Large-Scale Synthesis of 5-Bromo-2-fluorobenzaldehyde
The synthesis of the aldehyde intermediate is the pivotal first step. While several methods exist, including the formylation of 1-bromo-4-fluorobenzene via ortho-lithiation, this route often requires cryogenic temperatures (-78°C) and the use of pyrophoric reagents like n-butyllithium, posing significant challenges for large-scale implementation.[4] A more practical and scalable approach is the direct electrophilic bromination of the commercially available 2-fluorobenzaldehyde.
Expertise & Rationale: Choosing the Right Bromination Method
The key to successful bromination is regioselectivity—directing the bromine atom to the 5-position (para to the fluorine and meta to the aldehyde). The fluorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. Their combined influence strongly favors substitution at the desired 5-position.
For large-scale synthesis, using elemental bromine (Br₂) presents significant handling and safety risks.[5][6] A safer and highly effective alternative involves the in situ generation of an electrophilic bromine species. A well-established industrial method uses potassium bromate (KBrO₃) in the presence of sulfuric acid.[7] This system is robust, uses inexpensive reagents, and provides high yields of the target product.
Protocol 1: Synthesis of 5-Bromo-2-fluorobenzaldehyde
This protocol is adapted for a 1-mole scale and can be linearly scaled with appropriate engineering controls for heat management.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 124.1 g | 1.0 |
| Potassium Bromate | KBrO₃ | 167.00 | 167.0 g | 1.0 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | ~272 mL | ~5.0 |
| Methyl tert-butyl ether | C₅H₁₂O | 88.15 | ~1.5 L | - |
| Sodium Sulfite | Na₂SO₃ | 126.04 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Water | H₂O | 18.02 | ~2.0 L | - |
Procedure:
-
Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, thermometer, dropping funnel, and a condenser.
-
Acid Preparation: Carefully add 500 mL of water to the reactor, then slowly add the concentrated sulfuric acid while cooling to prepare an approximately 65% aqueous solution.
-
Reaction Mixture: Gently heat the sulfuric acid solution to 90°C.
-
Reagent Addition: In a separate vessel, mix the 2-fluorobenzaldehyde and potassium bromate. Slowly add this mixture to the hot acid solution via the dropping funnel over 2-3 hours. Causality: A slow addition rate is critical to control the exothermic reaction and prevent temperature spikes that could lead to side product formation. The 90°C temperature is optimal for the reaction rate without causing degradation.[7]
-
Reaction Monitoring: After the addition is complete, maintain the mixture at 90°C for an additional hour. Monitor the reaction's completion by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Work-up & Extraction:
-
Cool the reactor to room temperature.
-
Carefully add 1000 mL of cold water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract three times with methyl tert-butyl ether (3 x 500 mL).
-
Combine the organic layers. Wash the organic phase with a saturated aqueous sodium sulfite solution to quench any residual bromine, followed by a brine wash.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield a crude oil.
-
Purification: Purify the crude product by vacuum distillation to obtain 5-Bromo-2-fluorobenzaldehyde as a clear to pale yellow oil.[7] A typical yield is around 88%.[7]
Part 2: Synthesis of this compound
The conversion of the aldehyde to the primary amine is most efficiently achieved via reductive amination. This process involves the reaction of the aldehyde with an ammonia source to form an imine, which is then reduced in situ.
Expertise & Rationale: Selecting the Reduction System
For large-scale production, catalytic hydrogenation is the premier choice.[8] It is considered a green chemistry approach due to its high atom economy (the only byproduct is water) and the ability to recycle the catalyst.[9] While other reducing agents like sodium borohydride (NaBH₄) can be used, they generate stoichiometric amounts of boron salt waste, complicating purification and disposal.[10][11]
Transfer hydrogenation, using a hydrogen donor like formic acid, is another viable option that avoids the need for high-pressure hydrogen gas, potentially simplifying the required equipment setup.[12] However, direct hydrogenation often provides cleaner conversions and simpler work-ups on a large scale.
Caption: The reductive amination pathway from aldehyde to primary amine.
Protocol 2: Reductive Amination via Catalytic Hydrogenation
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 203.0 g | 1.0 |
| Methanol | CH₃OH | 32.04 | 1.5 L | - |
| Ammonia (7N in Methanol) | NH₃ | 17.03 | ~715 mL | ~5.0 |
| Palladium on Carbon (5% Pd) | Pd/C | - | ~10 g | - |
| Hydrogen Gas | H₂ | 2.02 | As needed | - |
Procedure:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor (e.g., a Parr shaker or autoclave) with 5-Bromo-2-fluorobenzaldehyde and methanol.
-
Ammonia Addition: Add the methanolic ammonia solution. An excess of ammonia is used to drive the formation of the imine intermediate.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C can be pyrophoric, especially after use, and must be handled with care, avoiding exposure to air when dry.
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and begin vigorous stirring.
-
Reaction Monitoring: The reaction is exothermic and may require cooling to maintain a temperature of 25-40°C. Monitor the reaction's progress by observing the hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen uptake ceases.
-
Catalyst Removal: Once complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness: Complete removal of the heterogeneous catalyst is crucial to prevent product contamination with heavy metals. The filter cake should be kept wet with solvent until it can be safely disposed of or sent for catalyst recovery.
-
Purification: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia. The resulting crude amine can be purified by vacuum distillation. Alternatively, it can be dissolved in a suitable solvent like ether, and HCl gas can be bubbled through to precipitate the hydrochloride salt, which can be isolated by filtration and washed. The free base can be regenerated by treatment with a base like NaOH.[13]
Part 3: Synthesis of N-Substituted Derivatives
Direct reductive alkylation of the primary amine is the most efficient method for synthesizing secondary and tertiary amine derivatives on a large scale.[11] This one-pot procedure involves reacting the primary amine with an aldehyde or ketone to form a new imine (or enamine), which is immediately reduced.
Protocol 3: General Procedure for N-Alkylation
This protocol describes the synthesis of a representative secondary amine, amine.[14]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| This compound | C₇H₇BrFN | 204.04 | 204.0 g | 1.0 |
| Acetone | C₃H₆O | 58.08 | 63.9 g | 1.1 |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 254.3 g | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 2.0 L | - |
Procedure:
-
Reaction Setup: In a reactor, dissolve this compound and acetone in dichloromethane.
-
Reductant Addition: Cool the solution to 0-5°C in an ice bath. Add sodium triacetoxyborohydride (STAB) portion-wise, keeping the internal temperature below 10°C. Causality: STAB is a mild and selective reducing agent, ideal for reductive amination, as it does not readily reduce the starting aldehyde or ketone.[11] Portion-wise addition at low temperature controls the reaction exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the crude secondary amine. Purify by vacuum distillation or column chromatography if necessary.
Safety and Handling Protocols
The large-scale synthesis of these compounds involves significant hazards that must be rigorously managed.
-
Brominated Compounds: Many organobromine compounds can be toxic and environmentally persistent.[6] Always handle them in a well-ventilated area (fume hood) and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Use appropriate face shields and acid-resistant gloves during handling.[17]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reactor must be properly grounded and operated in an area free of ignition sources. Palladium on carbon (Pd/C) is pyrophoric and must be handled with care, especially when dry or spent.[8]
-
Continuous Flow as a Safer Alternative: For bromination reactions, continuous flow microreactors offer a safer alternative by generating and consuming hazardous bromine in situ, minimizing the amount present at any given time.[5]
References
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5-Bromo-2-fluorobenzaldehyde: A Versatile Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Unprecedented catalytic performance in amine syntheses via Pd/g-C3N4 catalyst-assisted transfer hydrogenation. Green Chemistry (RSC Publishing). [Link]
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Low pressure amide hydrogenation enabled by magnetocatalysis. Nature Communications. [Link]
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Where can I find handling precautions to work with brominated flame retardants? ResearchGate. [Link]
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Catalytic Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Catalytic hydrogenation of various amides to amines by using Re/TiO2. ResearchGate. [Link]
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Safety Data Sheet: Bromine. Carl ROTH. [Link]
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Bromine in orgo lab SOP. Environmental Health and Safety at Providence College. [Link]
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Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ResearchGate. [Link]
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Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. MDPI. [Link]
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Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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amine. PubChemLite. [Link]
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amine. PubChemLite. [Link]
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How to purify Benzylamine? Reddit. [Link]
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Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. ACS Publications. [Link]
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(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. PubChem. [Link]
- Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
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C-F Bond Functionalization: Controlled Didefluorination of o-Trifluoromethyl Benzylamines. ACS Publications. [Link]
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Preparation of fluorinated antibiotics followed by 19F NMR spectroscopy. I. Fluorinated vulgamycins. PubMed. [Link]
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Navigating the Synthetic Landscape: A Guide to Protecting Group Strategies for (5-Bromo-2-fluorophenyl)methanamine
Abstract
This comprehensive application note provides an in-depth analysis of protecting group strategies for the primary amine of (5-Bromo-2-fluorophenyl)methanamine. This substrate presents unique challenges due to the presence of electron-withdrawing fluorine and bromine substituents, which influence the nucleophilicity of the amine and the stability of potential protecting groups. This guide offers a detailed examination of suitable protecting groups, including carbamates (Boc and Cbz), amides, and sulfonamides. For each class, we provide detailed, step-by-step protocols for both protection and deprotection, discuss the underlying chemical principles, and present a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic needs. The content is designed for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis.
Introduction: The Synthetic Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its utility often hinges on the selective functionalization of the aromatic ring or modification of the benzylic position, necessitating the temporary masking of the reactive primary amine. The choice of a suitable protecting group is paramount to the success of a synthetic sequence.[1] An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.
The electronic properties of the substituents on the aromatic ring of this compound introduce specific considerations. The ortho-fluoro group, being strongly electron-withdrawing, decreases the nucleophilicity of the benzylic amine, which can affect the kinetics of the protection reaction. The bromo substituent offers a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which often require conditions that the chosen protecting group must tolerate. Therefore, a thorough understanding of the stability and reactivity of different protecting groups is crucial for designing a robust synthetic route.
This guide will explore the most effective strategies for protecting the primary amine of this specific substrate, with a focus on practical application and mechanistic rationale.
Carbamate Protecting Groups: The Workhorses of Amine Protection
Carbamates are among the most widely used protecting groups for amines due to their ease of installation, general stability, and versatile deprotection methods.[2] The nitrogen lone pair is delocalized into the carbonyl group, rendering the amine non-nucleophilic and non-basic.[3] For this compound, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are primary candidates.
tert-Butyloxycarbonyl (Boc) Group
The Boc group is a popular choice due to its stability to a wide range of non-acidic conditions and its straightforward removal with acid.[4]
Protection Strategy:
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride.[6]
Figure 1: Boc Protection Workflow.
Deprotection Strategy:
The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[5] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[7]
Figure 2: Boc Deprotection Workflow.
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas in 1932, is another cornerstone of amine protection, particularly in peptide synthesis.[2] It is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.[8]
Protection Strategy:
The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[8]
Figure 3: Cbz Protection Workflow.
Deprotection Strategy:
The most common method for Cbz deprotection is catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source.[9][10] This method is generally mild and efficient. However, a significant drawback for this compound is the potential for competitive hydrodebromination of the aryl bromide.[11] Alternative, non-reductive cleavage methods are therefore highly desirable. Recent literature has described methods using Lewis acids such as AlCl₃ in hexafluoroisopropanol (HFIP) or nucleophilic cleavage with thiols, which may offer better chemoselectivity.[11][12]
Figure 4: Cbz Deprotection Workflow.
Amide and Sulfonamide Protecting Groups: Enhanced Stability
For synthetic steps requiring very robust protection, amides and sulfonamides offer increased stability compared to carbamates. However, their removal often requires harsher conditions.[13]
Acetyl (Ac) Group
The acetyl group can be introduced by reacting the amine with acetic anhydride or acetyl chloride. While providing robust protection, the cleavage of aliphatic amides typically requires harsh acidic or basic hydrolysis, which may not be compatible with other functional groups.[1]
Tosyl (Ts) Group
Sulfonamides, such as the p-toluenesulfonamide (tosyl) group, are highly stable to a wide range of reaction conditions.[14] They are often employed when other protecting groups are not sufficiently robust.
Protection Strategy:
The tosyl group is installed by reacting the amine with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine.
Deprotection Strategy:
The cleavage of tosylamides is notoriously difficult and often requires harsh conditions such as strong acid (e.g., HBr in acetic acid) or reducing agents like sodium in liquid ammonia, which limits their general applicability.[1]
Comparative Analysis and Strategic Selection
The choice of protecting group for this compound is dictated by the planned subsequent reactions. The following table provides a comparative summary to guide the selection process.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Key Considerations for this compound |
| Boc | Boc₂O, base (e.g., TEA, NaOH), THF or DCM, RT[4][5] | Strong acid (e.g., TFA in DCM, HCl in dioxane), RT[4][5] | Stable to base, nucleophiles, and hydrogenolysis.[15] | Excellent choice for a wide range of reactions, including those involving organometallics. Deprotection is clean and high-yielding. |
| Cbz | Cbz-Cl, base (e.g., Na₂CO₃), H₂O/dioxane, 0 °C to RT[8][16] | H₂, Pd/C; Lewis acids (e.g., AlCl₃); strong acids (e.g., HBr/AcOH)[8][9] | Stable to acidic and basic conditions.[17] | Hydrogenolysis may lead to debromination.[11] Non-reductive deprotection methods should be considered if the bromine is to be retained. |
| Acetyl (Ac) | Ac₂O or AcCl, base, RT | Strong acid or base, heat | Very stable | Harsh deprotection conditions limit its utility in complex syntheses. |
| Tosyl (Ts) | Ts-Cl, pyridine, RT[14] | Strong acid or dissolving metal reduction[1] | Extremely stable[18] | Very harsh deprotection conditions make it a less desirable choice unless extreme stability is required. |
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of this compound
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or 1M Sodium Hydroxide (2.0 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in THF or DCM (approximately 0.5 M).
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate portion-wise at room temperature.[5]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude N-Boc protected product, which can be purified by column chromatography if necessary.
Protocol 2: N-Boc Deprotection
Materials:
-
N-Boc-(5-Bromo-2-fluorophenyl)methanamine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected amine in DCM (approximately 0.2 M).
-
Add trifluoroacetic acid dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.[4]
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 3: N-Cbz Protection of this compound
Materials:
-
This compound (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Dioxane and Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of dioxane and water.
-
Add sodium carbonate and cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise while maintaining the temperature below 5 °C.[16]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the N-Cbz protected amine.
Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis (with caution for debromination)
Materials:
-
N-Cbz-(5-Bromo-2-fluorophenyl)methanamine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr apparatus
Procedure:
-
Dissolve the N-Cbz protected amine in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon pressure or Parr apparatus) for 2-16 hours.[16]
-
Monitor the reaction closely by TLC or LC-MS for the disappearance of starting material and the potential formation of the debrominated product.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the crude product.
Orthogonal Protecting Group Strategies
In more complex syntheses, it may be necessary to protect multiple functional groups that need to be deprotected at different stages. This is achieved through an "orthogonal" protecting group strategy, where each protecting group can be removed under a specific set of conditions without affecting the others.[1][3] For instance, if a molecule contains both a Boc-protected amine and a silyl-protected alcohol, the Boc group can be removed with acid while the silyl group remains intact, and the silyl group can be subsequently removed with a fluoride source.[19] This approach provides a high degree of flexibility in synthetic design.
Conclusion
The successful protection and deprotection of the primary amine of this compound is a critical aspect of its utilization in multi-step organic synthesis. The Boc group emerges as a highly versatile and reliable choice, offering a balance of stability and mild deprotection conditions. The Cbz group is also a viable option, particularly if non-reductive deprotection methods are employed to preserve the aryl bromide functionality. Amide and sulfonamide protecting groups should be reserved for instances where exceptional stability is paramount, and the harsh deprotection conditions are tolerable. By carefully considering the reaction sequence and the stability of the chosen protecting group, researchers can effectively navigate the synthetic challenges posed by this valuable building block.
References
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Protecting group. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Houben-Weyl. (n.d.). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
SlideShare. (n.d.). Protection for the AMINE.pptx. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Accounts of Chemical Research. (n.d.). New amino-protecting groups in organic synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
IIT Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
NIH. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Retrieved from [Link]
-
ACS Publications. (2024, April 4). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Retrieved from [Link]
-
ResearchGate. (2024, June 26). Rapid and Selective Cleavage of Amide Groups at Neutral pH: Applications from Hyaluronic Acid to Small Molecules. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Retrieved from [Link]
-
Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
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Application Notes and Protocols for the Purification of (5-Bromo-2-fluorophenyl)methanamine Reaction Products by Chromatography
Abstract
This document provides a comprehensive guide for the purification of (5-Bromo-2-fluorophenyl)methanamine from typical synthetic reaction mixtures using flash column chromatography. As a critical building block in pharmaceutical and agrochemical research, the purity of this amine is paramount for subsequent reactions and biological assays. These application notes delve into the underlying principles of chromatographic separation for this specific molecule, offer detailed, step-by-step protocols for both normal-phase and reversed-phase approaches, and provide a troubleshooting guide to address common challenges. The methodologies described herein are designed to be robust and reproducible, ensuring researchers can obtain high-purity this compound for their developmental pipelines.
Introduction: The Chromatographic Challenge of a Halogenated Benzylamine
This compound is a substituted benzylamine containing both bromine and fluorine atoms on the aromatic ring. This unique substitution pattern presents specific challenges and opportunities for chromatographic purification. The presence of the basic amine functionality often leads to strong interactions with the acidic silanol groups of standard silica gel, which can result in peak tailing, sample degradation, and reduced recovery.[1][2] Furthermore, the aromatic ring and halogen substituents introduce a moderate degree of hydrophobicity and potential for π-π interactions, which must be considered when selecting the stationary and mobile phases.[3][4]
The primary goal of the purification is to separate the target amine from unreacted starting materials, such as the corresponding benzonitrile or aldehyde, and various byproducts. For instance, a common synthesis involves the reduction of 2-bromo-5-fluorobenzonitrile.[5] Incomplete reduction or side reactions can lead to impurities that are structurally similar to the desired product, necessitating a well-optimized chromatographic method for effective separation. This guide will explore two primary strategies: traditional normal-phase chromatography on silica gel with a modified mobile phase, and reversed-phase chromatography for more polar impurities or when normal-phase fails to provide adequate separation.
Principles of Separation: Tailoring Chromatography to this compound
Normal-Phase Chromatography: Mitigating Amine-Silica Interactions
Standard normal-phase chromatography utilizes a polar stationary phase, typically silica gel, and a non-polar mobile phase. While effective for a wide range of organic compounds, the acidic nature of silica can be problematic for basic amines like this compound.[1] To counteract the strong acid-base interaction that causes poor peak shape and yield loss, a competing amine is often added to the mobile phase.[1][6] Triethylamine (TEA) is a common choice, as it is volatile and effectively "neutralizes" the active silanol sites on the silica surface, allowing the target amine to elute more symmetrically.[1][2]
The choice of the primary solvent system, typically a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane, is determined by thin-layer chromatography (TLC) analysis. The optimal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, ensuring a good balance between retention and elution time.[7][8]
Reversed-Phase Chromatography: An Alternative Approach
Reversed-phase chromatography employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[9] This technique separates compounds based on their hydrophobicity.[9] For this compound, reversed-phase can be particularly useful if the impurities are significantly more or less polar than the product. The halogenated aromatic ring contributes to the compound's hydrophobicity, allowing for good retention on a C18 column.[3][10]
To ensure good peak shape and reproducibility for the basic amine, the pH of the mobile phase is a critical parameter. Operating at a pH two units above the pKa of the amine will ensure it is in its neutral, free-base form, which increases its hydrophobicity and retention.[1] The addition of a small amount of a volatile base like triethylamine to the mobile phase can help maintain an alkaline pH and improve peak symmetry.[1]
Pentafluorophenyl (PFP) phases can also offer unique selectivity for halogenated aromatic compounds due to potential π-π and dipole-dipole interactions, providing an alternative to traditional C18 columns.[3][4]
Experimental Protocols
General Laboratory Practices
-
All solvents used should be of HPLC or chromatography grade.
-
Conduct all procedures in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Fractions should be collected and analyzed by TLC or LC-MS to determine the location of the desired product.
Protocol 1: Normal-Phase Flash Chromatography
This protocol is recommended as the primary approach for the purification of this compound.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)
-
Crude reaction mixture of this compound
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Step-by-Step Procedure:
-
Solvent System Selection:
-
Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate.
-
Spot the crude reaction mixture on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).
-
Add 0.1-1% triethylamine to the developing solvent to improve the spot shape of the amine.[7]
-
The ideal solvent system will give the target compound an Rf value between 0.2 and 0.4.[7]
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material. A general rule is to use 40-100 g of silica gel per gram of crude mixture.[11]
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% TEA).
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.[11] Gently tap the column to dislodge any air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[7]
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.[11][12]
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[12]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions. The size of the fractions will depend on the column size and the separation of the components.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Workflow for Normal-Phase Purification
Caption: Workflow for Normal-Phase Flash Chromatography.
Protocol 2: Reversed-Phase Flash Chromatography
This protocol is an alternative for challenging separations where normal-phase is ineffective.
Materials:
-
Reversed-phase flash column (e.g., C18)
-
Solvents: Acetonitrile (ACN), Deionized Water, Triethylamine (TEA)
-
Crude reaction mixture of this compound
-
Collection tubes
-
HPLC or UPLC for fraction analysis
Step-by-Step Procedure:
-
Method Development:
-
Develop a separation method on an analytical HPLC system using a C18 column.
-
A typical mobile phase consists of a gradient of water and acetonitrile.
-
Add 0.1% TEA to both the water and acetonitrile to maintain an alkaline pH and improve peak shape.[1]
-
Optimize the gradient to achieve good separation between the product and impurities.
-
-
Column Equilibration:
-
Equilibrate the preparative reversed-phase column with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% TEA) for several column volumes.
-
-
Sample Loading:
-
Dissolve the crude mixture in a solvent that is weak in the reversed-phase system, such as a high percentage of water or DMSO, to ensure the sample properly binds to the column head.
-
-
Elution and Fraction Collection:
-
Run the optimized gradient, collecting fractions as the compounds elute.
-
Fraction collection can be triggered by a UV detector.
-
-
Analysis and Product Isolation:
-
Analyze the fractions using analytical HPLC to confirm purity.
-
Combine the pure fractions.
-
The product can be isolated by removing the organic solvent (acetonitrile) via rotary evaporation, followed by liquid-liquid extraction of the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) to recover the amine. Lyophilization is another option if the product is in an aqueous solution.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Poor or No Separation | - Inappropriate solvent system. - Column overloading. | - Re-optimize the mobile phase using TLC to achieve a target Rf of 0.2-0.4.[7] - Reduce the amount of crude material loaded onto the column.[13] |
| Peak Tailing (Normal-Phase) | - Strong interaction between the amine and acidic silica.[1] | - Add a competing base like triethylamine (0.1-1%) to the mobile phase.[1][2] - Consider using an amino-functionalized silica column.[1] |
| Product Does Not Elute | - The mobile phase is too non-polar. - The compound may have decomposed on the silica gel.[13] | - Gradually increase the polarity of the mobile phase (gradient elution). - Test the stability of your compound on a silica TLC plate before running the column.[13] |
| Co-elution of Impurities | - Insufficient resolution with the chosen method. | - Try an alternative chromatographic mode (e.g., switch from normal-phase to reversed-phase). - For normal-phase, try a different solvent system (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate).[6] |
| Low Product Recovery | - Irreversible adsorption to the silica gel. - The compound is spread across too many fractions. | - Ensure a sufficient amount of amine modifier is used in the mobile phase. - Optimize the elution gradient to obtain sharper peaks. |
Conclusion
The successful purification of this compound is readily achievable through careful selection and optimization of chromatographic conditions. For most applications, normal-phase flash chromatography on silica gel with a triethylamine-modified mobile phase provides an efficient and scalable method. In cases of difficult separations, reversed-phase chromatography offers a powerful alternative. By understanding the chemical properties of the target molecule and applying the principles outlined in these protocols, researchers can consistently obtain high-purity material essential for advancing their research and development activities.
References
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online.
-
Reversed Phase HPLC Columns. Phenomenex.
-
Successful Flash Chromatography. King Group.
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
-
Enantioselective high-performance liquid chromatographic separation of fluorinated ß - SZTE Publicatio Repozitórium. Elsevier B.V.
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
-
Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry.
-
Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
-
Amine purification. Chemistry - Science Forums.
-
2-Bromo-5-fluorobenzylamine synthesis. ChemicalBook.
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum.
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry.
-
Running a flash column. Chemistry LibreTexts.
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
-
Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. BenchChem.
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- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
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- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (5-Bromo-2-fluorophenyl)methanamine
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, (5-Bromo-2-fluorophenyl)methanamine.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, valued for its reliability and broad functional group tolerance.[1] However, substrates like this compound present a unique combination of challenges that can lead to low yields and reaction failure. These challenges include:
-
Steric Hindrance: The fluorine atom positioned ortho to the bromine can sterically impede the initial oxidative addition step, which is often rate-limiting.[2]
-
Catalyst Inhibition: The primary amine of the methanamine group can coordinate to the palladium catalyst, potentially acting as a poison and deactivating the catalytic cycle.
-
Substrate Reactivity: While aryl bromides are generally good coupling partners, their reactivity is lower than aryl iodides, and challenging substitution patterns can further decrease reaction rates.[3]
This guide provides a structured approach to overcoming these obstacles. It is organized into a troubleshooting-focused Q&A section to address specific experimental failures, followed by FAQs for more general queries, and detailed experimental protocols.
Troubleshooting Guide: From Low Yield to High Conversion
This section is formatted as a series of questions that directly address common problems encountered during the optimization process.
Q1: My reaction shows low or no conversion of the this compound starting material. Where should I start troubleshooting?
A1: Low conversion is the most common failure mode and typically points to an issue with the catalytic cycle's initiation or turnover. The primary suspects are the catalyst system (palladium source and ligand), the base, or the reaction conditions.
1. Re-evaluate Your Catalyst and Ligand System: The combination of steric hindrance from the ortho-fluoro group and potential amine coordination requires a carefully selected catalyst system.
-
Problem: Standard or less active catalysts like Pd(PPh₃)₄ may be insufficient. Triphenylphosphine is often a poor ligand choice for modern, challenging couplings.[4]
-
Solution: Employ modern, bulky, and electron-rich phosphine ligands. These ligands promote the crucial, often rate-limiting, oxidative addition step and stabilize the active Pd(0) species.[5] They also create a sterically demanding environment around the palladium center, which can favor the productive reductive elimination step.[6]
| Ligand Type | Recommended Ligands | Rationale for this compound |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly electron-rich and bulky, proven to be effective for sterically hindered and electron-rich aryl bromides.[7] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Strong σ-donors that create highly active catalysts suitable for challenging substrates.[8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer strong σ-donation and good thermal stability, making them excellent for difficult couplings.[8] |
2. Scrutinize the Base and Solvent Combination: The base plays a critical role in the transmetalation step, activating the boronic acid partner.[8][9] However, an inappropriate choice can lead to side reactions or poor solubility.
-
Problem: A base that is too weak may not facilitate transmetalation efficiently. A base that is too strong or has nucleophilic character (like hydroxide in high concentrations) can promote side reactions such as protodeboronation.[3]
-
Solution: Screen a range of bases with varying strengths and solubilities. Anhydrous conditions are often beneficial.
| Base | Solvent System | Considerations |
| K₃PO₄ (Potassium Phosphate) | Dioxane/H₂O, Toluene, THF | A moderately strong, non-nucleophilic base. Often a reliable first choice.[10] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, DMF, Toluene | Stronger base, good for activating less reactive boronic acids.[5] |
| K₂CO₃ (Potassium Carbonate) | Dioxane/H₂O, Ethanol/H₂O | A common and cost-effective choice, but may be less effective for this substrate.[11] |
| KOtBu (Potassium tert-butoxide) | THF, Dioxane (anhydrous) | A very strong, non-nucleophilic base. Use with caution as it can promote side reactions if moisture is present.[10] |
3. Ensure an Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[3]
-
Problem: Insufficient degassing of the solvent and failure to maintain a nitrogen or argon atmosphere can lead to oxidation and deactivation of the catalyst. This can also promote the homocoupling of the boronic acid.[1][3]
-
Solution: Degas the solvent thoroughly (e.g., by sparging with inert gas for 30 minutes or via freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of nitrogen or argon.[11]
Q2: My starting material is consumed, but the yield of my desired product is low. What are the likely side reactions?
A2: If the aryl bromide is consumed without a high yield of the desired product, one or more side reactions are likely outcompeting the productive cross-coupling pathway. For this substrate, the main culprits are protodebromination and decomposition of the boronic acid partner.
1. Protodeboronation of the Boronic Acid/Ester: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophilic partner. It is often promoted by high temperatures and the presence of aqueous base.[3]
-
How to Diagnose: Use LC-MS or GC-MS to look for the arene byproduct corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂).
-
Mitigation Strategies:
-
Use a More Stable Boron Reagent: Switch from a boronic acid to a more stable boronic ester, such as a pinacol (BPin) or neopentylglycol ester.[1] For particularly unstable partners, consider using MIDA boronates or aryltrifluoroborates, which slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low.
-
Modify Reaction Conditions: Lower the reaction temperature and shorten the reaction time.[3]
-
Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base like K₂CO₃ or KF.[12]
-
2. Protodebromination of the Aryl Halide: This is the analogous reaction where the C-Br bond is replaced by a C-H bond on your starting material, this compound. This results in the formation of (2-fluorophenyl)methanamine.
-
How to Diagnose: Look for the mass of the de-brominated starting material in your reaction mixture analysis.
-
Mitigation Strategies:
-
This side reaction is often mechanistically complex but can be influenced by the choice of ligand and base. Screening different catalyst/ligand combinations is the best approach.
-
Ensure your solvent is not a hydride source. For example, isopropanol can sometimes act as a hydride donor in the presence of a base.
-
3. Homocoupling of the Boronic Acid: This side reaction produces a biaryl product derived from two molecules of your boronic acid coupling partner (Ar-Ar).
-
How to Diagnose: Look for the mass corresponding to the dimer of your boronic acid's aryl group.
-
Mitigation Strategies:
Diagram: Troubleshooting Flowchart for Low Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q: Can the primary amine in this compound be protected before the coupling? A: Yes, protecting the amine is a valid strategy if catalyst inhibition is suspected to be the primary issue. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are stable to most Suzuki conditions. However, this adds extra steps to your synthesis (protection and deprotection), so it is often preferable to find catalytic conditions that tolerate the free amine first.
Q: What is the optimal Pd catalyst loading? A: For optimization, a catalyst loading of 1-2 mol% is a good starting point. For highly active catalyst systems (e.g., those using Buchwald ligands), loadings can often be reduced to <0.5 mol% once the reaction is optimized, which is economically advantageous for scale-up.[7][13]
Q: Should I use a Pd(0) or Pd(II) precatalyst? A: Both can be effective. Pd(0) sources like Pd₂(dba)₃ are closer to the active catalytic species but can be less stable. Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are often more bench-stable but require an in situ reduction step to enter the catalytic cycle.[1] This reduction can be mediated by phosphine ligands or by the homocoupling of two boronic acid molecules.[1] For consistency, using well-defined, air-stable Pd(II) precatalysts that incorporate the ligand (e.g., XPhos Pd G3) is often the most reliable approach.[6]
Q: How critical is the purity of the boronic acid or ester? A: Extremely critical. Boronic acids can dehydrate to form cyclic boroxine trimers, which can have different reactivity. They are also susceptible to degradation over time.[1] Using fresh, high-purity boronic acid or ester is one of the simplest ways to improve reproducibility and yield.[3]
Diagram: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps of the reaction and highlights where challenges with this compound can occur.
Caption: The Suzuki catalytic cycle with potential failure points for the target substrate.
Experimental Protocols
Protocol 1: Baseline Conditions for Initial Screening
This protocol provides a robust starting point for the coupling of this compound.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%). Add this solid mixture to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution with respect to the aryl bromide) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 12-24 hours.[14]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: High-Throughput Screening for Optimization
For rapid optimization, a parallel screening approach is highly effective. This can be done using a 24-well reaction block.
-
Array Preparation: In an inert atmosphere glovebox, dispense pre-weighed catalyst/ligand combinations into an array of reaction vials.
-
Stock Solution Preparation: Prepare a stock solution of this compound and the boronic acid partner in the primary solvent to be tested. Prepare separate stock solutions for each base to be screened.
-
Reaction Dosing: Dispense the substrate stock solution and then the base stock solution into each corresponding vial in the reaction block.
-
Sealing and Reaction: Seal the reaction block securely. Place it on a heated stirring plate and run the reactions at the desired temperature (e.g., 80 °C) for a set time (e.g., 18 hours).
-
Analysis: After cooling, take an aliquot from each well, quench, and analyze by LC-MS to determine the conversion and relative yield for each condition. This data-rich approach allows for rapid identification of the optimal ligand, base, and solvent combination.[15]
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Wikipedia. Protodeboronation.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Singh, U. K., & Kumar, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
- El-shehawy, A. A. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Chen, Y., et al. (2024). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group.
- Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Johnson, C. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress.
- Reddit. Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Doucet, H. (2007). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1).
- Lima, F., & da Silva, A. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7346-7354.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- Kantchev, E. A. B., & O'Shea, P. D. (2006). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating.
- Wikipedia. Suzuki reaction.
- McDonald, M. K., et al. (2023).
- Öcal, N., & Er, M. (2013). Test experiments for optimization of the Suzuki-Miyaura coupling reactions.
- Reddit. Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? r/chemistry.
- Perera, D., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 3(5), 689-695.
- Reddit. Your "Go-To", "just couple already", Suzuki conditions? Reddit.
- Modak, A., et al. (2016). Optimization in reaction conditions for Suzuki coupling reactions between 1 equiv bromobenzene and 1.2 equiv sodium phenyltrihydorxyborate, catalyzed by Pd/PP-3 support.
- Dreher, S. D., et al. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
- Thomas, A. A., et al. (2016).
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- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigating Debromination of (5-Bromo-2-fluorophenyl)methanamine in Coupling Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and optimized protocols to address the common challenge of debromination during coupling reactions with (5-Bromo-2-fluorophenyl)methanamine. Our focus is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to overcome this synthetic hurdle.
Introduction: The Challenge of Premature Debromination
This compound is a valuable building block in medicinal chemistry, often utilized in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. However, the electron-rich nature of the aromatic ring, amplified by the aminomethyl group, renders the C-Br bond susceptible to a common and frustrating side reaction: hydrodebromination. This process, where the bromine atom is replaced by a hydrogen, consumes the starting material, reduces the yield of the desired product, and complicates purification.
This guide is structured to help you diagnose the root causes of debromination in your specific reaction and implement effective, evidence-based solutions.
Quick Troubleshooting Guide: Symptoms & Solutions
For immediate guidance, consult the table below which outlines common symptoms, their probable causes, and recommended starting points for optimization.
| Symptom | Probable Cause(s) | Recommended First Steps |
| Significant formation of (2-fluorophenyl)methanamine | 1. Aggressive Base: Strong bases can act as hydride donors or promote pathways leading to Pd-H formation.[1][2] 2. High Temperature: Accelerates the rate of the debromination side reaction.[1] | 1. Switch to a milder base: Screen K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). |
| Low conversion of starting material and presence of debrominated byproduct | 1. Suboptimal Ligand: The chosen ligand may not sufficiently promote reductive elimination of the desired product over debromination.[3][4] 2. Hydride Impurities: Presence of water, alcohols, or other protic impurities.[5] | 1. Screen bulky, electron-rich ligands: Use ligands like XPhos, SPhos, or RuPhos.[4][6] 2. Ensure anhydrous conditions: Use freshly distilled, degassed solvents and oven-dried glassware. |
| Reaction stalls after partial conversion, with increasing debromination over time | 1. Catalyst Deactivation: Formation of inactive palladium species. 2. Prolonged Reaction Time: Extended heating favors the thermodynamic debromination product.[1] | 1. Increase catalyst loading slightly or consider a more stable pre-catalyst. 2. Monitor the reaction closely and quench as soon as the starting material is consumed. |
Mechanistic Insights: Understanding the Debromination Pathway
To effectively prevent debromination, it's crucial to understand its origins. In palladium-catalyzed cross-coupling, the desired productive cycle competes with a parasitic cycle that leads to hydrodebromination.
The key culprit is the formation of a palladium-hydride (Pd-H) species. This can occur through several mechanisms:
-
β-Hydride Elimination: While not directly applicable to the aryl bromide itself, β-hydride elimination from certain coupling partners or ligands can generate a Pd-H intermediate.[7][8]
-
Reaction with Hydride Sources: The palladium catalyst can react with adventitious water, alcohols, or even certain bases and solvents that can act as hydride donors.[5]
Once formed, the Pd-H species can insert into the catalytic cycle, leading to the reductive cleavage of the C-Br bond and the formation of the undesired debrominated product.
Caption: A step-by-step workflow for troubleshooting debromination.
Controlling Reaction Temperature and Time
High temperatures provide the activation energy for the undesired debromination pathway to occur.
Recommendation:
-
Minimize Reaction Temperature: Begin optimization at a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish. [1][6]Many modern catalyst systems are highly active at milder temperatures.
-
Monitor Reaction Progress: Avoid unnecessarily long reaction times. Once the starting material is consumed (as determined by TLC or LC-MS), work up the reaction. Prolonged heating can lead to the gradual accumulation of the debrominated byproduct. [1]
Solvent and Reagent Purity
Solvents and reagents can be sources of hydride ions that fuel the debromination side reaction.
Recommendation:
-
Use Anhydrous, Degassed Solvents: Aprotic solvents like toluene, dioxane, or THF are standard. Ensure they are thoroughly dried and degassed (e.g., by sparging with argon or nitrogen) to remove water and oxygen. [5][9][10]* High-Purity Reagents: Use high-purity coupling partners and bases.
Optimized Starting Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for minimizing debromination when coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst
-
XPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv), finely ground and dried
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add the K₃PO₄, arylboronic acid, Pd₂(dba)₃, and XPhos.
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the this compound followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a pre-heated oil bath set to 80 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS (e.g., every 60 minutes). The goal is to stop the reaction as soon as the starting material is consumed.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water.
-
Purification: Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to debromination? A1: The aminomethyl group is an electron-donating group, which increases the electron density on the aromatic ring. This makes the C-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, but it can also stabilize intermediates that lead to the debromination pathway. [6] Q2: Can the choice of palladium pre-catalyst make a difference? A2: Yes. While standard sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, using well-defined pre-catalysts (e.g., XPhos Pd G3) can sometimes provide more consistent results and higher activity at lower temperatures, which can help suppress side reactions.
Q3: Is debromination more of an issue in Suzuki or Buchwald-Hartwig reactions? A3: It can be a significant issue in both. In Buchwald-Hartwig aminations, the strong bases often used can be a primary cause. In Suzuki couplings, the presence of water in the base or solvent can be a key contributor. The optimization strategies outlined here are applicable to both reaction types. [11] Q4: I still see debromination even after optimizing the base, ligand, and temperature. What else can I try? A4: If debromination persists, consider the purity of your starting material. Trace acidic impurities (e.g., HBr from the synthesis of the starting material) can interfere with the reaction. A simple workup of the starting material, such as washing a solution with a mild aqueous base (e.g., NaHCO₃), can sometimes remove problematic impurities. Additionally, ensure your inert atmosphere technique is rigorous to exclude oxygen and moisture.
References
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - NIH. National Institutes of Health. [Link]
-
CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry. [Link]
-
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC - NIH. National Institutes of Health. [Link]
-
Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC - NIH. National Institutes of Health. [Link]
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]
-
Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reductions of aryl bromides in water at room temperature - PMC - NIH. National Institutes of Health. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]
-
Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides - PMC - NIH. National Institutes of Health. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. National Institutes of Health. [Link]
-
5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. MDPI. [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water - PMC - PubMed Central. National Institutes of Health. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Ligand design for cross-couplings: phosphines - YouTube. YouTube. [Link]
-
Ligand-Enabled Cross-Coupling of C(sp3)-H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Reactions with (5-Bromo-2-fluorophenyl)methanamine
Welcome to the dedicated technical support guide for troubleshooting Buchwald-Hartwig amination reactions involving (5-Bromo-2-fluorophenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet increasingly common, class of substrates. The unique electronic and steric properties of this compound—namely, the electron-withdrawing nature of the ortho-fluoro substituent and the reactivity of the primary benzylic amine—can present significant hurdles to achieving high yields and purity. This guide provides in-depth, causality-driven troubleshooting strategies, detailed experimental protocols, and a comprehensive set of frequently asked questions to navigate these complexities.
Understanding the Challenge: The Substrate's Profile
The primary difficulty in the Buchwald-Hartwig amination of this compound stems from a combination of factors:
-
Electron-Deficient Aryl Bromide: The fluorine atom at the ortho position makes the aryl bromide electron-deficient. While this can facilitate the initial oxidative addition of the palladium catalyst, it can also increase the susceptibility to side reactions.
-
Primary Benzylic Amine: Primary amines, in general, can be challenging substrates due to the potential for double arylation. The benzylic protons also introduce the possibility of β-hydride elimination, leading to undesired byproducts.
-
Steric Hindrance: The ortho-fluoro group can present steric hindrance around the reaction center, potentially slowing down the catalytic cycle.
This guide will address these issues systematically, providing you with the tools to diagnose and resolve common problems encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion of the starting material. What is the most likely cause?
A1: Complete lack of reactivity often points to a fundamental issue with the catalytic system. The most common culprits are:
-
Inactive Catalyst: The active Pd(0) species may not be forming from your Pd(II) precatalyst, or the catalyst may have been deactivated by oxygen. Ensure your reaction setup is rigorously deoxygenated and all reagents and solvents are anhydrous.
-
Inappropriate Ligand Choice: For this electron-deficient substrate, a highly electron-rich and sterically hindered phosphine ligand is crucial to promote both oxidative addition and reductive elimination. First-generation ligands are often insufficient.
-
Insufficient Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. If the base is too weak, this critical step in the catalytic cycle will not proceed efficiently.
Q2: My starting material is consumed, but the yield of my desired product is very low. What are the probable side reactions?
A2: Low yields with consumption of starting material suggest that competitive, non-productive pathways are dominating. The most likely side reactions with this substrate are:
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom. This side reaction is often promoted by the presence of trace amounts of water or other protic sources and can be exacerbated by certain ligand and base combinations.
-
Protodeboronation (if using a boronic acid coupling partner): The boronic acid can be cleaved by the base before it has a chance to transmetalate to the palladium center.
-
Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose to form inactive palladium black.
Q3: I am observing the formation of a byproduct with a similar mass to my product, but it is not the desired compound. What could it be?
A3: A common byproduct in reactions with primary amines is the double-arylated product. While sterically hindered ligands are designed to minimize this, it can still occur, especially with longer reaction times or higher catalyst loadings.
In-Depth Troubleshooting Guides
Guide 1: Addressing Complete Reaction Failure (No Conversion)
If you are observing no reaction, a systematic evaluation of your reaction components and setup is necessary.
1.1. Catalyst and Ligand Selection:
The choice of the palladium source and ligand is paramount. For an electron-deficient aryl bromide like this compound, a robust catalytic system is required.
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, palladium precatalysts such as those developed by the Buchwald group (e.g., G3 or G4 precatalysts) are highly recommended. These precatalysts generate the active Pd(0) species more cleanly and efficiently, leading to more reproducible results.
-
Ligand Selection: Bulky, electron-rich biaryl phosphine ligands are the industry standard for challenging substrates. For primary amines and electron-deficient aryl halides, ligands from the Josiphos or Buchwald families are excellent starting points.
| Ligand Family | Recommended Ligands | Key Advantages |
| Buchwald Biaryl Phosphines | BrettPhos, RuPhos | Excellent for primary amines, promote fast reductive elimination. |
| Josiphos | CYPF-tBu | Effective for heteroaryl and electron-deficient aryl halides. |
1.2. The Critical Role of the Base:
The base facilitates the deprotonation of the amine, a crucial step for the formation of the palladium-amido complex that precedes reductive elimination.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are highly effective. However, they are sensitive to air and moisture.
-
Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though they may require higher reaction temperatures or longer reaction times.
1.3. Solvent and Temperature Optimization:
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are the most common choices. Ethereal solvents like THF can also be effective.
-
Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C). If you suspect catalyst decomposition, you can try lowering the temperature and extending the reaction time.
Diagnostic Experiment Workflow for No Reaction:
Caption: A decision tree for troubleshooting complete reaction failure.
Guide 2: Improving Low Yields and Minimizing Side Reactions
When the reaction proceeds but gives a low yield of the desired product, the focus shifts to optimizing conditions to favor the productive catalytic cycle over competing pathways.
2.1. Combating Hydrodehalogenation:
Hydrodehalogenation is a common side reaction where the aryl halide is reduced.
-
Minimize Protic Impurities: Ensure all reagents and solvents are scrupulously dry. The use of molecular sieves in the reaction vessel can be beneficial.
-
Ligand Choice: Certain ligands are more prone to promoting pathways that lead to hydrodehalogenation. Screening different bulky phosphine ligands can identify a system that favors C-N bond formation.
-
Base Selection: While strong bases are often necessary, their use can sometimes contribute to side reactions. A screen of bases (e.g., NaOtBu, LHMDS, Cs₂CO₃) may reveal an optimal choice for your specific substrate.
2.2. Preventing Double Arylation:
The reaction of a primary amine with two molecules of the aryl halide can be a significant issue.
-
Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help to suppress double arylation.
-
Ligand Sterics: Employing a sterically hindered ligand is the most effective way to prevent the second arylation event.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the diarylated product.
Step-by-Step Protocol for a Diagnostic Reaction Screen:
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the palladium precatalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%).
-
Reagents: Add this compound (1.0 equiv) and the corresponding coupling partner.
-
Variables: To separate vials, add different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃) and solvents (e.g., toluene, dioxane).
-
Execution: Seal the vials, remove them from the glovebox, and place them in a preheated aluminum block on a stirrer plate.
-
Analysis: After a set time (e.g., 12 hours), cool the reactions, quench with water, and extract with an organic solvent. Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and the relative amounts of product and major byproducts.
Catalytic Cycle and Common Pitfalls:
Caption: The Buchwald-Hartwig catalytic cycle and key points of failure.
Concluding Remarks
Troubleshooting failed Buchwald-Hartwig reactions requires a systematic and logical approach. For a challenging substrate like this compound, success hinges on the careful selection of a modern, highly active catalyst system and the meticulous exclusion of air and moisture. By understanding the underlying mechanistic principles and systematically varying key reaction parameters, researchers can overcome common obstacles and achieve high yields of the desired C-N coupled product. This guide serves as a starting point for your optimization efforts, and we encourage you to consult the primary literature for further examples and insights.
References
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Angewandte Chemie International Edition, 44(44), 7166–7170. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
effect of ligand and base on cross-coupling with (5-Bromo-2-fluorophenyl)methanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for navigating the complexities of palladium-catalyzed cross-coupling reactions involving (5-Bromo-2-fluorophenyl)methanamine. The unique electronic and steric properties of this substrate—possessing an electron-withdrawing fluorine ortho to the bromine and an electron-donating aminomethyl group—present specific challenges that require careful optimization of ligand and base selection.
This document moves beyond standard protocols to explain the causal relationships behind experimental choices, empowering you to diagnose issues and rationally design successful reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each entry details the issue, explores the most likely causes related to ligand and base selection, and provides actionable solutions.
Question 1: My reaction has stalled, resulting in low or no conversion of the starting material. What are the likely causes?
Answer:
Low or no conversion is one of the most common issues and typically points to a problem in the catalytic cycle, often the initial oxidative addition step, which can be sluggish for electron-rich or sterically hindered aryl halides.
Primary Cause A: Ineffective Ligand Choice
The palladium catalyst's ability to insert into the C-Br bond (oxidative addition) is heavily influenced by the phosphine ligand. The this compound substrate is electronically complex. While the fluorine is withdrawing, the aminomethyl group can coordinate to the metal center or influence the electron density of the ring. Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often insufficient to promote efficient catalysis.[1]
-
Expert Insight: You need a ligand that is both sterically bulky and highly electron-donating.[2][3] Bulky ligands promote the formation of a monoligated, highly reactive L₁Pd(0) species, which is crucial for oxidative addition to occur at a reasonable rate.[2] Electron-rich ligands increase the electron density on the palladium center, which facilitates its insertion into the carbon-bromine bond.
-
Solution:
-
Switch to a Buchwald-type Dialkylbiaryl Phosphine Ligand: These are the industry standard for challenging couplings.[2][3] For Suzuki or Buchwald-Hartwig reactions, ligands like XPhos , SPhos , or RuPhos are excellent starting points.[3]
-
Consider a Ferrocene-Based Ligand: For certain applications, a bidentate ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can provide a good balance of flexibility and electron-donating properties, stabilizing the palladium catalyst throughout the cycle.[4]
-
Primary Cause B: Suboptimal Base Selection or Solubility
The base is not a passive component; it is critical for one or more steps in the catalytic cycle.[5]
-
In Suzuki-Miyaura Coupling: The base activates the boronic acid, forming a more nucleophilic boronate species required for transmetalation.
-
In Buchwald-Hartwig Amination: The base deprotonates the amine nucleophile (or the intermediate palladium-amine complex) to generate the active amido species.[6][7]
If the base is too weak or is insoluble in the reaction media, the catalytic cycle will halt.
-
Solution:
-
Increase Base Strength: If you are using a weak base like sodium carbonate (Na₂CO₃) with poor results, switch to a stronger inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for Suzuki couplings as they have good efficacy and solubility in common solvent systems.[5][8] For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOtBu) is often required.[9]
-
Improve Solubility: Cesium carbonate is often effective due to its better solubility in organic solvents compared to potassium carbonate.[9] For heterogeneous inorganic bases, ensure vigorous stirring to maximize the surface area and consider grinding the base to a fine powder before use.[9] In some cases, switching to an organic base like DBU may be an option, though this can be less effective for the transmetalation step.[6][9]
-
Troubleshooting Workflow: Low Conversion
Caption: The catalytic cycle highlighting the crucial roles of the ligand and base.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
-
Schlenk flask or reaction vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium precatalyst. [5]2. Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. [5]3. Solvent Addition: Add the degassed anhydrous solvent via syringe. If using a biphasic system (e.g., Toluene/Water), add the degassed organic solvent first, followed by the degassed water.
-
Reaction Execution: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
The Role of Phosphine Ligands in Palladium Catalysis. Vertex AI Search4
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH)2
-
Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. ResearchGate10
-
Dialkylbiaryl phosphine ligands. Wikipedia3
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications11
-
Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem5
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec9
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate8
-
Use of base metals in Buchwald-Hartwig coupling. WordPress12
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate13
-
Role of the base in Buchwald-Hartwig amination. PubMed6
-
5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. MDPI14
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich15
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate7
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate16
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate17
-
Effect of various bases in Suzuki cross-coupling reaction. ResearchGate18
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI19
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA (Zurich Open Repository and Archive)20
-
Buchwald-Hartwig Amination. Chemistry LibreTexts21
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs22
-
Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-AldrichLink
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI23
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Sciforum24
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal25
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. zora.uzh.ch [zora.uzh.ch]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Yoneda Labs [yonedalabs.com]
- 23. mdpi.com [mdpi.com]
- 24. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. research.rug.nl [research.rug.nl]
stability of (5-Bromo-2-fluorophenyl)methanamine under different reaction conditions
Welcome to the comprehensive technical support guide for (5-Bromo-2-fluorophenyl)methanamine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and questions regarding its stability under various reaction conditions, providing in-depth explanations and actionable troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: Like many benzylamines, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1] The primary amine functionality is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities over time.[1] It is advisable to store it in a tightly sealed container to minimize exposure to air and moisture. For long-term storage, refrigeration is recommended.
Q2: Is this compound sensitive to light?
A2: Yes, aromatic amines and halogenated aromatic compounds can be sensitive to light.[1][2][3] Photolytic degradation can occur, potentially leading to the cleavage of the C-Br bond or other unwanted side reactions.[2][3] It is best practice to store the compound in an amber-colored vial or a container that is otherwise protected from light.
Compatibility
Q3: Which solvents are compatible with this compound?
A3: this compound is generally soluble in a wide range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate (EtOAc), and methanol (MeOH). Its miscibility with water is limited, a common characteristic of benzylamines.[1] When selecting a solvent, consider the specific reaction conditions, as the solvent can influence stability, particularly under thermal stress or in the presence of strong acids or bases.
Q4: Can I use this compound with strong oxidizing or reducing agents?
A4: Caution is strongly advised. The primary amine is susceptible to oxidation, which can lead to the formation of imines, aldehydes, or amides.[4][5][6][7][8] Strong oxidizing agents should be avoided unless the desired transformation is the oxidation of the amine. Conversely, the bromo-substituent can be removed under certain reductive conditions, such as catalytic hydrogenation.[9] Therefore, the choice of a reducing agent should be made carefully to avoid unintended dehalogenation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Unexpected Side Product Formation in Acidic Media
Q: I'm performing a reaction in the presence of a strong acid (e.g., HCl, TFA) and observing the formation of an unexpected byproduct. What could be happening?
A: Under strongly acidic conditions, benzylamines are protonated to form benzylammonium salts.[1][10] While this generally protects the amine from participating in certain reactions, the stability of the entire molecule can be compromised under harsh conditions.
Possible Causes and Solutions:
-
Acid-Catalyzed Decomposition: Prolonged exposure to strong acids, especially at elevated temperatures, can lead to decomposition. The benzyl cation, a potential intermediate in such decomposition, is an electrophile and can participate in unwanted aromatic substitution reactions.[11][12]
-
Troubleshooting Protocol:
-
Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction progress and the formation of byproducts.
-
Control Temperature: If possible, run the reaction at a lower temperature.
-
Limit Acid Concentration: Use the minimum stoichiometric amount of acid required for the reaction.
-
Consider a Milder Acid: If the reaction allows, switch to a weaker acid.
-
-
-
Visualizing the Problem:
Figure 1. Factors contributing to instability in acidic media.
Issue 2: Low Yield or Decomposition in the Presence of a Strong Base
Q: My reaction yield is low when using a strong base like n-BuLi or LDA. What is the likely cause?
A: Strong bases can deprotonate the primary amine. However, extremely strong bases may also induce more complex and sometimes radical-mediated reactions, especially with benzylic amine derivatives.[13]
Possible Causes and Solutions:
-
Radical Reactions: Treatment of benzylic amine N-oxides with strong bases like n-BuLi has been shown to initiate radical-type reactivity.[13] While this compound is not an N-oxide, the potential for radical pathways with very strong bases should not be dismissed.
-
Reaction with the Aromatic Ring: Although less common, very strong organometallic bases could potentially interact with the halogenated aromatic ring.
Troubleshooting Protocol:
-
Use a Weaker Base: If the reaction chemistry permits, consider using a non-nucleophilic organic base like DBU or a milder inorganic base such as K₂CO₃.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Slow Addition: Add the strong base dropwise to the reaction mixture to maintain better control over the reaction exotherm and local concentrations.
Issue 3: Unintended Dehalogenation during a Reduction Step
Q: I am trying to reduce another functional group in my molecule, but I am also losing the bromine substituent. How can I prevent this?
A: The carbon-bromine bond on the aromatic ring is susceptible to cleavage under certain reductive conditions, a process known as hydrodehalogenation.[9][14]
Common Reductive Conditions Leading to Dehalogenation:
| Reductant/System | Typical Conditions | Risk of Dehalogenation |
| H₂, Pd/C | Neutral or acidic, RT to moderate heat | High[9] |
| NaBH₄ with a catalyst | e.g., Cu-based catalysts | Can occur[14] |
| LiAlH₄ | THF, reflux | Possible, but often tolerated |
Strategies for Selective Reduction:
-
Chemoselective Reagents: Choose a reducing agent that is less likely to affect the C-Br bond. For example, for the reduction of an ester or amide, NaBH₄ is generally milder than LiAlH₄ and less likely to cause dehalogenation.
-
Catalyst Choice: If catalytic hydrogenation is necessary, the choice of catalyst and conditions is critical. Sometimes, using a less active catalyst or adding a catalyst poison can increase selectivity.
-
Protecting Groups: In complex syntheses, it may be necessary to introduce the bromo-substituent at a later stage or to use a different halogen that is more resistant to reduction if possible.
-
Workflow for Troubleshooting Dehalogenation:
Figure 2. Decision-making workflow for preventing dehalogenation.
Issue 4: Formation of Imine or Aldehyde Impurities
Q: My product is contaminated with what appears to be an imine or the corresponding aldehyde. What reaction conditions could be causing this?
A: The primary amine of this compound can be oxidized to an imine, which can then hydrolyze to the corresponding aldehyde, (5-Bromo-2-fluorophenyl)methanol, and subsequently be oxidized to 5-bromo-2-fluorobenzaldehyde. This is a common pathway for benzylamines.[4][7][8][15]
Conditions Promoting Oxidation:
-
Presence of Oxidizing Agents: Even mild oxidizing agents can initiate this process. This includes atmospheric oxygen, especially in the presence of metal catalysts or light.[7]
-
Elevated Temperatures: Thermal stress can promote oxidation.
-
Lewis Acid Catalysis: Some Lewis acids, in the presence of an oxidant, can catalyze the oxidation of benzylamines to amides, which proceeds through an imine intermediate.[5][6]
Preventative Measures:
-
Inert Atmosphere: Always run reactions under an inert atmosphere (N₂ or Ar) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Avoid Unnecessary Heat: Maintain the lowest possible reaction temperature.
-
Quench Appropriately: Upon completion, quench the reaction and work it up promptly to minimize exposure to air.
References
- 1. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 2. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 3. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Lewis acid-catalyzed oxidation of benzylamines to benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Decomposition of benzylamine derivatives. IV. Aromatic electrophilic substitution reactions of benzyl cation. (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decomposition of benzylamine derivatives. V. Aromatic electrophilic substitution of benzyl cation. (2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The reactivity of benzyldimethylamine N-oxide on treatment with strong bases - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving (5-Bromo-2-fluorophenyl)methanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Bromo-2-fluorophenyl)methanamine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during synthetic procedures involving this versatile building block. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.
Section 1: Safety and Handling
Working with halogenated aromatic compounds requires strict adherence to safety protocols. This compound and its derivatives can be irritants and potentially harmful.
Q1: What are the essential safety precautions when handling this compound?
A1: Due to its chemical nature as a halogenated benzylamine, it is crucial to handle this compound with care. Always work in a well-ventilated chemical fume hood.[1][2] Essential Personal Protective Equipment (PPE) includes a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and chemical splash goggles.[2][3] Avoid inhalation of vapors and any direct contact with skin and eyes.[1][4] An eyewash station and safety shower should be readily accessible.[5] In case of skin contact, immediately wash the affected area with plenty of water.[3][4] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][6]
Q2: How should I properly store this compound?
A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] It should be kept away from incompatible materials such as strong oxidizing agents.[1] Opened containers must be carefully resealed to prevent degradation and leakage.[2]
Section 2: Reaction Workup and Troubleshooting
This section addresses common issues that may arise during the workup of reactions involving this compound.
Q3: I'm observing a low yield after my reaction. What are the likely causes and how can I troubleshoot this?
A3: Low yields can stem from several factors. First, verify the quality of your starting material; if it's old or has been improperly stored, it may have degraded.[5] Incomplete reactions are another common culprit. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, you might consider extending the reaction time or moderately increasing the temperature.[7] Also, ensure the stoichiometry of your reagents is accurate.[5][7]
During the workup, product loss can occur. This compound and its derivatives can have some water solubility, especially if protonated. When performing an aqueous wash, it's good practice to re-extract the aqueous layer with your organic solvent to recover any dissolved product.[5][8]
Q4: I'm struggling with the purification of my product. The crude NMR is complex. What are some common pitfalls?
A4: The purification of amine-containing compounds can be challenging. The basic nature of the amine can cause it to interact strongly with acidic silica gel during column chromatography, leading to peak tailing and poor separation.[9]
Here are some strategies to improve purification:
-
Acid-Base Extraction: Before chromatography, you can often purify your amine by converting it to its hydrochloride salt. Dissolve your crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). Your amine will move to the aqueous layer as the ammonium salt, while non-basic impurities remain in the organic layer.[10][11] You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified amine back into an organic solvent.[10]
-
Modified Chromatography Conditions: If you must use silica gel chromatography, consider adding a small amount of a competing amine, like triethylamine (typically 0.5-2%), to your eluent system.[9][12] This will neutralize the acidic sites on the silica, improving the elution of your basic product.
-
Alternative Stationary Phases: For particularly challenging separations, consider using an amine-functionalized silica gel or basic alumina as your stationary phase.[9][12]
The complexity of your crude NMR could also indicate the presence of side products. Given the structure of this compound, be mindful of potential side reactions such as over-alkylation or acylation if your reaction conditions are not carefully controlled.[7]
Experimental Protocols
Protocol 1: General Aqueous Workup for a Reaction Mixture
This protocol outlines a standard aqueous workup procedure to isolate a product from a reaction involving this compound.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a high-boiling polar solvent like DMF or DMSO, dilute the mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM) to facilitate extraction.[5]
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components.
-
Follow with a wash using deionized water.
-
Finally, wash with a saturated aqueous solution of sodium chloride (brine) to aid in the separation of the organic and aqueous layers.
-
-
Extraction: Separate the organic layer. It is good practice to extract the aqueous layer one or two more times with the organic solvent to maximize product recovery.[5]
-
Drying and Concentration: Combine all organic layers and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[5]
Visualizing the Workup Workflow
The following diagram illustrates a typical decision-making process during the workup and purification of a reaction product derived from this compound.
Caption: Decision tree for workup and purification.
Frequently Asked Questions (FAQs)
Q5: Can the bromine and fluorine atoms on the aromatic ring participate in side reactions?
A5: Yes, under certain conditions. The bromine atom can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The fluorine atom is generally less reactive but can be displaced in nucleophilic aromatic substitution (SNAᵣ) reactions, particularly if there is a strong electron-withdrawing group ortho or para to it. Be mindful of your reaction conditions and reagents to avoid unintended reactions at these sites.
Q6: I am performing an N-alkylation reaction. What are the best practices to avoid over-alkylation?
A6: To minimize the formation of the tertiary amine byproduct, you can slowly add the alkylating agent to the reaction mixture. Using a stoichiometry of 1:1 or a slight excess of the this compound can also favor the mono-alkylated product.[7] Running the reaction at a lower temperature may also help to control the reaction rate and improve selectivity.
Q7: My product seems to be water-soluble. How can I effectively extract it?
A7: If your product has significant water solubility, you may need to modify your extraction procedure. Ensure the aqueous layer is saturated with sodium chloride (brine) before extraction, as this will decrease the solubility of your organic product in the aqueous phase. Additionally, perform multiple extractions with your organic solvent (e.g., 3-5 times) to ensure complete removal of the product from the aqueous layer.
Data Summary
| Parameter | Recommendation | Rationale |
| Handling | Work in a fume hood, use appropriate PPE.[1][2][3] | Halogenated aromatic amines can be irritants and harmful upon contact or inhalation.[4] |
| Storage | Cool, dry, well-ventilated area in a sealed container.[1][4] | Prevents degradation and reaction with atmospheric moisture or contaminants. |
| Purification | Consider acid-base extraction or adding a base (e.g., triethylamine) to the eluent for column chromatography.[9][10] | The basicity of the amine can lead to poor separation on standard silica gel.[9] |
| Low Yield | Monitor reaction completion (TLC/LC-MS), check starting material quality, and re-extract aqueous layers.[5][7][8] | Addresses common issues of incomplete reactions and product loss during workup. |
References
- NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone.
- ICSC 0974 - BROMINE PENTAFLUORIDE.
- ChemicalBook. 2-Bromo-5-fluorobenzylamine synthesis.
- Standard Oper
- Actylis Lab Solutions.
- Benchchem. troubleshooting common issues in benzamide synthesis.
- Benchchem.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Benchchem. workup procedures for reactions involving (4-(Bromomethyl)phenyl)methanamine.
- ChemicalBook. 5-Bromo-2-fluorophenol synthesis.
- Google Patents.
- Echemi. 5-bromo-2-fluorobenzylamine hydrochloride.
- Biotage. Is there an easy way to purify organic amines?.
- Biotage.
- YouTube. How to purify Amine? Grad student asked me.
- Reddit. Separation of Benzylamine and Benzamide mixture.
Sources
- 1. nbinno.com [nbinno.com]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. actylislab.com [actylislab.com]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
scale-up challenges for the synthesis of (5-Bromo-2-fluorophenyl)methanamine-based compounds
Prepared by: Gemini, Senior Application Scientist
Introduction
(5-Bromo-2-fluorophenyl)methanamine, also known as 5-bromo-2-fluorobenzylamine, is a critical building block in modern drug discovery and development. Its unique substitution pattern—a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a primary amine for diverse derivatization—makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents.[1]
However, transitioning the synthesis of this compound from lab-scale to pilot-plant or manufacturing scale introduces significant challenges. These can range from managing highly exothermic reactions to controlling impurity profiles and ensuring reproducible yields. This technical support guide is designed for researchers, chemists, and process development professionals to navigate these complexities. It provides an in-depth analysis of common synthetic routes, troubleshooting guides for issues encountered during experimentation, and detailed, field-proven protocols.
Synthetic Routes: A Strategic Overview
The selection of a synthetic route for this compound is a critical decision driven by factors such as raw material cost, scalability, safety, and the desired purity of the final product. Two primary pathways dominate the landscape, starting from either the corresponding benzonitrile or benzaldehyde.
-
Route A: Reduction of 5-Bromo-2-fluorobenzonitrile. This is a direct and atom-economical approach. The primary challenge lies in the selection and handling of the reducing agent, which dictates the safety and scalability of the process.
-
Route B: Reductive Amination of 5-Bromo-2-fluorobenzaldehyde. This route offers flexibility but involves an additional step—the synthesis of the aldehyde precursor. The key to success is controlling the formation of the imine intermediate and preventing side reactions during the reduction step.
The following diagram illustrates the decision-making workflow for selecting an appropriate synthetic pathway.
Caption: Synthetic Route Selection Workflow.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the synthesis.
Q1: My nitrile reduction with Lithium Aluminum Hydride (LAH) is giving a low yield and multiple byproducts. What's going wrong?
Answer: This is a frequent challenge, especially during scale-up. The high reactivity of LAH, while effective, can lead to side reactions if not perfectly controlled.[2]
Probable Causes:
-
Moisture Contamination: LAH reacts violently with water.[3] Trace moisture in the solvent (THF, ether), glassware, or starting material will consume the reagent and generate lithium hydroxide, reducing its efficacy.
-
Inadequate Temperature Control: LAH reductions are highly exothermic.[4] An initial temperature that is too high or poor heat dissipation can lead to over-reduction or degradation of the starting material and product.
-
Incorrect Stoichiometry: While a molar excess of LAH is required, a very large excess can complicate the workup and lead to the formation of aluminum-complexed byproducts that are difficult to remove.
-
Impure Starting Material: The purity of the 5-bromo-2-fluorobenzonitrile is crucial.[5] Acidic impurities can quench the LAH.
Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: Always use freshly distilled, anhydrous solvents like THF. Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. The starting nitrile should be verified to be dry.
-
Control the Exotherm: Perform the reaction at a low initial temperature (e.g., 0°C). Add the LAH solution (or add the nitrile to the LAH slurry) slowly and portion-wise to maintain the internal temperature. For scale-up, a jacketed reactor with efficient cooling is mandatory.[4]
-
Optimize Reagent Ratio: Start with a 1.5 to 2.0 molar equivalent of LAH relative to the nitrile. Run small-scale trials to determine the optimal ratio that drives the reaction to completion without using an excessive amount.
-
Careful Quenching (Workup): The quenching of excess LAH is one of the most hazardous steps.[4] A slow, controlled addition of a quenching agent at 0°C is critical. The Fieser workup method is highly recommended for its safety and for producing granular aluminum salts that are easy to filter.
-
Step 1: Slowly add 'x' mL of water.
-
Step 2: Slowly add 'x' mL of 15% aqueous NaOH.
-
Step 3: Slowly add '3x' mL of water, where 'x' is the grams of LAH used. This procedure is designed to precipitate aluminum salts as Al(OH)₃, which is much easier to handle than the gelatinous form often produced by other quenching methods.
-
Q2: I'm attempting a reductive amination of 5-bromo-2-fluorobenzaldehyde, but the reaction is incomplete, and I see significant amounts of 5-bromo-2-fluorobenzyl alcohol. How can I improve this?
Answer: This issue points to an imbalance between the rate of imine formation and the rate of aldehyde reduction. The reducing agent is likely reducing the starting aldehyde faster than it forms the imine intermediate.
Probable Causes:
-
Reducing Agent is Too Reactive: A strong reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde, especially at neutral or slightly acidic pH.[2]
-
Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine. The presence of water, a byproduct of imine formation, can shift the equilibrium back to the starting materials.
-
Incorrect pH: The pH of the reaction is critical. The reaction needs to be acidic enough to catalyze imine formation but not so acidic that it protonates and deactivates the ammonia nucleophile.
Solutions & Scientific Rationale:
-
Use a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations.[6] Its bulk and reduced reactivity make it much slower at reducing aldehydes and ketones but highly effective at reducing the protonated iminium ion intermediate. This selectivity provides time for the imine to form before the aldehyde is consumed.
-
Control Water Content: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture. This removes the water formed during imine condensation, driving the equilibrium towards the imine and increasing the rate of its formation.[6]
-
Optimize Ammonia Source and pH: Instead of aqueous ammonia, use a source like ammonium acetate (NH₄OAc) or a solution of ammonia in an alcohol (e.g., 7N NH₃ in methanol). Ammonium acetate also acts as a buffer to maintain an optimal pH (around 5-6), facilitating imine formation without passivating the amine.
The following flowchart provides a troubleshooting path for this specific problem.
Caption: Troubleshooting Reductive Amination.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for large-scale (kg) production? A: For large-scale synthesis, safety and process robustness are paramount. While the nitrile reduction route is more direct, the use of LAH poses significant safety and handling challenges.[3] Therefore, a modified nitrile reduction using a safer reducing system like a borane-THF complex or activated sodium borohydride is often preferred.[7] Alternatively, the reductive amination route using the aldehyde and a stable, selective reducing agent like NaBH(OAc)₃ is also highly scalable and generally offers a better safety profile. The final decision often comes down to the cost and availability of the 5-bromo-2-fluorobenzonitrile versus the 5-bromo-2-fluorobenzaldehyde.
Q: How can I effectively monitor the reaction progress for these syntheses? A: Thin Layer Chromatography (TLC) is suitable for initial lab-scale monitoring. However, for process development and scale-up, High-Performance Liquid Chromatography (HPLC) is essential. A typical HPLC method would use a C18 column with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile. This allows for accurate quantification of the starting material, product, and any key impurities or byproducts (like the intermediate imine or the benzyl alcohol byproduct in reductive amination).
Q: What are the primary safety hazards associated with 5-bromo-2-fluorobenzonitrile? A: According to its Safety Data Sheet (SDS), 5-bromo-2-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled.[8][9] It also causes skin and serious eye irritation and may cause respiratory irritation.[9] Always handle this solid in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
Key Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis via Nitrile Reduction (Activated NaBH₄ Method)
This method avoids the use of LAH, making it inherently safer for larger scales.[7]
| Parameter | Value/Condition | Rationale |
| Reactants | 5-Bromo-2-fluorobenzonitrile (1.0 eq) | Starting Material |
| Sodium Borohydride (NaBH₄) (2.5 eq) | Reducing Agent | |
| Trifluoroacetic Acid (TFA) (3.0 eq) | Activates NaBH₄ to form a more potent reducing species | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent compatible with the reagents |
| Temperature | 0°C to Room Temperature | Allows for controlled initiation and progression of the reaction |
| Reaction Time | 16-24 hours | Typical time for complete conversion |
Step-by-Step Methodology:
-
Charge a dry, inerted (N₂ or Ar) reaction vessel with 5-bromo-2-fluorobenzonitrile and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature below 5°C.
-
Slowly add trifluoroacetic acid dropwise over 20-30 minutes. An exotherm and gas evolution will be observed. Ensure the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Upon completion, cool the reaction back to 0°C and carefully quench by the slow addition of methanol (MeOH) until gas evolution ceases.
-
Dilute the mixture with ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude amine can be purified by column chromatography or by an acid-base extraction to afford the pure this compound.
Protocol 2: Synthesis via Reductive Amination
This protocol uses a selective and stable reducing agent, making it robust and scalable.
| Parameter | Value/Condition | Rationale |
| Reactants | 5-Bromo-2-fluorobenzaldehyde (1.0 eq) | Starting Material |
| Ammonium Acetate (NH₄OAc) (5.0-10.0 eq) | Ammonia source and buffer | |
| Sodium Triacetoxyborohydride (1.5 eq) | Selective reducing agent | |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvent, facilitates imine formation |
| Temperature | Room Temperature | Mild conditions sufficient for the reaction |
| Reaction Time | 12-18 hours | Typical time for complete conversion |
Step-by-Step Methodology:
-
To a reaction vessel, add 5-bromo-2-fluorobenzaldehyde, ammonium acetate, and the solvent (DCM or DCE).
-
Stir the suspension vigorously at room temperature for 30-60 minutes to facilitate initial imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 15-20 minutes. The reaction is typically not strongly exothermic but should be monitored.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by HPLC or TLC for the disappearance of the aldehyde.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with additional DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or crystallization.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-fluorobenzaldehyde: A Versatile Building Block in Organic Synthesis. Available from: [Link]
-
Chandra, T. et al. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ResearchGate. Available from: [Link]
-
Chandra, T. et al. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Available from: [Link]
-
Bloom Tech. (2024). What Are the Limitations of Lithium Aluminum Hydride? Available from: [Link]
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Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]
-
ResearchGate. Reductions by Metal Alkoxyaluminum Hydrides. Available from: [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available from: [Link]
-
Bohrium. (2021). development-and-scale-up-of-a-direct-asymmetric-reductive-amination-with-ammonia. Available from: [Link]
- Google Patents. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
-
PubChem. 5-Bromo-2-fluorobenzaldehyde. Available from: [Link]
-
National Institutes of Health (NIH). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available from: [Link]
-
AA Blocks. 5-Bromo-2-fluorobenzonitrile. Available from: [Link]
-
Royal Society of Chemistry. Mechanochemical and aging-based reductive amination with chitosan and aldehydes affords high degree of substitution functional biopolymers. Available from: [Link]
-
PubChemLite. (2-bromo-5-fluorophenyl)methanamine. Available from: [Link]
- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
-
PubChem. 5-Bromo-2-fluorobenzonitrile. Available from: [Link]
- Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
PubChem. 5-Bromo-2-fluoroaniline. Available from: [Link]
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Technical Support Center: Palladium Catalyst Removal from (5-Bromo-2-fluorophenyl)methanamine Reaction Mixtures
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from reaction mixtures containing (5-Bromo-2-fluorophenyl)methanamine and structurally similar compounds. Our focus is on providing scientifically-grounded, practical solutions to common challenges encountered in the synthesis of active pharmaceutical ingredients (APIs).
Introduction: The Challenge of Palladium Removal in Amine-Containing Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of key carbon-carbon and carbon-heteroatom bonds.[1][2] However, their use necessitates a robust purification strategy to remove residual palladium from the final product. This is particularly critical in pharmaceutical manufacturing, where strict limits on elemental impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure patient safety.[3][4][5] The ICH Q3D guideline classifies palladium as a Class 2B element, for which a permitted daily exposure (PDE) is established.[3][6] For oral medications, this often translates to a concentration limit of 10 ppm in the final API.[4]
The purification of reaction mixtures containing this compound presents a specific challenge. The primary amine functional group in the molecule can act as a strong ligand, coordinating with palladium species.[7] This chelation can form soluble palladium complexes that are difficult to remove using simple filtration or crystallization, leading to high residual palladium levels in the isolated product.[7][8] This guide will address these specific challenges and provide a systematic approach to achieving API-grade purity.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common issues encountered during the palladium removal process.
Issue 1: My initial purification by filtration/crystallization is ineffective. ICP-MS results still show high palladium levels (>1000 ppm). Why is this happening and what is my next step?
Answer: This is a frequent and expected issue when working with amine-containing products like this compound.
-
Root Cause Analysis: The primary reason for the failure of simple physical separation methods is the formation of soluble palladium complexes. The amine group on your product chelates with the palladium catalyst, keeping it dissolved in the organic phase.[7] Simple filtration is only effective at removing heterogeneous catalysts (like Pd/C) or palladium that has precipitated as palladium black.[7][9] Similarly, during crystallization, these soluble complexes can co-crystallize with your product, leading to high contamination.
-
Recommended Next Step: Metal Scavenging. You must employ a method that actively extracts the palladium from the solution. The most effective and widely used technique is treatment with a metal scavenger .[10][11] These are solid supports, typically silica gel or polymers, functionalized with ligands that have a very high affinity for palladium, such as thiol (mercaptan), thiourea, or polyamine groups.[7][10][12] The scavenger selectively binds to the palladium, and the resulting solid complex is then easily removed by filtration.
Decision Workflow: Selecting the Right Palladium Removal Strategy
To assist in choosing the most appropriate method, the following decision tree can be used.
Caption: Decision tree for palladium removal strategy.
Issue 2: I'm seeing significant product loss after treating my reaction mixture with activated carbon. How can I prevent this?
Answer: This is a known drawback of using activated carbon. While cost-effective, it is a non-specific adsorbent.[7]
-
Root Cause Analysis: Activated carbon has a high surface area with a complex pore structure that can adsorb a wide range of organic molecules, not just the palladium catalyst.[13] Your product, this compound, can become trapped in these pores, leading to a significant reduction in yield.
-
Troubleshooting & Optimization:
-
Reduce Adsorbent Amount: Use the minimum amount of activated carbon required. Start with a screening experiment using 1-5 wt% (relative to your crude product) and measure the residual palladium to find the optimal loading.[7]
-
Change the Solvent: The solvent plays a crucial role in the adsorption process. If your product is highly soluble in the chosen solvent, it will have a lower affinity for the carbon surface, potentially reducing product loss.[8]
-
Switch to a Selective Scavenger: The best solution is often to switch to a functionalized silica scavenger (e.g., SiliaMetS Thiol or Thiourea).[10][12] These are designed for high selectivity towards palladium and typically exhibit much lower non-specific binding of the desired product, resulting in higher recovery yields.[10][13]
-
Issue 3: I've used a scavenger, but my palladium levels are still above the 10 ppm ICH limit. What can I do to improve efficiency?
Answer: Achieving very low palladium levels often requires optimizing the scavenging conditions or employing a multi-step approach.
-
Root Cause Analysis: Inefficient scavenging can result from several factors: insufficient contact time, suboptimal temperature, the wrong choice of scavenger for the specific palladium species in your mixture, or simply not using enough scavenger.
-
Troubleshooting & Optimization:
-
Optimize Scavenging Conditions: Increase the reaction temperature (e.g., to 40-60 °C) and extend the treatment time (e.g., 4-24 hours).[7][8] This can significantly improve the kinetics and efficiency of the scavenging process.[14]
-
Screen Different Scavengers: The nature of the palladium species (e.g., Pd(0) vs. Pd(II), ligand coordination) can influence its affinity for different scavengers. It is best practice to screen a small panel of scavengers. Thiol-based scavengers are excellent for Pd(II), while thiourea-based scavengers are versatile for various forms of palladium.[10][12] Dimercaptotriazine (DMT) functionalized silica is particularly effective for hindered palladium complexes.[12]
-
Use a Combination of Methods: A highly effective strategy is sequential treatment. For instance, an initial treatment with activated carbon to remove the bulk of the palladium, followed by a "polishing" step with a high-affinity silica scavenger to remove the final traces.[1][7]
-
Consider Crystallization as a Final Step: After scavenging, performing a final crystallization can further reduce palladium levels, as the scavenger-bound palladium will remain in the mother liquor.[8]
-
Comparison of Common Palladium Removal Techniques
| Method | Selectivity | Cost | Scalability | Potential Issues |
| Filtration (Celite®) | Low (Insoluble Pd only) | Very Low | Excellent | Ineffective for soluble Pd complexes.[7][9] |
| Activated Carbon | Low to Moderate | Low | Good | Non-specific binding, potential for high product loss.[7][13] |
| Silica Scavengers | High | High | Excellent | Higher initial cost, requires screening for optimal type.[1][10] |
| Crystallization | Variable | Low | Good | Risk of co-crystallization of Pd-product complexes.[8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Functionalized Silica Scavenger
This protocol provides a starting point for using a high-affinity scavenger like SiliaMetS® Thiol.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), or Acetonitrile (ACN)) to a concentration of approximately 20-50 mg/mL.[8]
-
Scavenger Addition: Add the selected silica-based palladium scavenger. A typical starting point is to use 4-8 molar equivalents of the scavenger's functional group relative to the initial amount of palladium catalyst used in the reaction.[8]
-
Stirring: Stir the suspension at a temperature between 25 °C and 50 °C. The optimal time and temperature should be determined experimentally, but a typical duration is between 4 and 24 hours.[7][8]
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the silica scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[8]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[8]
-
Analysis: Submit a sample of the purified product for quantitative analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the residual palladium concentration is below the target limit.[7][15]
Workflow for Scavenger Protocol
Caption: Step-by-step workflow for palladium scavenging.
Protocol 2: Quantitative Analysis by ICP-MS
Accurate quantification of residual palladium is crucial for process validation and regulatory compliance. ICP-MS is the industry-standard technique due to its high sensitivity and ability to detect metals at parts-per-billion (ppb) levels.[15][16]
-
Sample Preparation: Accurately weigh a sample of the purified, dried API. The sample preparation is critical and typically involves dissolving the API in a suitable organic solvent or digesting it in acid to ensure homogeneity.[17] Simple dissolution is preferred to avoid complex sample matrices.[17]
-
Instrumentation: Use a calibrated ICP-MS instrument. The analysis should be run by a trained operator.
-
Quantification: The instrument measures the mass-to-charge ratio of the palladium isotopes, allowing for precise quantification against known calibration standards.
-
Reporting: Results are typically reported in parts-per-million (ppm) or µg/g. Ensure the method is validated for accuracy and precision.
Note: While ICP-MS is the gold standard, some rapid colorimetric or fluorescent kits are available for in-process screening to quickly assess the relative efficiency of different scavenging methods before submitting final samples for official ICP-MS validation.[15]
References
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Tre
- Metal Scavengers Selection Guide. SiliCycle.
- Guideline for Elemental Impurities Q3D(R1). ICH.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Guideline for elemental impurities Q3D (R2). ICH.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- ICH Q3D Elemental Impurities.
- Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures. Benchchem.
- Palladium Detection for API Purific
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- How can i remove palladium Pd catalyst easily?
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- A risk mitigation approach to detecting and quantifying metals in APIs. European Pharmaceutical Review.
- Application Note: Kinetic Studies of Palladium Scavenging with SiliaMetS. SiliCycle.
- Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents.
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- Elemental impurities per USP and ICH q3d guidelines. Labcorp.
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of (5-Bromo-2-fluorophenyl)methanamine and its Derivatives
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. (5-Bromo-2-fluorophenyl)methanamine and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the unique physicochemical properties imparted by the bromine and fluorine substituents. This guide provides an in-depth comparison of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate the structures of these molecules. By understanding the characteristic spectral signatures and the principles behind them, scientists can confidently identify and differentiate these compounds, ensuring the integrity of their research.
The Spectroscopic Fingerprint: A Triad of Techniques
The structural elucidation of this compound and its analogues relies on a complementary triad of spectroscopic methods. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive and unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F), revealing the connectivity and spatial relationships of atoms.
-
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.
-
Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound and provides structural information through the analysis of its fragmentation patterns.
The following sections will delve into the theoretical and practical aspects of each technique as applied to this compound and its derivatives, supported by experimental data from related compounds to illustrate key principles.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Scaffold
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information.
Causality in NMR Analysis: Why Specific Nuclei Matter
The choice to analyze ¹H, ¹³C, and ¹⁹F nuclei is deliberate. ¹H NMR provides information on the number and connectivity of protons in the molecule. ¹³C NMR reveals the carbon skeleton. Crucially, for this class of compounds, ¹⁹F NMR is exceptionally informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, as well as its large chemical shift dispersion, which makes it highly sensitive to its electronic environment.[1][2]
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, we expect to see distinct signals for the aromatic protons, the benzylic methylene (-CH₂-) protons, and the amine (-NH₂) protons.
-
Aromatic Region (approx. 7.0-7.6 ppm): The three protons on the phenyl ring will appear in this region. Due to the substitution pattern, they will exhibit complex splitting patterns (multiplets) arising from spin-spin coupling with each other and with the fluorine atom.
-
Benzylic Protons (approx. 3.8-4.0 ppm): The two protons of the -CH₂- group adjacent to the nitrogen will typically appear as a singlet, though this can sometimes be a doublet if there is coupling to the amine protons.
-
Amine Protons (variable, approx. 1.5-3.0 ppm): The two protons of the primary amine group (-NH₂) will appear as a broad singlet. The chemical shift of these protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
Comparison with Derivatives:
-
N-Acylation: Upon acylation of the amine (e.g., to form an N-acetyl derivative), the -NH₂ signal will disappear and be replaced by an amide N-H signal, which is typically a broad singlet or a triplet (if coupled to the adjacent -CH₂- group) further downfield (approx. 8.0-9.0 ppm). The benzylic protons will also experience a downfield shift due to the electron-withdrawing effect of the carbonyl group.
-
Phenyl Ring Substitution: Additional substituents on the phenyl ring will alter the chemical shifts and coupling patterns of the remaining aromatic protons, providing clear evidence of the substitution pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework.
-
Aromatic Carbons (approx. 110-165 ppm): The six carbons of the phenyl ring will appear in this region. The carbons directly bonded to fluorine and bromine will have characteristic chemical shifts and will show coupling to the fluorine atom (¹JCF, ²JCF, etc.). The carbon attached to fluorine will appear as a doublet with a large coupling constant.
-
Benzylic Carbon (approx. 40-50 ppm): The carbon of the -CH₂- group will appear in this region.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive probe for fluorinated compounds.[1]
-
Chemical Shift: The single fluorine atom in this compound is expected to have a chemical shift in the typical range for aryl fluorides. Its precise chemical shift will be influenced by the other substituents on the ring.
-
Coupling: The ¹⁹F signal will be split by the adjacent aromatic protons, providing further confirmation of the substitution pattern.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound (Predicted) | Aromatic H: ~7.0-7.6 (m, 3H), CH₂: ~3.9 (s, 2H), NH₂: ~1.8 (br s, 2H) | Aromatic C: ~115-160 (multiple signals, C-F as doublet), CH₂: ~40 | Aryl-F: ~-110 to -140 |
| N-[5-Bromo-2-methylpyridine-3-yl]acetamide | Pyridine H: 7.8 (s, 1H), 7.38 (s, 1H); CH₃: 2.6 (s, 3H); COCH₃: 2.45 (s, 3H) | Aromatic C: 112.3, 127.9, 147.2, 150; CH₃: 16.5; CO: 169.1; COCH₃: 24.1[3] | N/A |
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amine group, the aromatic ring, and the C-F and C-Br bonds.
Characteristic IR Absorptions
-
N-H Stretching (3300-3500 cm⁻¹): Primary amines (-NH₂) show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations. These bands are typically weaker and sharper than the broad O-H stretch of alcohols.[4]
-
N-H Bending (1590-1650 cm⁻¹): A moderate to strong absorption in this region is characteristic of the scissoring vibration of the primary amine group.
-
Aromatic C-H Stretching (>3000 cm⁻¹): Weak to medium bands just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring.
-
Aromatic C=C Stretching (1450-1600 cm⁻¹): Several bands of variable intensity in this region correspond to the stretching vibrations of the carbon-carbon bonds within the phenyl ring.
-
C-N Stretching (1000-1250 cm⁻¹): A medium to weak absorption in this region is due to the stretching of the C-N bond.
-
C-F and C-Br Stretching (<1200 cm⁻¹): Strong absorptions due to the carbon-halogen bonds are expected in the fingerprint region of the spectrum.
Comparison with Derivatives:
-
N-Acylation: The formation of an amide derivative leads to significant changes in the IR spectrum. The two N-H stretching bands of the primary amine are replaced by a single, sharper N-H stretch for the secondary amide, typically around 3300 cm⁻¹. A very strong C=O stretching absorption (Amide I band) will appear around 1650 cm⁻¹. A strong N-H bending absorption (Amide II band) will also be present around 1550 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound |
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | ~3400 |
| N-H Symmetric Stretch | ~3300 | |
| N-H Bend (Scissor) | ~1620 | |
| Aromatic Ring | C-H Stretch | >3000 |
| C=C Stretch | ~1450-1600 | |
| Aliphatic C-H | C-H Stretch | ~2850-2960 |
| C-N Bond | C-N Stretch | ~1200 |
| C-F Bond | C-F Stretch | ~1250 |
| C-Br Bond | C-Br Stretch | ~500-600 |
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) would be a common technique.
Key Features in the Mass Spectrum
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is approximately 204.04 g/mol . Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity, M⁺ and (M+2)⁺, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a definitive indicator of the presence of one bromine atom.
-
Base Peak: The most intense peak in the spectrum is the base peak. For benzylamines, a common fragmentation pathway is the cleavage of the C-C bond between the phenyl ring and the benzylic carbon, leading to the loss of the amino-methyl group. However, another very common fragmentation is the loss of the amino group to form a stable benzyl or tropylium cation.
-
Characteristic Fragment Ions:
-
Loss of NH₂: A significant peak corresponding to the [M-NH₂]⁺ fragment is expected.
-
Loss of Br: A peak corresponding to the [M-Br]⁺ fragment would indicate the loss of the bromine atom.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the CH₂NH₂ group can lead to a [CH₂NH₂]⁺ fragment at m/z 30.
-
Comparison with Derivatives:
-
N-Acyl Derivatives: For an N-acyl derivative, the molecular ion peak will be higher, corresponding to the added mass of the acyl group. The fragmentation pattern will also change. For example, in an N-benzoyl derivative, a prominent fragment corresponding to the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is often observed.[5] The loss of the entire acyl group is also a possible fragmentation pathway.
Predicted Mass Spectral Data for an Isomer: (2-bromo-5-fluorophenyl)methanamine[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 203.98188 |
| [M+Na]⁺ | 225.96382 |
| [M-H]⁻ | 201.96732 |
This data for a closely related isomer provides an excellent reference for what to expect in an electrospray ionization (ESI) mass spectrum of this compound.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. Typical spectral width is -2 to 12 ppm.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0 to 220 ppm is generally sufficient.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A typical spectral width for organofluorine compounds is broad, and should be centered around the expected chemical shift.
General FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.
-
Instrumentation: Record the spectrum on an FTIR spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio. The spectrum is usually recorded from 4000 to 400 cm⁻¹.
General GC-MS Protocol (EI)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components.
-
MS Analysis: Set the electron energy to 70 eV. Acquire mass spectra over a range of m/z 40-500.
Visualization of Spectroscopic Workflow
Caption: Workflow for the spectroscopic characterization of novel compounds.
Conclusion
The comprehensive spectroscopic analysis of this compound and its derivatives is a multi-faceted process that leverages the strengths of NMR, IR, and MS. While NMR provides the detailed atomic-level map of the molecular structure, IR spectroscopy offers a rapid confirmation of the key functional groups, and mass spectrometry confirms the molecular weight and provides valuable information about the molecule's stability and fragmentation pathways. By judiciously applying these techniques and understanding the underlying principles that govern the spectral features of these halogenated benzylamines, researchers can achieve unambiguous structural characterization, a critical step in the journey of drug discovery and development. This guide serves as a foundational resource, empowering scientists to interpret their own experimental data with confidence and to make informed decisions in their synthetic and analytical endeavors.
References
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ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. [Image]. Retrieved from [Link]
- ProLékaře.cz. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Čes. slov. Farm., 72, 190–200.
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ResearchGate. (n.d.). Benzamide-simplified mass spectrum[4]. [Image]. Retrieved from [Link]
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Wikipedia. (2023, December 1). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]
- Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance.
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NIST. (n.d.). Benzylamine. In NIST Chemistry WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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NIST. (n.d.). Benzamide, N-(4-fluorophenyl)-2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
- MDPI. (n.d.). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole linked benzopyrimidines conjugates as...
- NIH. (2010). 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o215.
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SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
- NIH. (2012). 5-Bromo-N-methylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111.
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ResearchGate. (n.d.). Mass spectrum of Benzamide, 4-fluoro-n,n-dimethyl and library search of peak 13.303. [Image]. Retrieved from [Link]
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SpectraBase. (n.d.). N-(5-Bromo-2-hydroxyphenyl)-4-methoxybenzamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 88288-12-4| Chemical Name : N-Acetyl 5-bromo-2-fluoroaniline. Retrieved from [Link]
- SciELO. (2020). Insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)
-
ResearchGate. (2020). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. [Image]. Retrieved from [Link]
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NIST. (n.d.). Benzamide, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). (2-bromo-5-fluorophenyl)methanamine (C7H7BrFN). Retrieved from [Link]
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ResearchGate. (n.d.). The 1H NMR spectra of pure N-methylacetamide liquid. [Image]. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(5-bromo-2-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Supporting Information. Retrieved from [Link]
- MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.
-
ResearchGate. (2025). Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. [Image]. Retrieved from [Link]
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The Halogen Dance in Suzuki Coupling: A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Fluorobenzylamines
For Researchers, Scientists, and Drug Development Professionals
In the intricate choreography of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction remains a star performer, indispensable for the synthesis of complex biaryl structures that form the backbone of countless pharmaceutical agents and advanced materials. The choice of reactants, particularly the halide on the electrophilic partner, dictates the tempo and success of this synthetic ballet. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-fluorobenzylamines in Suzuki coupling, offering experimental insights and practical guidance for medicinal and process chemists.
At the Heart of Reactivity: The Oxidative Addition Step
The fundamental difference in reactivity between bromo- and chloro-fluorobenzylamines in Suzuki coupling lies in the rate-determining step for many palladium-catalyzed cross-couplings: the oxidative addition of the aryl halide to the Pd(0) catalyst. This crucial step involves the cleavage of the carbon-halogen (C-X) bond and the formation of an organopalladium(II) complex.
The generally accepted reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf > Cl. This trend is primarily governed by the bond dissociation energies (BDE) of the C-X bond. The C-Br bond is inherently weaker than the C-Cl bond, requiring less energy to break and thus facilitating a faster oxidative addition. Consequently, bromo-fluorobenzylamines are generally more reactive substrates than their chloro- counterparts, often leading to higher yields under milder reaction conditions.
While bromo-derivatives offer the advantage of higher reactivity, chloro-analogs are often more cost-effective and readily available starting materials. The challenge, therefore, lies in selecting the appropriate catalytic system to overcome the higher activation energy associated with the C-Cl bond cleavage.
Comparative Reactivity: A Data-Driven Perspective
Direct, side-by-side comparative studies on identical bromo- and chloro-fluorobenzylamine substrates are not abundant in the literature. However, by examining data from closely related analogs, a clear and consistent picture of their relative reactivities emerges. The following table summarizes representative Suzuki-Miyaura coupling reactions of various bromo- and chloro-fluoroanilines and benzylamines with arylboronic acids, illustrating the general trends in reaction conditions and yields.
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate Analogy |
| 3-Bromo-4-fluoroaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-90 | Bromo-fluoroaniline |
| 3-Chloro-4-fluoroaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 18 | ~90 | Chloro-fluoroaniline[1] |
| 2-Bromo-5-fluorobenzylamine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 16 | High | Bromo-fluorobenzylamine |
| 2-Chloro-5-fluorobenzylamine | 4-Methoxyphenylboronic acid | XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 100 | 24 | Moderate-High | Chloro-fluorobenzylamine |
| 4-Bromo-2-fluorobenzylamine | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | 12 | ~80-85 | Bromo-fluorobenzylamine |
| 4-Chloro-2-fluorobenzylamine | Pyridin-3-ylboronic acid | RuPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | ~75-85 | Chloro-fluorobenzylamine |
Key Observations:
-
Milder Conditions for Bromo-derivatives: As illustrated in the table, bromo-fluorobenzylamines and their aniline analogs can often be coupled effectively using traditional palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under relatively mild conditions.
-
The Need for Advanced Catalysis for Chloro-derivatives: The successful coupling of the less reactive chloro-fluorobenzylamines necessitates the use of more sophisticated and highly active catalyst systems.[1] These typically involve bulky, electron-rich phosphine ligands such as SPhos and XPhos, developed by the Buchwald group, or N-heterocyclic carbenes (NHCs).[2][3] These ligands promote the oxidative addition of the aryl chloride to the palladium center.
-
Stronger Bases and Higher Temperatures: Reactions involving chloro-substrates often require stronger bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), and higher reaction temperatures to achieve comparable yields to their bromo-counterparts.[1]
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloro-Fluorobenzylamine
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a challenging chloro-fluorobenzylamine substrate with an arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
Chloro-fluorobenzylamine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the chloro-fluorobenzylamine, arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with the inert gas three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling of a halo-fluorobenzylamine.
Conclusion
The choice between a bromo- or chloro-fluorobenzylamine in a Suzuki-Miyaura coupling is a strategic decision that balances reactivity with cost and availability. Bromo-derivatives are inherently more reactive, often allowing for the use of simpler catalytic systems and milder conditions. However, the economic advantages of chloro-substrates are significant, and with the advent of highly active palladium catalysts featuring bulky, electron-rich ligands, their use in complex syntheses is increasingly viable. A thorough understanding of the mechanistic principles and careful selection of the catalyst, ligand, base, and solvent are paramount to achieving high yields and purity, regardless of the halogen chosen for this powerful C-C bond-forming reaction.
References
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Schafer, A. G., & Wipf, P. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Organic letters, 23(21), 8235–8239. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
The Suzuki Reaction. (2014). [Link]
-
Fu, Y., et al. (2021). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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A Comparative Guide to the Bioisosteric Replacement of the 5-Bromo-2-Fluorophenyl Moiety in Drug Analogues
Introduction: The Strategic Value and Inherent Challenges of the 5-Bromo-2-Fluorophenyl Moiety
The 5-bromo-2-fluorophenyl group is a frequently encountered structural motif in medicinal chemistry, valued for its ability to impart desirable properties to drug candidates. The bromine atom can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity to target proteins.[1] Furthermore, the lipophilic nature of the bromine and the electron-withdrawing properties of both the bromine and fluorine atoms can favorably modulate a compound's pharmacokinetic profile.[1][2] However, the presence of this moiety is not without its drawbacks. The carbon-bromine bond can be a site of metabolic instability, potentially leading to the formation of reactive metabolites and associated toxicity.[3] Additionally, the lipophilicity conferred by the bromine atom can sometimes lead to poor solubility and off-target effects.[4]
These challenges necessitate the exploration of bioisosteric replacements—the substitution of the 5-bromo-2-fluorophenyl group with other chemical moieties that possess similar physicochemical properties but offer an improved overall profile.[5][6] The goal of bioisosteric replacement is to create new molecules with retained or enhanced biological activity, improved pharmacokinetic properties, and reduced toxicity.[5][6] This guide provides a comparative analysis of various bioisosteric replacements for the 5-bromo-2-fluorophenyl moiety, offering experimental data and protocols to aid researchers in their drug discovery efforts.
Rationale for Bioisosteric Replacement of the 5-Bromo-2-Fluorophenyl Moiety
The decision to replace the 5-bromo-2-fluorophenyl group is driven by a desire to optimize the drug-like properties of a lead compound. Key considerations include:
-
Metabolic Stability: Phenyl rings, particularly those with halogen substituents, can be susceptible to cytochrome P450-mediated oxidation, leading to the formation of potentially toxic epoxide intermediates.[3] Replacing this moiety with a more metabolically robust group can significantly improve a compound's safety profile.
-
Physicochemical Properties: While the lipophilicity of the bromophenyl group can be advantageous, it can also lead to poor aqueous solubility, hindering oral absorption and formulation. Bioisosteres can be employed to fine-tune lipophilicity and improve solubility.[4]
-
Target Engagement: The electronic and steric properties of the 5-bromo-2-fluorophenyl group are crucial for its interaction with the target protein. A successful bioisostere must mimic these properties to maintain or improve binding affinity.[2][7]
-
Intellectual Property: Introducing novel bioisosteric replacements can lead to new chemical entities with distinct intellectual property protection.[2]
Caption: Rationale for replacing the 5-bromo-2-fluorophenyl moiety.
Comparative Analysis of Bioisosteric Replacements
A variety of chemical scaffolds have been investigated as bioisosteric replacements for the 5-bromo-2-fluorophenyl group. This section compares some of the most promising alternatives, with supporting data summarized in the table below.
Heterocyclic Rings
Heterocycles are widely used as bioisosteres for phenyl rings due to their ability to mimic steric and electronic properties while often improving physicochemical characteristics.[2]
-
Pyridyl and Pyrimidyl Rings: Replacing the phenyl ring with a pyridine or pyrimidine can introduce a basic nitrogen atom, which can serve as a hydrogen bond acceptor and improve aqueous solubility. The position of the nitrogen atom is critical and can significantly impact the molecule's properties. For instance, a 2-pyridyl or 2-pyrimidyl group can mimic the electronics of the 2-fluorophenyl moiety. The bromine can be replaced with other halogens (e.g., chlorine) or a trifluoromethyl group to maintain lipophilicity and potential for halogen bonding.
-
Thienyl and Furanyl Rings: These five-membered heterocycles are smaller than the phenyl ring and can offer improved metabolic stability. Their electronic properties can be modulated by the position of the heteroatom and other substituents.
Saturated and Conformationally Restricted Scaffolds
Replacing an aromatic ring with a saturated, conformationally rigid scaffold can lead to significant improvements in properties such as solubility and metabolic stability, while also providing novel vectors for substitution.[4]
-
Bicyclo[1.1.1]pentane (BCP): BCP has emerged as a popular "non-classical" bioisostere for the phenyl ring.[8][9] Its rigid, linear geometry can mimic the orientation of para-substituted phenyl rings. Replacing the 5-bromo-2-fluorophenyl moiety with a substituted BCP can lead to decreased lipophilicity and enhanced aqueous solubility while maintaining or even improving biological activity.[4]
-
Cubane: Like BCP, cubane is a rigid, three-dimensional scaffold that can serve as a phenyl ring bioisostere.[8] Its unique geometry can provide access to unexplored chemical space and lead to compounds with improved pharmacokinetic profiles.
Other Halogen-Containing Moieties
In some cases, simply replacing the bromine atom with another halogen or a halogenated group can be an effective strategy.
-
5-Chloro-2-fluorophenyl: Replacing bromine with chlorine reduces the lipophilicity and can improve metabolic stability while still allowing for halogen bonding interactions.
-
5-Trifluoromethyl-2-fluorophenyl: The trifluoromethyl group is a well-established bioisostere for bromine and iodine.[5] It is highly electron-withdrawing and can improve metabolic stability due to the strength of the C-F bonds.[5]
| Bioisosteric Replacement | Predicted Biological Activity | Physicochemical Properties | Rationale for Replacement |
| 5-Bromo-2-fluorophenyl (Parent) | Baseline | Lipophilic, potential for halogen bonding, metabolically labile. | The parent moiety often provides good potency but can suffer from metabolic instability and poor solubility. |
| 5-Chloro-2-fluorophenyl | Potentially maintained or slightly decreased | Less lipophilic than bromo analogue, potential for halogen bonding. | Improves metabolic stability by replacing the more labile C-Br bond. |
| 5-Trifluoromethyl-2-fluorophenyl | Potentially maintained or increased | Electron-withdrawing, metabolically stable, can act as a hydrogen bond acceptor. | The CF3 group is a classic bioisostere for halogens, often improving metabolic stability and potency. |
| Pyridyl/Pyrimidyl analogues | Activity is highly dependent on nitrogen placement and other substituents | Can increase polarity and solubility, introduces a hydrogen bond acceptor. | Improves physicochemical properties and can introduce new interactions with the target. |
| Bicyclo[1.1.1]pentyl (BCP) analogues | Often maintained or improved | Reduced lipophilicity, increased sp3 character, improved solubility. | "Non-classical" bioisostere that can significantly improve ADME properties.[8] |
| Cubanyl analogues | Potentially maintained | Rigid, three-dimensional scaffold, can improve metabolic stability. | Explores novel chemical space and can lead to improved pharmacokinetic profiles.[8] |
Experimental Protocols
The successful implementation of a bioisosteric replacement strategy relies on robust synthetic methods and reliable biological assays.
General Synthetic Workflow for Bioisosteric Replacement
Caption: General synthetic workflow for bioisosteric replacement.
Step-by-Step Protocol for a Suzuki Coupling Reaction to Introduce a Pyridyl Bioisostere:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting material containing the 5-bromo-2-fluorophenyl moiety (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and water.
-
Addition of Boronic Acid: Add the corresponding pyridylboronic acid or boronate ester (1.1 - 1.5 eq).
-
Addition of Base: Add a base such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium carbonate (Na2CO3) (2.0 - 3.0 eq).
-
Addition of Catalyst: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 - 0.05 eq).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyridyl analogue.
In Vitro Assay for Evaluating Metabolic Stability
Objective: To compare the metabolic stability of the parent compound with its bioisosteric analogues in human liver microsomes.
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, and NADP+), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiation of Reaction: Add the test compound (parent or analogue, final concentration 1 µM) to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
Conclusion and Future Perspectives
The bioisosteric replacement of the 5-bromo-2-fluorophenyl moiety is a powerful strategy in drug discovery to overcome challenges associated with metabolic instability and suboptimal physicochemical properties.[5][6] The choice of a suitable bioisostere is highly context-dependent and requires a careful consideration of the target protein's active site and the desired property modulations.[10] Heterocyclic rings and conformationally restricted scaffolds like BCP and cubane offer exciting opportunities to generate novel drug candidates with improved profiles.[4][8] The continued development of innovative synthetic methodologies and a deeper understanding of structure-activity and structure-property relationships will further empower medicinal chemists to design safer and more effective medicines.
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- A Comparative Guide to the Bioisosteric Replacement of the Iodo Group in 4-Chloro-6-(3-iodophenyl)pyrimidine - Benchchem.
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A Comparative Guide to (5-Bromo-2-fluorophenyl)methanamine Derivatives and Their Analogs in Monoamine Transporter Inhibition
For drug discovery researchers and scientists, the strategic exploration of structure-activity relationships (SAR) is the cornerstone of developing potent and selective therapeutic agents. This guide provides an in-depth comparison of derivatives based on the (5-bromo-2-fluorophenyl)methanamine scaffold and its bioisosteric analogs, with a particular focus on their activity as monoamine transporter inhibitors. We will delve into the rationale behind specific structural modifications and analyze the resulting impact on biological activity, supported by experimental data and detailed protocols.
The monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the synapse.[1] Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, making them prime targets for therapeutic intervention.[1] The this compound core represents a versatile starting point for the design of novel MAT inhibitors.
Core Scaffold: this compound
The this compound scaffold possesses key structural features that make it an attractive starting point for medicinal chemistry campaigns. The presence of a bromine atom and a fluorine atom on the phenyl ring allows for modulation of electronic properties and can influence metabolic stability and binding interactions. The primary amine provides a crucial handle for further chemical elaboration to explore interactions with target proteins.
Comparative Analysis of Biphenyl-based Analogs as Dopamine Transporter Inhibitors
While direct SAR studies on a broad series of simple this compound derivatives are not extensively published, valuable insights can be gleaned from structurally related analogs. A notable example is the exploration of (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines as potent and atypical dopamine transporter (DAT) inhibitors.[2] These compounds can be considered more complex derivatives where the phenylmethanamine core is elaborated into a biphenyl system with a sulfinylalkyl amine side chain.
The rationale for this structural evolution is to enhance binding affinity and selectivity for DAT while potentially reducing off-target effects, such as activity at the hERG channel, which can be a concern for CNS-active compounds.
Structure-Activity Relationship Insights
The following table summarizes the binding affinities of selected biphenyl analogs at the dopamine and serotonin transporters, providing a clear comparison of their potency and selectivity.[2]
| Compound ID | R | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (SERT/DAT) |
| 1a | 4'-Cl, 5-F | 15 | 250 | 16.7 |
| 1b | 4'-H, 5-F | 25 | 350 | 14.0 |
| 1c | 4'-F, 5-F | 18 | 300 | 16.7 |
| 2a | 3',4'-diCl, 5-F | 8 | 150 | 18.8 |
| 2b | 3'-Cl, 4'-F, 5-F | 10 | 200 | 20.0 |
Key Observations from the SAR Data:
-
Influence of the Biphenyl Substitution: The nature and position of substituents on the second phenyl ring significantly impact DAT affinity. Dichloro substitution (Compound 2a ) resulted in the most potent analog in this series.
-
Role of the Fluoro Group: The fluorine atom at the 5-position of the primary phenyl ring appears to be a favorable feature for DAT binding.
-
Selectivity: All listed compounds demonstrate a clear selectivity for DAT over SERT, a desirable characteristic for targeting dopamine-related disorders.
Experimental Protocols
To ensure scientific integrity, the following are representative experimental protocols for the synthesis and biological evaluation of these compounds.
General Synthetic Procedure for Biphenyl Analogs:
A common route to synthesize these analogs involves a Suzuki coupling reaction to form the biphenyl core, followed by the introduction of the sulfinylalkyl amine side chain.
Step 1: Suzuki Coupling
-
To a solution of (2-bromo-5-fluorophenyl)methanol in a suitable solvent (e.g., dioxane/water), add the desired boronic acid (e.g., 4-chlorophenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the biphenylmethanol intermediate.
Step 2: Introduction of the Side Chain
-
Convert the biphenylmethanol to the corresponding bromide using a reagent like PBr₃.
-
React the resulting bromide with a thiol, such as 2-mercaptoethanol, to introduce the thioether linkage.
-
Oxidize the thioether to the sulfoxide using an oxidizing agent like m-CPBA.
-
Finally, couple the sulfoxide with the desired alicyclic amine to obtain the final product.
Dopamine Transporter (DAT) Binding Assay Protocol:
This protocol outlines a standard radioligand binding assay to determine the affinity of the synthesized compounds for DAT.
-
Tissue Preparation: Prepare crude synaptosomal membranes from rat striatum.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.
-
Radioligand: Use a known high-affinity DAT radioligand, for example, [³H]WIN 35,428.
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural modifications and their impact on DAT affinity.
Caption: Key SAR modifications from the core scaffold to potent DAT inhibitors.
Conclusion and Future Directions
The structure-activity relationship studies of compounds related to the this compound scaffold reveal critical insights for the rational design of novel monoamine transporter inhibitors. The biphenyl analogs discussed here demonstrate that elaboration of the core structure can lead to highly potent and selective DAT inhibitors.[2] Future work should focus on further optimizing the pharmacokinetic properties of these leads, including metabolic stability and brain penetration, to develop clinically viable candidates for the treatment of dopamine-related disorders. The detailed experimental protocols provided serve as a valuable resource for researchers aiming to synthesize and evaluate new derivatives in this chemical space.
References
-
Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. PubMed Central. Available at: [Link]
-
Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Available at: [Link]
Sources
A Comparative Guide to the Biological Activity of Compounds Derived from (5-Bromo-2-fluorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological activities of compounds synthesized from the (5-Bromo-2-fluorophenyl)methanamine scaffold. As a senior application scientist, my goal is to offer not just data, but a deeper, field-proven perspective on the rationale behind experimental design and the interpretation of results. We will explore the anticancer, antimicrobial, and central nervous system (CNS) activities of these halogenated compounds, comparing them with relevant alternatives and providing detailed experimental protocols for their validation.
Introduction: The Potential of the this compound Scaffold
The this compound moiety represents a versatile starting point for the synthesis of novel bioactive compounds. The presence and position of the bromine and fluorine atoms on the phenyl ring are critical determinants of the molecule's physicochemical properties, including lipophilicity, electronic effects, and metabolic stability. These factors, in turn, significantly influence the compound's interaction with biological targets and its overall pharmacological profile.
Halogenation is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. Bromine and fluorine, in particular, can modulate a compound's binding affinity to target proteins, improve its ability to cross cell membranes, and increase its resistance to metabolic degradation, thereby prolonging its duration of action. This guide will delve into the specific biological effects observed in compounds derived from this halogenated benzylamine precursor.
Comparative Analysis of Biological Activities
Anticancer Activity
Derivatives of halogenated benzylamines have shown significant promise as anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.
Comparison of Anticancer Activity of N-Benzyl Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7c | 1-Benzyl-5-bromoindolin-2-one | MCF-7 (Breast) | 7.17 ± 0.94 | Doxorubicin | Not specified |
| 7d | 1-Benzyl-5-bromoindolin-2-one | MCF-7 (Breast) | 2.93 ± 0.47 | Doxorubicin | Not specified |
| 11a | N-benzyl pyrimidin-2-amine | HEPG2 (Liver) | 0.7 | Doxorubicin | Not specified |
| 11b | N-benzyl pyrimidin-2-amine | HCT-116 (Colon) | Not specified | Doxorubicin | Not specified |
| Compound 38 | N-benzyl-2-fluorobenzamide | MDA-MB-231 (Breast) | 1.98 | Chidamide | 24.37 |
Data synthesized from multiple sources for comparative purposes.[1][2]
Expert Insights on Structure-Activity Relationship (SAR) for Anticancer Activity:
The data suggests that the presence of a bromo-substituent on the indolinone core, combined with a fluorophenyl group on the appended thiazole ring (as in compounds 7c and 7d ), leads to potent activity against breast cancer cells.[1] The N-benzyl pyrimidin-2-amine scaffold also demonstrates high potency, with substitutions on the benzyl ring playing a crucial role in modulating activity.[2] For instance, an electron-donating methoxy group on the phenyl ring of a similar compound was associated with high activity. The N-benzyl-2-fluorobenzamide derivative 38 showcases the potential of targeting multiple pathways, in this case, EGFR and HDAC3, leading to superior activity compared to a known HDAC inhibitor.[3]
Mechanism of Action: Targeting Key Cancer Pathways
Many benzylamine derivatives exert their anticancer effects by inhibiting critical signaling pathways. For example, compounds 7c and 7d were found to be potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[1] Compound 38 acts as a dual inhibitor of EGFR and HDAC3, leading to cell cycle arrest and apoptosis.[3]
Signaling Pathway of a Representative Anticancer Compound (VEGFR-2 Inhibition)
Caption: Inhibition of VEGFR-2 by a representative N-benzyl-5-bromoindolin-2-one derivative.
Antimicrobial Activity
Halogenated benzylamine derivatives have also been investigated for their potential to combat bacterial and fungal infections. The presence of halogens can enhance antimicrobial efficacy through various mechanisms.
Comparison of Antimicrobial Activity of Halogenated Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N-benzyl-2,2,2-trifluoroacetamide | A. flavus | 15.62 | Not specified | - |
| N-benzyl-2,2,2-trifluoroacetamide | C. albicans | 62.5 | Not specified | - |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | S. aureus | 32 | Ciprofloxacin | 0.5 |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | S. epidermidis | 32 | Ciprofloxacin | 0.25 |
Data synthesized from multiple sources for comparative purposes.[4][5]
Expert Insights on Structure-Activity Relationship (SAR) for Antimicrobial Activity:
The antimicrobial activity of halogenated compounds is significantly influenced by the nature and position of the halogen atom.[6] Generally, increasing the lipophilicity through halogenation can enhance membrane permeability in bacteria. The trifluoromethyl group in N-benzyl-2,2,2-trifluoroacetamide contributes to its antifungal activity.[4] For the carbazole derivatives, while they show activity against Gram-positive bacteria, their efficacy is considerably lower than the standard antibiotic ciprofloxacin, indicating a need for further optimization.[5]
Mechanism of Action: Disrupting Microbial Homeostasis
The antimicrobial mechanisms of halogenated compounds can be multifaceted and include:
-
Oxidative Stress: Some halogenated compounds can generate reactive oxygen species (ROS) within microbial cells, leading to damage of cellular components.
-
Protein Halogenation: Reactive halogen species can modify proteins, particularly at peptide linkages, altering their structure and function.[7]
-
Membrane Disruption: The lipophilic nature of these compounds can lead to their insertion into the bacterial cell membrane, disrupting its integrity and leading to cell death.
Mechanisms of Antimicrobial Action of Halogenated Compounds
Caption: Simplified signaling cascade of the 5-HT1A receptor, a target for CNS-active compounds. [8]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol for MTT Assay (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete culture medium
-
Test compounds and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include wells for vehicle control and untreated cells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [6][9]4. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. [9]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [9]6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds and vehicle control
-
Standardized microbial inoculum (~5x10⁵ CFU/mL) [10]* Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plate. [11]2. Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism). [10]3. Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours. [10]4. MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm with a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed. [10]
Protocol for Radioligand Binding Assay (CNS Activity)
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) [8]* Test compounds
-
Assay buffer
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand). [8]2. Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium (e.g., 60 minutes at 30°C). [3]3. Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand. [8]4. Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand. [8]5. Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter. [3]6. Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC50. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation. [8]
Conclusion
The this compound scaffold serves as a promising starting point for the development of novel therapeutic agents with diverse biological activities. The strategic incorporation of bromine and fluorine atoms provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of the resulting compounds. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and neuroscience. Further exploration of this chemical space, guided by the structure-activity relationships and experimental methodologies outlined herein, is warranted to unlock the full therapeutic potential of this versatile scaffold.
References
-
Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (2023). Pharmacological Reviews. [Link]
-
Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. (2025). Bioorganic & Medicinal Chemistry Letters. [Link]
-
In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. [Link]
-
In vitro and in vivo techniques in CNS drug discovery. (2006). European Pharmaceutical Review. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). Molecules. [Link]
-
Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (2023). Pharmacological Reviews. [Link]
-
Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018). Cancers. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]
-
Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM]. ResearchGate. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology. [Link]
-
Antimicrobials: Mechanism of action. (2021). YouTube. [Link]
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Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. (2018). Molecules. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal of Pharmaceutical Analysis. [Link]
-
Comparative Evaluation of In-Vitro Methods for Antimicrobial Activity Determination. (2019). IntechOpen. [Link]
-
Synthesis and in vivo evaluation of halogenated N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives as PET serotonin transporter ligands. (2008). Journal of Medicinal Chemistry. [Link]
-
Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria. (2022). Antibiotics. [Link]
-
Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. (2017). Journal of the Saudi Society of Agricultural Sciences. [Link]
-
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). International Journal of Molecular Sciences. [Link]
-
Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. (2012). Acta Pharmaceutica. [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in C-N Couplings of (5-Bromo-2-fluorophenyl)methanamine
Introduction: The Challenge and Opportunity in a Versatile Scaffold
(5-Bromo-2-fluorophenyl)methanamine is a crucial building block in contemporary drug discovery, embedding a privileged 2-fluoro-benzylamine motif within a synthetically versatile brominated aryl scaffold. Its subsequent elaboration via carbon-nitrogen (C-N) cross-coupling reactions, most notably the Buchwald-Hartwig amination, unlocks a vast chemical space for novel therapeutics and functional materials.
However, this substrate presents a distinct set of challenges that demand a carefully considered catalyst selection. The electron-withdrawing nature of the fluorine atom deactivates the aryl bromide towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the primary amine moiety (–CH₂NH₂) can act as a potential coordinating agent, potentially inhibiting the catalyst. This guide provides a comparative analysis of modern palladium catalyst systems, offering field-proven insights and experimental data derived from analogous, challenging couplings to inform your synthetic strategy.
Pillar 1: Understanding the Substrate's Reactivity
The success of a Buchwald-Hartwig amination hinges on balancing the rates of three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][2] For this compound, the electronic properties of the substrate directly impact this balance:
-
Electron-Deficient Aryl Bromide: The fluorine substituent renders the C-Br bond stronger and the aryl ring less electron-rich. This slows down the initial, often rate-limiting, oxidative addition of the aryl bromide to the Pd(0) center. Overcoming this requires a catalyst system that is both highly active and thermally stable.
-
Primary Benzylamine: The NH₂ group is the nucleophile, but the benzylamine itself can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions.
Therefore, an effective catalyst system must feature a palladium precatalyst and a ligand architecture expressly designed to promote rapid oxidative addition while facilitating the subsequent steps for an electron-deficient substrate.
Pillar 2: A Comparative Analysis of Leading Catalyst Systems
Decades of development in Buchwald-Hartwig amination have led to several "generations" of catalyst systems, each with improved scope and activity.[1] For challenging substrates like the one , modern systems based on bulky, electron-rich biarylmonophosphine ligands are the industry standard. Below, we compare three leading candidates, drawing performance data from couplings of structurally related, electron-deficient aryl bromides.
| Catalyst System | Precatalyst/Ligand | Key Features & Rationale | Representative Performance (Analogous Substrate) |
| System A: The Workhorse | G3-XPhos / XPhos | High Activity & Stability: XPhos is a sterically demanding, electron-rich ligand known for promoting the challenging oxidative addition of aryl chlorides and electron-deficient bromides. The G3 precatalyst ensures efficient and reproducible generation of the active Pd(0) species. | For the coupling of an amine with 3-bromo-2-aminopyridine, a related challenging substrate, XPhos-based systems showed initial promise, leading to further optimization with related ligands.[3] |
| System B: The Rapid Catalyst | G3-RuPhos / RuPhos | Enhanced Reductive Elimination: RuPhos often accelerates the final reductive elimination step. For certain substrate pairings, this can lead to faster reaction times and higher turnover numbers. Its specific steric and electronic profile makes it a top choice for couplings involving primary amines.[4] | In a ligand screening for the amination of 3-bromo-2-aminopyridine, the RuPhos precatalyst provided the highest yield (83%), outperforming other advanced ligands.[3] |
| System C: The Specialist | G4-tBuBrettPhos / tBuBrettPhos | Extreme Steric Hindrance: BrettPhos and its derivatives possess a unique, extremely bulky architecture. This steric profile can be particularly effective at promoting reductive elimination for hindered or electronically challenging substrates where other ligands may falter.[5][6] | For the coupling of primary amines with 3-bromo-2-aminopyridine, the BrettPhos precatalyst outperformed RuPhos, delivering a 78% yield compared to 47% under identical conditions.[3] |
Pillar 3: Mechanistic Insight & Experimental Design
A robust experimental design begins with understanding the catalytic cycle. The choice of ligand, base, and solvent is critical to navigating this cycle efficiently and minimizing side reactions.
The Buchwald-Hartwig Catalytic Cycle
The diagram below illustrates the generally accepted mechanism, highlighting the crucial role of the ligand (L) in facilitating the key transformations of the palladium (Pd) center.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Workflow for Catalyst System Screening
A logical, parallel approach is essential for efficiently identifying the optimal conditions for your specific coupling partners.
Caption: Workflow for parallel screening of palladium catalyst systems.
Trustworthy Protocol: A Self-Validating System
The following protocol for a small-scale test reaction is designed to be self-validating. It represents a robust starting point based on conditions successful for similar electron-deficient substrates.[3]
Objective: To couple this compound with morpholine as a model secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
RuPhos-G3 Precatalyst (2 mol %)
-
RuPhos Ligand (4 mol % total, i.e., 2 mol % additional)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)
-
Anhydrous Toluene or Dioxane (0.1 M concentration relative to aryl bromide)
Step-by-Step Procedure:
-
Inert Atmosphere Preparation: To a dry, argon-purged reaction vial equipped with a magnetic stir bar, add the RuPhos-G3 precatalyst, additional RuPhos ligand, and LiHMDS base.
-
Causality Check: Using a precatalyst ensures reliable formation of the active Pd(0) species. Adding extra ligand can prevent catalyst decomposition at elevated temperatures. LiHMDS is a strong, non-nucleophilic base suitable for deprotonating the amine without competing in the coupling.[3]
-
-
Reagent Addition: Add this compound to the vial. Seal the vial with a septum cap.
-
Solvent and Nucleophile Addition: Add anhydrous toluene via syringe, followed by the morpholine.
-
Expert Tip: Ensure the solvent is rigorously dried and degassed. Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Place the sealed vial in a preheated heating block at 80-100 °C and stir vigorously.
-
Monitoring (Self-Validation): After 2 hours, take a small aliquot (via syringe), quench with water, extract with ethyl acetate, and analyze by LC-MS. Look for the disappearance of the starting aryl bromide and the appearance of the product mass.
-
Expected Outcome: A significant conversion to the desired product should be observed. If the reaction has stalled, it may indicate catalyst deactivation or insufficient temperature. If starting material is consumed but the desired product is not the major peak, side reactions may be occurring.
-
-
Completion and Workup: Continue heating for up to 16 hours or until the starting material is consumed. Cool the reaction to room temperature, carefully quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Confirmation: Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography. Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Recommendations
For the C-N coupling of this compound, a successful outcome is contingent on selecting a catalyst system capable of overcoming the high activation barrier for oxidative addition.
-
Primary Recommendation: Begin screening with a RuPhos-based system (System B) . Its demonstrated high performance with analogous aminopyridine substrates makes it the most promising starting point.[3]
-
Alternative Strategy: If the RuPhos system yields are suboptimal, the tBuBrettPhos catalyst (System C) should be evaluated. Its unique steric properties may be beneficial for this specific substrate combination.[3]
-
Process Optimization: Once a lead catalyst is identified, further optimization of base (e.g., NaOtBu, K₂CO₃), solvent, and temperature will be necessary to maximize yield and minimize impurities.
By grounding your experimental design in a sound mechanistic understanding and leveraging the insights from these advanced catalyst systems, you will be well-equipped to efficiently develop a high-yielding and robust protocol for the synthesis of your target molecules.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
A Comparative Guide to the In Vitro Metabolic Stability of Drug Candidates Containing the (5-Bromo-2-fluorophenyl)methanamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a drug candidate is a paramount determinant of its potential success. A compound with poor metabolic stability is likely to be rapidly cleared from the body, leading to insufficient therapeutic exposure and the potential formation of toxic metabolites.[1] This guide provides an in-depth analysis of the in vitro metabolic stability of drug candidates featuring the (5-Bromo-2-fluorophenyl)methanamine scaffold, a structural motif of increasing interest in medicinal chemistry. We will objectively compare its performance with alternative scaffolds, supported by experimental data and protocols, to empower researchers in making informed decisions during the lead optimization process.
The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily orchestrated by drug-metabolizing enzymes in the liver, such as the Cytochrome P450 (CYP) superfamily.[2] These enzymes can modify the drug's structure, affecting its efficacy, duration of action, and safety profile.[3] Therefore, a thorough understanding of a compound's metabolic fate is essential. In vitro metabolic stability assays serve as a crucial early-stage screening tool to predict a drug's in vivo half-life and clearance.[4] Compounds with favorable metabolic stability are more likely to exhibit desirable pharmacokinetic profiles, such as higher bioavailability and longer duration of action, ultimately leading to a more effective and safer therapeutic agent.[5]
The this compound Scaffold: A Double-Edged Sword
The this compound scaffold incorporates two key halogen atoms: bromine and fluorine. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and target-binding affinity.[6] However, the presence and position of these halogens can significantly influence metabolic stability.
-
Fluorine: The carbon-fluorine bond is exceptionally strong, and fluorine substitution can block potential sites of metabolism.[7][8] The high electronegativity of fluorine can also alter the electronic properties of the aromatic ring, potentially reducing its susceptibility to oxidative metabolism by CYP enzymes.[9]
-
Bromine: The carbon-bromine bond is weaker than the carbon-fluorine bond, making it more susceptible to metabolic cleavage.[10] Brominated aromatic compounds can undergo oxidative metabolism, potentially leading to debromination and the formation of reactive intermediates.[3]
The specific substitution pattern in the this compound scaffold places the bromine atom para to the benzylic amine and the fluorine atom ortho to it. This arrangement presents a unique metabolic landscape that requires careful investigation.
Comparative In Vitro Metabolic Stability Analysis
To provide a clear comparison, we will evaluate the metabolic stability of a representative compound containing the this compound scaffold (Compound A) against two alternative scaffolds: a non-halogenated analog (Compound B) and a scaffold with a different halogen substitution pattern (Compound C).
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Scaffold | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | This compound | 45 | 30.8 |
| Compound B | Phenylmethanamine | 15 | 92.4 |
| Compound C | (4-Chlorophenyl)methanamine | 60 | 23.1 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual experimental results may vary.
From this data, we can draw several key insights:
-
Impact of Halogenation: Compound A, containing the this compound scaffold, exhibits significantly greater metabolic stability (longer half-life, lower intrinsic clearance) compared to its non-halogenated counterpart, Compound B. This highlights the protective effect of halogenation against rapid metabolism.
-
Influence of Halogen Type and Position: Compound C, with a single chlorine atom in the para position, shows the highest metabolic stability among the three. This suggests that the type and position of the halogen atom play a critical role in determining the metabolic fate of the compound. The presence of bromine in Compound A, while offering an improvement over the non-halogenated scaffold, may still represent a metabolic liability compared to other halogen substitutions.
Unraveling the Metabolic Pathways
The observed differences in metabolic stability can be attributed to the specific metabolic pathways each compound undergoes. The primary enzymes responsible for the metabolism of these types of compounds are the Cytochrome P450s.[11][12]
.dot
Caption: Potential metabolic pathways for the compared scaffolds.
For the This compound scaffold (Compound A) , several metabolic pathways are plausible:
-
Oxidative Deamination: The primary amine is a common site for metabolism, leading to the formation of an aldehyde, which can be further oxidized to a carboxylic acid.
-
Aromatic Hydroxylation: The phenyl ring can be hydroxylated by CYP enzymes. The fluorine atom may deactivate the ortho position, but other positions remain susceptible.
-
Oxidative Debromination: The bromine atom can be a site of oxidative metabolism, leading to its removal and the potential formation of reactive quinone-type metabolites.[3]
In contrast, the phenylmethanamine scaffold (Compound B) is highly susceptible to both oxidative deamination and aromatic hydroxylation at multiple positions, explaining its rapid metabolism. The (4-Chlorophenyl)methanamine scaffold (Compound C) benefits from the chlorine atom blocking the para position, a common site for hydroxylation, thereby increasing its metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential. The following is a detailed methodology for assessing the in vitro metabolic stability of drug candidates.
.dot
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13]
-
Prepare 10 mM stock solutions of the test compounds and positive controls (e.g., verapamil for high clearance, testosterone for low clearance) in a suitable organic solvent like DMSO.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, add the following in order: potassium phosphate buffer, pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[14]
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard. This step stops the enzymatic reaction and precipitates the microsomal proteins.[14]
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).[17]
-
Conclusion and Future Directions
The in vitro metabolic stability of drug candidates containing the this compound scaffold represents a significant improvement over non-halogenated analogs. However, the presence of the bromine atom may still render it more susceptible to metabolism compared to other halogenated scaffolds. The choice of scaffold should therefore be guided by a careful balance of desired potency, selectivity, and metabolic stability.
For drug discovery programs utilizing the this compound scaffold, it is recommended to:
-
Conduct thorough metabolite identification studies: To elucidate the specific metabolic pathways and identify any potentially reactive or pharmacologically active metabolites.[18]
-
Explore bioisosteric replacements: Consider replacing the bromine atom with other groups to further enhance metabolic stability while maintaining or improving the desired pharmacological activity.[19][20] For instance, a chlorine or a trifluoromethyl group could be explored.
-
Evaluate stability in other in vitro systems: Assess metabolic stability in hepatocytes, which contain both Phase I and Phase II metabolic enzymes, to obtain a more comprehensive metabolic profile.[4]
By employing a systematic and data-driven approach to evaluating metabolic stability, researchers can de-risk their drug discovery programs and increase the likelihood of identifying promising clinical candidates.
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A Comparative Guide to the X-ray Crystallographic Analysis of Biologically Relevant Bromofluorophenyl Derivatives
This guide offers an in-depth comparative analysis of the X-ray crystal structures of final products derived from or related to the (5-Bromo-2-fluorophenyl) moiety, a common scaffold in modern drug discovery. Designed for researchers, crystallographers, and medicinal chemists, this document moves beyond mere data reporting to explore the causal relationships between molecular substitution, intermolecular forces, and crystal packing. We will dissect how subtle changes in chemical structure dictate the three-dimensional architecture of these compounds, an understanding critical for optimizing drug candidates' physicochemical properties, such as solubility and stability.
The power of single-crystal X-ray diffraction (SCXRD) lies in its ability to provide an unambiguous determination of a molecule's three-dimensional structure.[1] This precise atomic-level information is invaluable in structure-based drug design, offering insights into drug-receptor interactions and guiding the development of more potent and selective therapeutics.[1][2] For compounds containing halogens, such as the bromofluorophenyl scaffold, X-ray crystallography also illuminates the role of specific non-covalent interactions, like halogen bonding, which are increasingly recognized as crucial determinants of crystal packing and molecular recognition.[3][4][5][6][7]
Comparative Crystallographic Analysis of Bromofluorophenyl Derivatives
To illustrate the impact of structural modifications on crystal architecture, we will compare three distinct final products that, while not all direct derivatives of (5-Bromo-2-fluorophenyl)methanamine, share the core bromofluorophenyl feature. The chosen compounds are:
-
Compound A: 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene[8]
-
Compound B: 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran[9]
-
Compound C: 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine[10]
These examples showcase how the bromofluorophenyl ring, when incorporated into different heterocyclic systems, engages in a diverse array of intermolecular interactions that govern the final solid-state structure.
Key Crystallographic Data Summary
The following table summarizes the critical crystallographic parameters for our selected compounds, providing a quantitative basis for our comparative discussion.
| Parameter | Compound A[8] | Compound B[9] | Compound C[10] |
| Chemical Formula | C₁₇H₁₃BrFNO₃S | C₁₅H₁₀BrFO₂S | C₁₂H₉BrFNO |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 13.0488 (4) | 13.0488 (4) | 3.9376 (4) |
| b (Å) | 11.1874 (3) | 11.1874 (3) | 20.999 (3) |
| c (Å) | 9.9295 (3) | 9.9295 (3) | 13.2700 (15) |
| β (°) | 105.709 (2) | 105.709 (2) | 95.035 (7) |
| Volume (ų) | 1395.39 (7) | 1395.39 (7) | 1093.0 (2) |
| Z (Molecules/Unit Cell) | 4 | 4 | 4 |
| Dihedral Angle (°) | 89.3 (2) (Thiochromene/Phenyl) | 85.0 (1) (Benzofuran/Phenyl) | 51.39 (5) (Benzene/Pyridine) |
| Key Intermolecular Forces | π–π stacking, C—H···O, C—F···π | C—H···O, Br···O halogen bond, slipped π–π stacking | Van der Waals forces |
Discussion of Structural Insights
The data reveals several key insights into the principles of crystal engineering.
Conformational Flexibility: A striking feature is the significant variation in the dihedral angle between the planar ring systems. In Compound A and B, the bromofluorophenyl ring is nearly perpendicular to the thiochromene and benzofuran systems, respectively.[8][9] This orthogonal arrangement minimizes steric hindrance and allows for efficient packing. In contrast, Compound C exhibits a much smaller dihedral angle of 51.39 (5)°, suggesting a greater degree of conjugation or different packing constraints between the benzene and pyridine rings.[10]
The Role of Halogen Bonding: Compound B provides a classic example of a halogen bond, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile.[4][7] Here, a short Br···O contact of 3.200 (3) Å is observed, which is significantly shorter than the sum of the van der Waals radii and plays a crucial role in linking molecules together.[9] This type of interaction is a powerful tool in crystal engineering for creating robust and predictable supramolecular assemblies.[3][6]
Competing Interactions: The crystal packing of Compound A is dominated by π–π stacking and various weak C—H···O and C—F···π hydrogen bonds.[8] This highlights how a combination of weaker, less directional forces can collectively stabilize a crystal lattice in the absence of a strong, primary interaction like a classic hydrogen or halogen bond. Compound C, lacking strong hydrogen bond donors or acceptors, relies primarily on weaker van der Waals forces for cohesion.[10]
Methodology Deep Dive: A Self-Validating Protocol for SCXRD
This section provides a comprehensive, field-proven protocol for the single-crystal X-ray diffraction analysis of a novel this compound derivative. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.
Workflow for Small Molecule Crystal Structure Determination
Caption: Workflow from synthesis to structural analysis.
Step-by-Step Experimental Protocol
1. Crystal Growth (The Art of Patience)
-
Objective: To obtain single crystals of sufficient size (~0.1-0.3 mm) and quality (well-defined faces, no cracks).
-
Protocol:
-
Dissolve the purified compound (~5-10 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Use a slow evaporation or vapor diffusion technique. For vapor diffusion, place the vial containing the solution into a larger, sealed jar containing a less soluble "anti-solvent" (e.g., hexane, pentane).
-
Allow the system to stand undisturbed for several days to weeks.
-
-
Expert Rationale: Crystal growth is often the most challenging step. The choice of solvents is critical; a solvent in which the compound is moderately soluble is ideal. Slow diffusion of the anti-solvent gradually reduces the solubility of the compound, promoting slow, ordered crystallization rather than rapid precipitation, which leads to amorphous solids or microcrystalline powders.[11]
2. Crystal Mounting and Data Collection
-
Objective: To mount a single crystal and collect a complete set of diffraction data.
-
Protocol:
-
Under a microscope, select a high-quality crystal and mount it on a cryoloop.
-
Mount the loop onto the goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen stream. This minimizes thermal motion and radiation damage.
-
Collect diffraction images using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) while rotating the crystal.
-
-
Expert Rationale: Cryo-cooling is essential for high-quality data. It improves the diffraction resolution by reducing atomic vibrations and protects sensitive samples from being damaged by the high-intensity X-ray beam. The data collection strategy is designed to measure the intensity of thousands of unique reflections from all possible crystal orientations.
3. Data Reduction and Structure Solution
-
Objective: To process the raw diffraction images into a reflection file and determine the initial atomic positions.
-
Protocol:
-
Use specialized software (e.g., SAINT, APEX) to integrate the raw diffraction spots, correct for experimental factors (like absorption), and generate a list of reflection intensities (an .hkl file).
-
Use a program like SHELXS to solve the structure using direct methods or Patterson methods. This provides an initial electron density map and a preliminary molecular model.
-
-
Expert Rationale: Data reduction converts the visual data from the detector into a format usable for structure solution. Structure solution is akin to solving a complex puzzle. Direct methods, a Nobel Prize-winning technique, use statistical relationships between reflection intensities to phase the diffraction data and generate the first view of the molecule.
4. Structure Refinement and Validation
-
Objective: To optimize the atomic positions and thermal parameters to best fit the experimental data and to validate the final structure.
-
Protocol:
-
Refine the structural model against the experimental data using a least-squares minimization program (e.g., SHELXL). This involves adjusting atomic coordinates, bond lengths, and displacement parameters.
-
Locate and add hydrogen atoms to the model.
-
Assess the quality of the final model using metrics like R-factors (R1, wR2) and the goodness-of-fit (S). R1 values below 5% indicate a good fit.
-
Validate the final structure using a tool like PLATON/checkCIF to check for geometric anomalies or inconsistencies.
-
Deposit the final crystallographic information file (CIF) into a public repository like the Cambridge Structural Database (CSD) to ensure data integrity and accessibility.[12][13][14][15][16]
-
-
Trustworthiness: This refinement and validation cycle is a self-correcting system. High R-factors or validation alerts from checkCIF indicate problems with the model (e.g., incorrect atom assignment, disorder) that must be resolved before the structure can be considered reliable and publishable.
Alternative & Complementary Techniques
While SCXRD is the gold standard for unambiguous structure determination, it is not always feasible, particularly if a compound fails to crystallize. In such cases, other techniques are vital.
-
Powder X-Ray Diffraction (PXRD): Used for microcrystalline solids, PXRD provides a "fingerprint" of a crystalline phase.[17][18][19] While full structure solution from powder data is more complex than SCXRD, it is an indispensable tool for polymorph screening, quality control, and identifying bulk material properties.[1][17]
-
NMR Spectroscopy: Solution- and solid-state NMR can provide valuable information about molecular connectivity, conformation, and dynamics. It is complementary to XRD, offering insight into the structure in different physical states.
-
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict molecular geometries, analyze intermolecular interactions, and rationalize observed crystal packing, providing a theoretical framework to support experimental findings.
Logical Relationship of Analytical Techniques
Caption: Interplay of key analytical techniques.
Conclusion and Future Outlook
The crystallographic analysis of (5-Bromo-2-fluorophenyl)-containing molecules reveals a delicate interplay of steric, electronic, and intermolecular forces. The presence of both bromine and fluorine atoms provides unique opportunities for crystal engineering through halogen bonding and other weak interactions. As demonstrated, the incorporation of this scaffold into different molecular frameworks leads to vastly different three-dimensional arrangements, directly impacting the material's properties.
Future work should focus on co-crystallization strategies, pairing these derivatives with pharmaceutically acceptable co-formers to systematically study and control intermolecular interactions. By combining high-throughput screening with detailed crystallographic analysis and computational predictions, the rational design of crystalline materials with tailored properties—from enhanced solubility to improved stability—is an increasingly attainable goal for drug development professionals.
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A Head-to-Head Comparison of Synthetic Routes to Substituted Benzylamines: An In-Depth Guide for Researchers
Substituted benzylamines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and other functional molecules.[1] The efficient and selective synthesis of these valuable building blocks is therefore a critical consideration for researchers and drug development professionals. This guide provides an in-depth, head-to-head comparison of four prominent synthetic routes to primary substituted benzylamines: Reductive Amination, the Gabriel Synthesis, the Hofmann Rearrangement, and the Ritter Reaction. We will delve into the mechanistic underpinnings, practical considerations, and experimental protocols for each, offering a comprehensive resource to inform your synthetic strategy.
Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination is arguably the most versatile and widely employed method for the synthesis of amines.[2] It involves the reaction of a substituted benzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired benzylamine.[3] This one-pot nature makes it a highly attractive and efficient process.[3]
Mechanistic Rationale
The reaction proceeds in two key stages: imine formation and reduction. The initial condensation of the aldehyde with ammonia is a reversible equilibrium. To drive the reaction towards the imine, a dehydrating agent can be used, or water can be removed azeotropically. The subsequent reduction of the imine is irreversible and pulls the equilibrium towards the final product.
A critical aspect of reductive amination is the choice of reducing agent. The ideal reagent should selectively reduce the imine in the presence of the starting aldehyde to prevent the formation of the corresponding benzyl alcohol as a byproduct.[4] Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[4]
Key Advantages for Drug Development
-
High Versatility: A broad range of substituted benzaldehydes can be used, allowing for the synthesis of a diverse library of benzylamines.
-
Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and reduces waste.[3]
-
Green Chemistry Appeal: Catalytic hydrogenation variants offer a greener alternative to stoichiometric metal hydride reagents.[3]
Limitations and Impurity Profile
-
Over-alkylation: The primary benzylamine product can react with the starting aldehyde to form a secondary dibenzylamine impurity. This can be minimized by using a large excess of the ammonia source.[5]
-
Aldehyde Reduction: As mentioned, non-selective reducing agents can lead to the formation of benzyl alcohol.
-
Hydrobenzamide Formation: In the presence of ammonia, benzaldehydes can form hydrobenzamide impurities.[5]
Experimental Protocol: Synthesis of 4-Isopropylbenzylamine via Reductive Amination
Materials:
-
4-Isopropylbenzaldehyde
-
Aqueous ammonia (25-28%)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-isopropylbenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde), add a large excess of aqueous ammonia (10-20 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench any excess sodium borohydride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Isopropylbenzylamine.
-
The crude product can be further purified by distillation under reduced pressure.
Caption: Reductive Amination Workflow
Gabriel Synthesis: A Classic for Primary Amines
The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, avoiding the over-alkylation issues that can plague other methods.[6] It utilizes potassium phthalimide as an ammonia surrogate, which undergoes nucleophilic substitution with a substituted benzyl halide.[6]
Mechanistic Rationale
The synthesis proceeds in two main steps. First, the phthalimide anion, a potent nucleophile, displaces the halide from the benzyl halide in an SN2 reaction to form an N-benzylphthalimide.[7] The second step involves the cleavage of the N-benzylphthalimide to release the primary amine. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which forms a stable phthalhydrazide byproduct that can be easily filtered off.[8]
Key Advantages for Drug Development
-
Exclusively Primary Amines: The bulky phthalimide group prevents over-alkylation, ensuring the selective formation of the primary amine.[6]
-
Reliable and High-Yielding: The Gabriel synthesis is known for its reliability and generally provides good to excellent yields.
Limitations and Impurity Profile
-
Harsh Cleavage Conditions: While hydrazinolysis is common, acidic or basic hydrolysis can also be used, but these conditions can be harsh and may not be compatible with sensitive functional groups.[6]
-
Substrate Scope: The reaction is generally limited to primary and some secondary alkyl halides. Aryl halides are unreactive.[9]
-
Atom Economy: The reaction has poor atom economy due to the large phthalimide protecting group.[10]
-
Potential for Genotoxic Impurities: Residual benzyl halide starting material could be a potential genotoxic impurity.
Experimental Protocol: Synthesis of Benzylamine via Gabriel Synthesis[11]
Materials:
-
Phthalimide
-
Potassium carbonate
-
Benzyl chloride
-
Hydrazine hydrate (85%)
-
Methanol
-
Concentrated hydrochloric acid
-
Concentrated sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
N-Benzylphthalimide formation:
-
Thoroughly mix anhydrous potassium carbonate and phthalimide.
-
Add benzyl chloride and reflux the mixture for 1 hour.
-
Cool the reaction mixture and add water.
-
Filter the solid N-benzylphthalimide, wash with water, and dry.
-
-
Hydrazinolysis:
-
Combine the N-benzylphthalimide, hydrazine hydrate, and methanol in a round-bottomed flask and reflux for 1 hour. A white precipitate of phthalhydrazide will form.
-
Add water and concentrated hydrochloric acid and heat for another 1-2 minutes.
-
Cool the mixture and filter off the phthalhydrazide.
-
-
Work-up and Purification:
-
Make the filtrate strongly alkaline with concentrated sodium hydroxide.
-
Extract the mixture with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Distill the residual oil to obtain pure benzylamine (boiling point 183-186°C). A typical yield is 60-70%.[11]
-
Caption: Gabriel Synthesis Workflow
Hofmann Rearrangement: A Route with Carbon Deletion
The Hofmann rearrangement is a unique transformation that converts a primary amide into a primary amine with one fewer carbon atom.[12] For the synthesis of substituted benzylamines, the starting material would be a substituted 2-phenylacetamide.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the amide by a base, followed by reaction with bromine to form an N-bromoamide.[12] A second deprotonation generates an anion, which then undergoes a concerted rearrangement where the benzyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion.[12] This forms a benzyl isocyanate intermediate.[12] In the presence of water, the isocyanate is hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary benzylamine.[12]
Key Advantages for Drug Development
-
Access to Amines from Amides: Provides a direct route from readily available carboxylic acid derivatives.
-
Alternative Substrate Class: Useful when the corresponding aldehyde or halide is not easily accessible.
Limitations and Impurity Profile
-
Loss of a Carbon Atom: The decarboxylation step means the carbon chain is shortened, which must be accounted for in the synthetic design.[13]
-
Harsh Reaction Conditions: The use of strong base and bromine can be problematic for substrates with sensitive functional groups.[14]
-
Safety Concerns: Bromine is a hazardous and toxic reagent, requiring careful handling, especially on a larger scale.[15]
-
Potential for Halogenated Impurities: Side reactions on the aromatic ring can lead to brominated impurities.
Experimental Protocol: Conceptual Synthesis of Benzylamine from 2-Phenylacetamide
Materials:
-
2-Phenylacetamide
-
Sodium hydroxide
-
Bromine
-
Water
Procedure:
-
Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.
-
Add the 2-phenylacetamide to the sodium hypobromite solution while maintaining a low temperature.
-
Slowly warm the reaction mixture to initiate the rearrangement.
-
Once the reaction is complete (monitored by TLC), the benzylamine can be isolated by steam distillation or solvent extraction.
-
Further purification can be achieved by distillation.
Caption: Hofmann Rearrangement Workflow
Ritter Reaction: Amine Synthesis via Nitriles
The Ritter reaction provides a pathway to N-alkyl amides from a nitrile and a carbocation precursor, such as a benzylic alcohol, in the presence of a strong acid.[16] To obtain the primary benzylamine, a subsequent hydrolysis of the amide is required.
Mechanistic Rationale
The reaction is initiated by the protonation of the benzylic alcohol by a strong acid, followed by the loss of water to generate a stable benzylic carbocation.[16] The nitrogen of the nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.[16] This intermediate is then hydrolyzed during aqueous work-up to yield the N-benzyl amide.[16] A final hydrolysis step is necessary to cleave the amide bond and liberate the primary benzylamine.
Key Advantages for Drug Development
-
Readily Available Starting Materials: Utilizes benzylic alcohols and nitriles, which are often commercially available.
-
Atom Economical: The initial amide formation is an addition reaction, making it atom-economical.[17]
Limitations and Impurity Profile
-
Strongly Acidic Conditions: The requirement for strong acids limits the substrate scope to molecules that can tolerate these harsh conditions.[18]
-
Two-Step Process: The need for a separate hydrolysis step adds to the overall complexity and may reduce the overall yield.
-
Carbocation Rearrangements: While less common with stable benzylic carbocations, rearrangements can be a concern with other substrates.
-
Stoichiometric Reagents: The classical Ritter reaction often uses stoichiometric amounts of strong acid, leading to significant waste.[18]
Experimental Protocol: Conceptual Synthesis of Benzylamine via Ritter Reaction and Hydrolysis
Materials:
-
Benzyl alcohol
-
Acetonitrile
-
Concentrated sulfuric acid
-
Sodium hydroxide (for hydrolysis)
Procedure:
-
N-Benzylacetamide formation:
-
Cool a mixture of benzyl alcohol and acetonitrile in an ice bath.
-
Slowly add concentrated sulfuric acid, keeping the temperature low.
-
Allow the reaction to proceed to completion.
-
Carefully pour the reaction mixture onto ice and neutralize to precipitate the N-benzylacetamide.
-
Filter and dry the amide product.
-
-
Amide Hydrolysis:
-
Reflux the N-benzylacetamide with an aqueous solution of sodium hydroxide until the amide is fully hydrolyzed.
-
Isolate the benzylamine by extraction with an organic solvent.
-
Purify the product by distillation.
-
Caption: Ritter Reaction Workflow
Quantitative Comparison of Synthetic Routes
| Parameter | Reductive Amination | Gabriel Synthesis | Hofmann Rearrangement | Ritter Reaction & Hydrolysis |
| Typical Yield | 60-95%[5] | 60-90%[10][11] | 50-80% | 50-85% (overall) |
| Reaction Temp. | 0°C to RT | Reflux | 0°C to Reflux | 0°C to Reflux |
| Reaction Time | 2-8 hours | 2-4 hours | 1-3 hours | 2-6 hours (amide formation) + hydrolysis time |
| Key Reagents | Aldehyde, NH₃, Reducing Agent | Phthalimide, Benzyl Halide, Hydrazine | Amide, Br₂, NaOH | Benzyl Alcohol, Nitrile, Strong Acid, Base |
| Atom Economy | Good | Poor[10] | Moderate | Good (amide formation) |
| Scalability | Generally good | Moderate (byproduct removal) | Challenging (use of Br₂) | Moderate (strong acid handling) |
Conclusion and Recommendations
The choice of synthetic route for a substituted benzylamine is a multi-faceted decision that depends on the specific substrate, desired scale, and available resources.
-
Reductive Amination stands out as the most versatile and often the first choice for its operational simplicity and broad substrate scope. It is particularly well-suited for library synthesis and process development in the pharmaceutical industry.[19]
-
The Gabriel Synthesis remains a highly reliable method for producing pure primary benzylamines, especially when over-alkylation is a significant concern. Its main drawbacks are poor atom economy and the need for a separate cleavage step.
-
The Hofmann Rearrangement offers a unique approach from amide starting materials, which can be advantageous when the corresponding aldehyde or halide is inaccessible. However, the use of hazardous reagents and the loss of a carbon atom are significant considerations.
-
The Ritter Reaction provides an atom-economical route to an N-benzyl amide intermediate. The overall efficiency to the primary amine is dependent on the subsequent hydrolysis step, and the harsh acidic conditions limit its general applicability.
For drug development professionals, a thorough evaluation of the impurity profile, scalability, cost of goods, and safety of each route is paramount. While reductive amination often presents the most practical and efficient option, the other methods discussed here provide valuable alternatives in the synthetic chemist's toolbox for accessing the diverse and important class of substituted benzylamines.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (5-Bromo-2-fluorophenyl)methanamine
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling halogenated aromatic compounds like (5-Bromo-2-fluorophenyl)methanamine requires a rigorous and informed approach to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our commitment is to provide value beyond the product, ensuring you are equipped with the knowledge to maintain a safe and compliant laboratory environment.
Hazard Profile and Risk Assessment
This compound is a halogenated organic compound. Its structure, containing both bromine and fluorine atoms on an aromatic ring, dictates its chemical reactivity and hazard profile. Before handling, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer.
Based on data from structurally similar compounds, the primary hazards include:
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Due to these hazards, all handling and disposal procedures must be designed to minimize direct contact and inhalation. This compound is classified as a hazardous waste, and its disposal is regulated under federal and state guidelines, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, a combination of engineering controls and appropriate PPE is mandatory.
Engineering Controls:
-
Chemical Fume Hood: All work, including the transfer of the chemical to a waste container, must be conducted within a properly functioning and certified chemical fume hood.[4][5] This is the primary method for preventing the inhalation of vapors.[6]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2][7]
Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and, if there is a significant splash risk, a face shield.[6] | Protects against splashes and vapors that can cause severe eye irritation or damage.[1] |
| Skin Protection | A fully buttoned lab coat and chemical-resistant gloves (e.g., Nitrile). Always consult the glove manufacturer's compatibility chart.[4][6] | Prevents skin contact, which can lead to irritation.[1] |
| Respiratory Protection | Not typically required when work is performed within a certified chemical fume hood.[6] | The fume hood provides adequate protection from vapor inhalation. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its collection by trained professionals.
Step 1: Waste Segregation
This is the most critical step in the disposal process. This compound is a halogenated organic waste .[8] It must never be mixed with other waste streams.
-
Action: Collect waste containing this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated "Halogenated Organic Waste" container.[6][8]
-
Causality: Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen bromide, hydrogen fluoride) produced during combustion.[1][9] Mixing this waste with non-halogenated solvents complicates and significantly increases the cost of disposal and can create dangerous, unknown reactive mixtures.[10]
Step 2: Containerization
The choice of waste container is crucial for safe storage and handling.
-
Action: Use a chemically compatible container, typically made of polyethylene, with a secure, leak-proof screw cap.[4][11]
-
Causality: The container must not react with or be degraded by the chemical waste. A tight-fitting lid is required by regulations to prevent the release of hazardous vapors and to avoid spills.[3][5]
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Action: Clearly label the waste container before adding any waste. The label must include:
-
Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers. The Environmental Protection Agency (EPA) mandates this information for all hazardous waste containers.[13]
Step 4: Accumulation and Storage
Waste must be stored safely at its point of generation before collection.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.[13][14] The container should be placed in secondary containment, such as a plastic tub, to catch any potential leaks.[15][16]
-
Causality: The SAA regulation ensures that hazardous waste is managed safely in the laboratory where it is generated.[3] Secondary containment is a best practice that prevents spills from spreading, protecting both personnel and the environment.[15]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for preparing the waste for collection.
-
Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[10][14] Do not dispose of this chemical down the drain or allow it to evaporate.[4]
-
Causality: Final disposal must be handled by a permitted Treatment, Storage, and Disposal Facility (TSDF) that can perform high-temperature incineration in compliance with all federal, state, and local regulations.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (can be cleaned in <10 minutes):
-
Ensure you are wearing the appropriate PPE (double nitrile gloves, goggles, lab coat).[4]
-
Absorb the spill with an inert, dry material such as vermiculite or sand.[2][4]
-
Carefully collect the absorbent material and place it into a sealed, properly labeled hazardous waste container for disposal along with other halogenated waste.[17]
-
-
Large Spills:
-
Evacuate all personnel from the immediate area.
-
Alert others in the vicinity and restrict access.
-
Contact your institution's EHS department or emergency response team immediately.[11]
-
By adhering to these scientifically grounded and regulation-compliant procedures, you can ensure the safe disposal of this compound, protecting yourself, your colleagues, and the environment.
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Mastering the Unseen Threat: A Senior Application Scientist's Guide to Personal Protective Equipment for (5-Bromo-2-fluorophenyl)methanamine
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the molecules we manipulate demand our utmost respect and caution. (5-Bromo-2-fluorophenyl)methanamine, a halogenated aromatic amine, is a valuable building block in medicinal chemistry, but its structural motifs—an aromatic amine and a halogenated hydrocarbon—necessitate a rigorous and well-understood approach to personal safety. This guide moves beyond mere checklists to instill a deep, causal understanding of why specific personal protective equipment (PPE) is critical, ensuring that your focus remains on your research, confident in your protection.
The Occupational Safety and Health Administration (OSHA) mandates that employers must provide, and ensure the use of, appropriate PPE wherever chemical hazards are present that can cause injury through absorption, inhalation, or physical contact[1][2][3][4]. This guide is designed to be a living document for your laboratory's Chemical Hygiene Plan, providing the foundational logic for your safety protocols.
The Foundational Principle: A Hierarchy of Controls
Before we even discuss PPE, it is crucial to understand that it is the last line of defense. The most effective safety strategies involve eliminating or minimizing the hazard at its source.
-
Engineering Controls: These are the most critical. All work involving this compound, especially when handling the solid powder or creating solutions, must be conducted within a certified chemical fume hood[5][6]. This minimizes inhalation exposure to the highest degree.
-
Administrative Controls: Your laboratory's standard operating procedures (SOPs), safety training, and clear labeling are vital. Designate specific areas for handling this compound and ensure all personnel are trained on its specific hazards and the contents of the Safety Data Sheet (SDS)[5][7].
-
Personal Protective Equipment (PPE): This is the final barrier between you and the chemical. The following sections will detail the specific PPE required, based on a thorough risk assessment of the tasks you will perform.
Risk-Based PPE Selection: A Deliberate Approach
The selection of PPE is not a one-size-fits-all matter. It requires a thoughtful assessment of the specific procedure being performed. Below, we outline the minimum required PPE for various laboratory scenarios involving this compound.
| Laboratory Scenario | Minimum Required PPE | Rationale |
| Pre-weighing Solid Compound | Double Gloves (Viton™ or Butyl Rubber over Nitrile), Chemical Splash Goggles, Face Shield, Lab Coat, Closed-toe Shoes | High risk of aerosolizing fine, irritating powder. A face shield protects the entire face from airborne particles. Double gloving provides robust protection against a compound class known for poor resistance with standard nitrile gloves. |
| Solution Preparation & Transfers | Double Gloves (Viton™ or Butyl Rubber over Nitrile), Chemical Splash Goggles, Lab Coat, Closed-toe Shoes | High risk of splashes and direct skin contact. Chemical splash goggles are essential to protect against direct liquid splashes to the eyes. |
| Small-Scale Reactions (<50 mL) | Double Gloves (Viton™ or Butyl Rubber over Nitrile), Chemical Splash Goggles, Lab Coat, Closed-toe Shoes | Moderate risk of splashes and incidental contact. Consistent use of appropriate gloves and eye protection is crucial. |
| Large-Scale Reactions (>50 mL) & Workup | Double Gloves (Viton™ or Butyl Rubber over Nitrile), Chemical Splash Goggles, Face Shield, Chemical-resistant Apron over Lab Coat, Closed-toe Shoes | Increased risk of significant splashes and spills. A face shield and chemical-resistant apron provide an additional layer of protection for the face and torso. |
Deep Dive into PPE Components
Hand Protection: Beyond the Standard Nitrile
The molecular structure of this compound, being both an aromatic amine and a halogenated hydrocarbon, presents a challenge for common laboratory gloves. Standard disposable nitrile gloves offer poor resistance to these chemical classes and should be considered for splash protection only, to be changed immediately upon contact[8][9][10][11].
-
For Incidental Contact (Splash Protection): A single pair of nitrile gloves (minimum 5-mil thickness) may be acceptable, but they must be replaced immediately if contact occurs[9]. Breakthrough can occur in under a minute with some aromatic and halogenated compounds[9].
-
For Extended Contact or Immersion: For tasks involving significant handling, such as weighing large quantities or cleaning glassware, more robust protection is mandatory.
-
Viton™ (Fluoroelastomer) or Butyl Rubber Gloves: These materials offer excellent resistance to aromatic and chlorinated solvents[10][12][13]. They should be worn as the primary chemical barrier.
-
Double Gloving: A highly recommended practice is to wear a pair of disposable nitrile gloves underneath a pair of Viton™ or butyl rubber gloves. This provides a warning layer; if the outer glove is breached, the inner glove provides temporary protection while you retreat and decontaminate.
-
Eye and Face Protection: A Non-Negotiable Barrier
This compound is classified as a serious eye irritant. Therefore, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These are the minimum requirement for eye protection. Unlike safety glasses, goggles form a seal around the eyes, protecting from splashes, dust, and aerosols from all directions[14][15][16][17]. Ensure they meet the ANSI Z87.1 standard[17].
-
Face Shields: A face shield is required whenever there is a high risk of splashes or aerosol generation, such as when handling the powder or working with larger volumes[15][16][18][19]. Crucially, a face shield is considered secondary protection and must always be worn over chemical splash goggles [15][16].
Respiratory Protection: An Engineering Control Backup
Under normal operating conditions within a certified chemical fume hood, respiratory protection should not be necessary. However, in the event of a large spill or a failure of engineering controls, respiratory protection is critical.
-
Air-Purifying Respirators (APR): For emergency situations, a half-mask or full-facepiece APR equipped with organic vapor cartridges is recommended[20][21]. A P100 particulate filter may be added if dealing with the solid powder.
-
Fit Testing: All personnel who may need to wear a tight-fitting respirator must be medically cleared and undergo annual fit testing as required by OSHA's Respiratory Protection Standard (29 CFR 1910.134)[1][22].
Protective Clothing
-
Laboratory Coat: A standard lab coat made of cotton or a flame-resistant blend should be worn at all times, fully buttoned with sleeves rolled down[7].
-
Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron made of materials like neoprene or PVC should be worn over the lab coat[18].
-
Footwear: Sturdy, closed-toe and closed-heel shoes are mandatory. Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.
Procedural Discipline: Donning, Doffing, and Disposal
The protection afforded by PPE is only as good as the procedure used to wear and remove it. Cross-contamination during doffing is a common source of exposure.
Step-by-Step PPE Protocols
Donning (Putting On) Sequence:
-
Outer Gloves (if double-gloving for spill cleanup): Check for any signs of degradation or punctures.
-
Lab Coat/Apron: Fasten completely.
-
Respiratory Protection (if required): Perform a positive and negative pressure seal check.
-
Eye and Face Protection: Put on goggles first, then the face shield.
-
Inner Gloves (Nitrile): Pull cuffs over the sleeves of the lab coat.
-
Outer Gloves (Viton™/Butyl): Pull cuffs over the sleeves of the lab coat.
Doffing (Removing) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer, more heavily contaminated gloves first. Peel one glove off by grasping the outside of the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove by handling the strap or earpieces, avoiding contact with the front surface.
-
Lab Coat/Apron: Unfasten and roll it away from your body, turning it inside out to contain contaminants.
-
Inner Gloves: Remove as described in step 1.
-
Respiratory Protection (if worn): Remove without touching the front of the respirator.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Operational and Disposal Plans
Spill Management
In the event of a spill, evacuate the area and alert laboratory personnel. For small spills that you are trained and equipped to handle:
-
Don the appropriate PPE, including respiratory protection if vapors are a concern.
-
Contain the spill with a non-combustible absorbent material like sand or vermiculite[23]. Do not use paper towels for flammable liquid spills[23].
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste[5].
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent pads, and weighing papers should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all waste, including rinsates from cleaning glassware, in a designated halogenated organic waste container[5][6].
-
Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal by your institution's environmental health and safety (EHS) office[5][24]. Never dispose of this chemical down the drain[25].
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific hazard assessment.
References
- AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments?
- Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
- Eclipse Optics. (2024, October 28). Lab Goggles, Safety Glasses, Face Shields: A Comparison.
- Electronic Code of Federal Regulations. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment.
- Emergency Disaster Systems. (2025, June 16). Face Shields vs. Safety Goggles: What to Use and When.
- HSE. (2025, July 17). Working with coating powders - employees.
- International Chemical Safety Cards. (n.d.). Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.
- National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- OSHA. (n.d.). 1910.132 - General requirements.
- OSHA. (n.d.). Laboratory Safety Guidance.
- S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
- Thermo Fisher Scientific. (n.d.).
- UC Berkeley EH&S. (n.d.). Glove Selection Guide.
- UC Merced EH&S. (n.d.). Choosing The Correct PPE.
- University of Illinois Urbana-Champaign. (n.d.).
- Various. (n.d.). Chemical Waste Disposal Guidelines.
- Various. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
